molecular formula C26H41Br2NO4 B7970249 PINAVERIUM BROMIDE

PINAVERIUM BROMIDE

Cat. No.: B7970249
M. Wt: 591.4 g/mol
InChI Key: IKGXLCMLVINENI-HWSQDURDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pinaverium Bromide is a quaternary ammonium compound with the chemical formula C₂₆H₄₁Br₂NO₄ and a molar mass of 591.425 g·mol⁻¹ . It is a spasmolytic agent that functions as a selective calcium channel blocker, specifically targeting the L-type voltage-dependent calcium channels in the gastrointestinal tract . Its primary research value lies in its mechanism of action; by inhibiting calcium influx into smooth muscle cells, it reduces contractility and alleviates spasms . This makes it a crucial compound for in vitro and preclinical studies focused on irritable bowel syndrome (IBS) and other functional gastrointestinal motility disorders . From a pharmacological perspective, this compound exhibits high selectivity for the digestive tract. This is largely due to its pharmacokinetic properties, including low systemic absorption after oral administration and marked hepatobiliary excretion, which ensures most of the compound remains localized in the GI tract . Its metabolism occurs in the liver, and it is predominantly eliminated via feces . Researchers utilize this compound to investigate pathways for relaxing colonic and intestinal smooth muscle, inhibiting motility responses to various stimuli, and studying the role of calcium channels in digestive processes . This product is provided for research purposes in high-purity form. It is intended for use in laboratory investigations only. This product is "For Research Use Only (RUO)," and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19?,21-,22-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGXLCMLVINENI-HWSQDURDSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CCC([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Pinaverium Bromide on L-type Calcium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Pinaverium (B1222119) Bromide, a gastrointestinal-selective L-type calcium channel blocker. The document synthesizes quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to offer a thorough resource for researchers in pharmacology and drug development.

Executive Summary

Pinaverium Bromide exerts its therapeutic effects primarily by inhibiting the influx of extracellular calcium into smooth muscle cells of the gastrointestinal tract.[1][2] This action is mediated through the blockade of L-type voltage-gated calcium channels (L-VGCCs), which play a crucial role in excitation-contraction coupling in these tissues.[3][4] By binding to the α1 subunit of the L-type calcium channel, this compound prevents the conformational changes required for channel opening, thereby reducing intracellular calcium concentration and leading to smooth muscle relaxation.[5] This selective action on the gut makes it an effective treatment for irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.[6]

Quantitative Data on this compound's Potency

The inhibitory potency of this compound on L-type calcium channels has been quantified across various experimental models. The following tables summarize the key findings, including IC50 and Ki values, providing a comparative look at its efficacy under different conditions.

Table 1: IC50 Values of this compound for Inhibition of Smooth Muscle Contraction

Tissue/Cell TypeAgonistIC50 (µM)SpeciesReference
Canine Colonic Circular Smooth MuscleCholinergic Nerve Stimulation1.0Canine[6][7]
Canine Colonic Circular Smooth MuscleSpontaneous Contraction3.8Canine[6][7]
Rat Colonic Circular Muscle (Control)Acetylcholine (10 µM)0.91Rat[8]
Rat Colonic Circular Muscle (Stressed)Acetylcholine (10 µM)1.66Rat[8]
Rat Colonic Circular Muscle (Control)KCl (60 mM)0.38Rat[9]
Rat Colonic Circular Muscle (Stressed)KCl (60 mM)0.813Rat[9]
Rabbit Jejunum Smooth Muscle CellsVoltage-gated inward current1.5Rabbit[1]
Human Colonic Smooth Muscle CellsCholecystokinin (CCK)0.00092Human[5]
Human Colonic Smooth Muscle CellsCarbachol (CCh)0.00073Human[5]

Table 2: Binding Affinity (Ki) of this compound for L-type Calcium Channels

RadioligandPreparationKi (µM)SpeciesReference
[3H]-(+)-PN200-110 ([3H]-(+)-isradipine)Rat Ileum Smooth Muscle Homogenates0.38Rat[2]
[3H]-(+)-PN200-110 ([3H]-(+)-isradipine)Isolated Rat Ileum Smooth Muscle Cells0.77Rat[2]

Signaling Pathway of this compound Action

This compound's mechanism is centered on the modulation of the signaling cascade that governs smooth muscle contraction. The following diagram illustrates this pathway.

Pinaverium_Action_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Stimulus Stimulus GPCR GPCR / Depolarization Stimulus->GPCR Activates LTCC L-type Ca2+ Channel (α1 subunit) GPCR->LTCC Opens Ca_ion Ca2+ LTCC->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Binds CaM_complex Ca2+-Calmodulin Complex Calmodulin->CaM_complex MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates Contraction Contraction pMLC->Contraction Leads to Pinaverium Pinaverium Bromide Pinaverium->LTCC Blocks

Caption: Signaling pathway of smooth muscle contraction and the inhibitory action of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with L-type calcium channels.

Isolation of Smooth Muscle Cells from Intestinal Tissue

A reliable method for isolating viable smooth muscle cells is crucial for subsequent electrophysiological and calcium imaging studies.

  • Tissue Preparation:

    • Euthanize the animal (e.g., rat, rabbit) via cervical dislocation and excise a segment of the desired intestinal tissue (e.g., colon, jejunum).

    • Immediately place the tissue in ice-cold, oxygenated (95% O2, 5% CO2) physiological salt solution (PSS) of the following composition (in mM): 120 NaCl, 5.9 KCl, 2.5 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 25 NaHCO3, and 11 glucose.

    • Remove the mucosa and serosa layers by careful dissection under a stereomicroscope.

    • Cut the remaining smooth muscle layer into small strips (e.g., 2 mm x 8 mm).

  • Enzymatic Digestion:

    • Transfer the muscle strips to a solution containing collagenase (e.g., Type II, 1 mg/mL) and soybean trypsin inhibitor (0.1 mg/mL) in PSS.

    • Incubate at 37°C for a predetermined duration (e.g., 30-60 minutes), with gentle agitation.

    • Following digestion, gently triturate the tissue with a wide-bore pipette to release individual smooth muscle cells.

    • Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

    • Centrifuge the filtrate at a low speed (e.g., 150 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in fresh PSS.

    • Store the isolated cells at 4°C and use within a few hours for optimal viability.[10][11]

Cell_Isolation_Workflow Start Start Tissue_Excision Excise Intestinal Tissue Start->Tissue_Excision Dissection Remove Mucosa and Serosa Tissue_Excision->Dissection Cut_Strips Cut Muscle into Strips Dissection->Cut_Strips Enzymatic_Digestion Incubate with Collagenase Cut_Strips->Enzymatic_Digestion Trituration Gently Triturate Tissue Enzymatic_Digestion->Trituration Filtration Filter through Nylon Mesh Trituration->Filtration Centrifugation Centrifuge and Resuspend Cells Filtration->Centrifugation End Isolated Smooth Muscle Cells Centrifugation->End

Caption: Workflow for the isolation of single smooth muscle cells.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of L-type calcium currents and the effect of this compound on their activity.

  • Solutions and Reagents:

    • External Solution (for recording Ba2+ currents through Ca2+ channels) (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl. Adjust pH to 7.4 with TEA-OH.[10]

    • Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.[10]

    • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.

  • Recording Protocol:

    • Transfer a coverslip with adherent isolated smooth muscle cells to the recording chamber on an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Pull borosilicate glass microelectrodes to a resistance of 3-6 MΩ when filled with the internal solution.

    • Approach a single, healthy-looking smooth muscle cell with the micropipette and form a high-resistance (>1 GΩ) seal (gigaseal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the availability of voltage-gated channels.

    • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • After establishing a stable baseline recording, perfuse the chamber with external solution containing various concentrations of this compound.

    • Record the currents at each concentration after a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the current amplitude to the baseline control current.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data with the Hill equation to determine the IC50 value.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Isolated Smooth Muscle Cells Start->Prepare_Cells Setup_Rig Set up Patch-Clamp Rig and Solutions Prepare_Cells->Setup_Rig Form_Gigaseal Form Gigaseal on a Single Cell Setup_Rig->Form_Gigaseal Whole_Cell Establish Whole-Cell Configuration Form_Gigaseal->Whole_Cell Baseline_Recording Record Baseline L-type Ca2+ Currents Whole_Cell->Baseline_Recording Apply_Pinaverium Apply Increasing Concentrations of this compound Baseline_Recording->Apply_Pinaverium Record_Block Record Blocked Currents Apply_Pinaverium->Record_Block Data_Analysis Analyze Data to Determine IC50 Record_Block->Data_Analysis End Results Data_Analysis->End

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Intracellular Calcium Imaging

This method allows for the visualization and quantification of changes in intracellular calcium concentration in response to stimuli and the inhibitory effect of this compound.

  • Reagents:

    • Fura-2 AM: A ratiometric calcium indicator. Prepare a stock solution in anhydrous DMSO.

    • Pluronic F-127: A non-ionic surfactant to aid in the dispersion of Fura-2 AM in aqueous media.

    • Physiological Salt Solution (PSS): As described in the cell isolation protocol.

  • Cell Loading Protocol:

    • Incubate the isolated smooth muscle cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in PSS for 30-60 minutes at room temperature in the dark.

    • After the loading period, wash the cells with fresh PSS to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes before imaging.[5][12]

  • Imaging Protocol:

    • Mount the coverslip with Fura-2-loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.

    • Establish a baseline fluorescence ratio.

    • Stimulate the cells with an agonist (e.g., KCl or a neurotransmitter) to induce calcium influx.

    • To test the effect of this compound, pre-incubate the cells with the drug for a defined period before adding the agonist.

    • Record the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

    • Calculate the peak change in the fluorescence ratio in the absence and presence of different concentrations of this compound.

    • Determine the concentration-dependent inhibition of the agonist-induced calcium signal by this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the L-type calcium channel.

  • Materials:

    • Radioligand: [3H]-(+)-PN200-110 (isradipine), a high-affinity L-type calcium channel antagonist.[2][13]

    • Membrane Preparation: Homogenize smooth muscle tissue or isolated cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by differential centrifugation.

    • Non-specific Binding Control: A high concentration of an unlabeled L-type calcium channel blocker (e.g., nifedipine (B1678770) or this compound itself).

  • Assay Protocol (Competition Binding):

    • In a series of tubes, add a fixed concentration of the radioligand ([3H]-(+)-PN200-110).

    • Add increasing concentrations of unlabeled this compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The collective evidence from electrophysiological, pharmacological, and molecular studies unequivocally establishes this compound as a potent and selective blocker of L-type calcium channels in gastrointestinal smooth muscle. Its mechanism of action, centered on the direct inhibition of calcium influx, provides a clear rationale for its clinical efficacy in treating motility disorders characterized by smooth muscle hypercontractility. The detailed protocols and quantitative data presented in this guide offer a robust framework for further research into the nuanced interactions of this compound with its molecular target and for the development of next-generation gastrointestinal-selective calcium channel modulators.

References

Molecular pharmacology of Pinaverium Bromide in gut motility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Pharmacology of Pinaverium (B1222119) Bromide in Gut Motility

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pinaverium bromide is a quaternary ammonium (B1175870) antispasmodic agent utilized in the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS). Its therapeutic efficacy stems from a targeted mechanism of action on the smooth muscle of the gastrointestinal tract. Unlike systemic calcium channel blockers, its pharmacological profile is characterized by high selectivity for the gut, minimizing cardiovascular side effects. This selectivity is largely attributed to its pharmacokinetic properties, including poor oral absorption and significant hepatobiliary excretion, which confines the majority of the administered dose to the gastrointestinal lumen. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects on gut motility.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary molecular mechanism of this compound is the blockade of L-type voltage-dependent calcium channels located on the surface of gastrointestinal smooth muscle cells. The influx of extracellular calcium through these channels is a critical step in the excitation-contraction coupling of smooth muscle. By inhibiting this influx, pinaverium prevents the downstream signaling cascade that leads to muscle contraction, thereby inducing smooth muscle relaxation and alleviating spasms.

Pinaverium interacts competitively with the 1,4-dihydropyridine (B1200194) binding sites within the alpha 1S subunit of the L-type calcium channel. This interaction is believed to stabilize a non-conducting state of the channel, effectively reducing the probability of channel opening in response to membrane depolarization. This leads to a dose-dependent inhibition of contractions induced by various stimuli, including neurohormonal agents like acetylcholine (B1216132) (ACh) and depolarizing agents like potassium chloride (KCl). Furthermore, pinaverium has been shown to affect the slow wave electrical activity of colonic smooth muscle by selectively inhibiting the plateau potential, which is directly associated with contractile activity.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in various preclinical models. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking smooth muscle contractions induced by different agonists.

Table 1: IC50 Values for this compound on Gut Smooth Muscle Contraction
PreparationSpeciesStimulusIC50 ValueReference
Colonic Circular Muscle (Control)RatAcetylcholine (10⁻⁵ mol/L)0.91 x 10⁻⁶ mol/L
Colonic Circular Muscle (Stress-induced)RatAcetylcholine (10⁻⁵ mol/L)1.66 x 10⁻⁶ mol/L
Colonic Circular Muscle (Control)RatPotassium Chloride (60 mmol/L)3.80 x 10⁻⁷ mol/L
Colonic Circular Muscle (Stress-induced)RatPotassium Chloride (60 mmol/L)8.13 x 10⁻⁷ mol/L
Colonic Circular Smooth MuscleCanineCholinergic Nerve Stimulation1.0 x 10⁻⁶ M
Colonic Circular Smooth MuscleCanineSpontaneous Contractions3.8 x 10⁻⁶ M
Antral Smooth Muscle CellsRabbitCholecystokinin-8 (CCK-8)1 nM
Table 2: Pharmacokinetic Properties of this compound
ParameterValueDescriptionReference
Absorption Very Low (< 1% bioavailability)Poorly absorbed after oral administration due to its polar quaternary ammonium group.
Peak Plasma Concentration ~1 hourRapidly absorbed with peak plasma levels reached within an hour.
Protein Binding ~97%Highly bound to human plasma proteins.
Metabolism ExtensiveExtensively metabolized by the liver.
Elimination Half-Life ~1.5 hoursRapidly eliminated.
Excretion Primarily FecalPredominantly eliminated via the liver into feces.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Pinaverium_Mechanism cluster_membrane Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling Ca_Channel L-Type Ca²⁺ Channel Ca_int [Ca²⁺]i Increase Ca_Channel->Ca_int Inhibited Pinaverium Pinaverium Bromide Pinaverium->Ca_Channel Blocks Ca_ext Ca_ext->Ca_Channel Influx Calmodulin Ca²⁺-Calmodulin Complex Ca_int->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Stimulus Depolarization (e.g., ACh, KCl) Stimulus->Ca_Channel Opens

Caption: this compound's blockade of L-type calcium channels.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis A1 Isolate colonic circular muscle strip (e.g., from rat) A2 Suspend strip in organ bath with Tyrode-Ringer solution A1->A2 A3 Connect to isometric force transducer A2->A3 B1 Record baseline contractile activity A3->B1 B2 Induce contraction with agonist (ACh or KCl) B1->B2 B3 Incubate with varying concentrations of This compound B2->B3 B4 Re-stimulate with agonist and record contractile response B3->B4 C1 Measure change in contractile force B4->C1 C2 Calculate percent inhibition C1->C2 C3 Determine IC50 value C2->C3

Caption: Workflow for in vitro assessment of this compound.

Detailed Experimental Protocols

In Vitro Smooth Muscle Contractility Assay

This protocol is designed to measure the effect of this compound on agonist-induced contractions of isolated intestinal smooth muscle.

  • Tissue Preparation:

    • Colonic circular muscle strips are isolated from rats.

    • Each strip is suspended vertically in a tissue chamber (organ bath) containing warmed (37°C) and oxygenated (95% O₂, 5% CO₂) Tyrode-Ringer solution.

    • One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity on a recorder.

  • Experimental Procedure:

    • The muscle strips are allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.

    • A submaximal contraction is induced by adding a known concentration of an agonist, such as acetylcholine (ACh, e.g., 10⁻⁵ mol/L) or potassium chloride (KCl, e.g., 60 mmol/L), to the bath.

    • After washing the tissue and allowing it to return to baseline, the strips are incubated with varying concentrations of this compound for a set period.

    • The agonist is re-applied in the presence of this compound, and the resulting contraction is measured.

  • Data Analysis:

    • The contractile response is expressed as the percentage of the control response recorded before exposure to this compound.

    • A dose-response curve is generated, and the IC50 value is calculated to determine the potency of this compound.

Intracellular Calcium ([Ca²⁺]i) Measurement

This protocol assesses the effect of this compound on intracellular calcium mobilization in smooth muscle cells.

  • Cell Preparation:

    • Colon smooth muscle cells are isolated and cultured from rats.

    • The cultured cells are loaded with a Ca²⁺ fluorescent indicator dye, such as Fura-2/AM.

  • Experimental Procedure:

    • The Fura-2-loaded cells are placed in a fluorometer cuvette.

    • A baseline fluorescence measurement is taken.

    • An agonist (ACh or KCl) is added to the cell suspension to induce an increase in [Ca²⁺]i.

    • The experiment is repeated after pre-incubating the cells with this compound (e.g., 10⁻⁶ mol/L).

  • Data Analysis:

    • The change in fluorescence ratio is used to calculate the change in [Ca²⁺]i.

    • The inhibitory effect of this compound on the agonist-induced [Ca²⁺]i increment is quantified.

In Vivo Colonic Motility and Transit Time Studies

These protocols evaluate the effects of orally administered this compound in a clinical setting.

  • Jejunal Motility Measurement:

    • Healthy volunteers or IBS patients undergo prolonged (e.g., 14-hour) jejunal manometry using a multi-lumen catheter to measure pressure changes and contractile patterns, such as the migrating motor complex.

    • Measurements are taken before and after a treatment period with oral this compound (e.g., 150 mg/day for 14 days).

  • Colonic Transit Time (CTT) Measurement:

    • Subjects ingest radiopaque markers on successive days.

    • Abdominal X-rays are taken at specific time points to track the progression of the markers through different segments of the colon (ascending, descending, rectosigmoid).

    • CTT is calculated before and after a treatment course with this compound (e.g., 50 mg, three times a day).

  • Data Analysis:

    • For manometry, parameters such as the frequency and amplitude of contractions are compared before and after treatment.

    • For CTT, the mean transit time through the total colon and its specific segments is calculated and compared between the pinaverium and placebo/baseline phases.

Conclusion

This compound is a selective, peripherally acting L-type calcium channel blocker with a well-defined mechanism of action on gastrointestinal smooth muscle. Its efficacy in reducing the hypercontractility and motility disturbances characteristic of IBS is supported by robust preclinical and clinical data. The quantitative data from in vitro studies consistently demonstrate its potent inhibitory effects on agonist-induced contractions at micromolar to nanomolar concentrations. Its unique pharmacokinetic profile ensures targeted action within the gut, enhancing its safety and tolerability. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other gut-selective pharmacological agents.

Pinaverium Bromide synthesis and chemical characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Pinaverium (B1222119) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of pinaverium bromide (C₂₆H₄₁Br₂NO₄), a quaternary ammonium (B1175870) compound and selective calcium channel blocker used in the treatment of gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).[1][2][3] This document details synthetic routes, experimental protocols for characterization, and a summary of its mechanism of action, presented with clarity for professionals in drug development and research.

This compound is a spasmolytic agent that acts locally on the gastrointestinal tract.[4] Its synthesis is typically achieved through a multi-step process involving the quaternization of a morpholine (B109124) derivative. Several synthetic routes have been reported, generally culminating in the reaction between an advanced morpholine intermediate and a substituted benzyl (B1604629) bromide.

General Synthesis Routes

The core of the synthesis involves the formation of the quaternary ammonium salt. This is typically achieved by reacting 4-[2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine with 2-bromo-4,5-dimethoxybenzyl bromide.[5] Variations in the synthesis primarily concern the preparation of these key intermediates.

One common two-step synthesis begins with dihydronopol and morpholinochloroethane hydrochloride.[6] Another approach starts from morpholine and an acylating agent to create a novel intermediate, which is then reacted to form this compound, reportedly yielding a high percentage of the desired cis-isomer.[7]

RouteStarting MaterialsKey IntermediatesFinal Reaction SolventOverall YieldReference
Route A Dihydronopol, Morpholinochloroethane hydrochloride, 1-bromo-2-bromomethyl-4,5-dimethoxybenzeneN/AMethyl ethyl ketone60%[6]
Route B 4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine, 2-Bromo-4,5-Dimethoxybenzyl BromideN/AMethyl ethyl ketone92.1%[5]
Route C Morpholine, Acylating agentProprietary IntermediateEthyl acetate (B1210297) or Dichloromethane89.7% - 90.5%[7]

Detailed Experimental Protocol: Synthesis Route B

This protocol is based on the quaternization reaction described in the literature.[5]

Objective: To synthesize this compound from (1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine and 2-Bromo-4,5-Dimethoxybenzyl Bromide.

Materials:

  • (1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine (Formula IV)

  • 2-Bromo-4,5-dimethoxybenzyl bromide

  • Methyl ethyl ketone (MEK)

Procedure:

  • Dissolve 6.0 g of (1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine and 8.5 g of 2-bromo-4,5-dimethoxybenzyl bromide in 60 mL of methyl ethyl ketone in a suitable reaction vessel.

  • Heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by TLC), cool the reaction mixture.

  • Filter the resulting precipitate.

  • Wash the filtered solid with methyl ethyl ketone.

  • Dry the product under reduced pressure to yield this compound.

Expected Outcome: Approximately 11.6 g of this compound (92.1% yield) as a white powder.[5] The product should have a high cis-isomer content (≥99%).[5][7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_step Final Quaternization cluster_purification Work-up & Purification I1 Intermediate A (Morpholine Derivative) R Reaction Vessel (Methyl Ethyl Ketone, Reflux) I1->R I2 Intermediate B (Benzyl Bromide Derivative) I2->R F Filtration R->F Precipitate forms W Washing (Methyl Ethyl Ketone) F->W D Drying (Reduced Pressure) W->D P Final Product This compound D->P Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Analysis Start Synthesized This compound FTIR FT-IR / Raman (Functional Groups) Start->FTIR NMR NMR (Structural Confirmation) Start->NMR MS LC-MS/MS (Molecular Weight & Purity) Start->MS XRPD XRPD (Crystallinity & Phase) Start->XRPD Thermal DSC / TGA (Thermal Properties) Start->Thermal Result Verified Product (Identity, Purity, Structure) FTIR->Result NMR->Result MS->Result XRPD->Result Thermal->Result Signaling_Pathway cluster_membrane Smooth Muscle Cell Membrane cluster_extracellular cluster_intracellular CaChannel L-type Ca²⁺ Channel Ca_in Ca²⁺ CaChannel->Ca_in Stimulus Depolarization or Neurotransmitter (ACh) Stimulus->CaChannel Opens Ca_out Ca²⁺ Ca_out->CaChannel Influx Contraction Muscle Contraction Ca_in->Contraction Triggers Pinaverium This compound Pinaverium->CaChannel Blocks

References

The Genesis of a Gut-Selective Spasmolytic: Early Research and Discovery of Pinaverium Bromide's Antispasmodic Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pinaverium (B1222119) bromide, a quaternary ammonium (B1175870) morpholine (B109124) derivative, has carved a niche in the therapeutic landscape as a gastrointestinal-selective antispasmodic. First registered by Solvay Pharmaceuticals in 1975, its journey from synthesis to clinical application is a compelling narrative of targeted drug discovery.[1] This technical guide delves into the foundational preclinical research that elucidated the unique pharmacological profile of pinaverium bromide, focusing on the in-vitro and in-vivo studies that established its mechanism of action and its potent antispasmodic properties. For researchers and professionals in drug development, this retrospective analysis offers valuable insights into the early-stage evaluation of a successful gut-focused therapeutic agent.

The Discovery and Initial Synthesis

The development of this compound originated from a dedicated research program at Solvay Pharmaceuticals aimed at identifying novel compounds with potent and selective spasmolytic activity on gastrointestinal smooth muscle, thereby minimizing the systemic side effects associated with then-available antispasmodics. The synthesis of this compound involves a multi-step process, with early methods reportedly starting from β-pinene, a bicyclic monoterpene.[2][3] The synthetic pathway aimed to create a quaternary ammonium compound, a chemical feature known to limit systemic absorption and confer localized action within the gastrointestinal tract.[4]

Elucidation of the Mechanism of Action: A Focus on Calcium Channel Blockade

Early pharmacological investigations swiftly pinpointed the primary mechanism of action of this compound as the blockade of L-type voltage-gated calcium channels in gastrointestinal smooth muscle cells.[5][6] This was a significant finding, as the influx of extracellular calcium through these channels is a critical step in the initiation and maintenance of smooth muscle contraction.

In-Vitro Evidence

A series of seminal in-vitro experiments using isolated animal tissues provided the foundational evidence for this compound's calcium antagonist activity. These studies demonstrated its ability to inhibit contractions induced by various spasmogens.

Quantitative Analysis of Spasmolytic Activity

The following tables summarize the key quantitative data from early in-vitro studies, showcasing the inhibitory potency of this compound on smooth muscle contractions in different animal models and under various stimulation conditions.

Animal ModelTissueStimulantIC50 (M)Reference
CanineColonCholinergic1.0 x 10⁻⁶[7]
CanineColonSpontaneous3.8 x 10⁻⁶[7]
RatColon (Control)Acetylcholine (10⁻⁵ M)0.91 x 10⁻⁶[7]
RatColon (Stress)Acetylcholine (10⁻⁵ M)1.66 x 10⁻⁶[7]
RatColon (Control)Potassium Chloride (60 mM)3.80 x 10⁻⁷[7]
RatColon (Stress)Potassium Chloride (60 mM)8.13 x 10⁻⁷[7]

Table 1: Inhibitory Concentration (IC50) of this compound on Induced Contractions in Isolated Colon Tissue.

Animal ModelTissueStimulantIC50 (nM)Reference
RabbitAntrum Smooth Muscle CellsGastrin1
RabbitAntrum Smooth Muscle CellsCholecystokinin-8 (CCK-8)1
RabbitAntrum Smooth Muscle CellsMotilin25

Table 2: Inhibitory Concentration (IC50) of this compound on Hormone-Induced Contractions in Isolated Gastric Antrum Smooth Muscle Cells.

These data clearly illustrate the potent inhibitory effect of this compound on contractions mediated by both receptor-operated and voltage-operated calcium channels.

Key Experimental Protocols

The following sections detail the methodologies employed in the pivotal experiments that characterized the antispasmodic effects of this compound.

In-Vitro Organ Bath Experiments

Objective: To assess the effect of this compound on the contractility of isolated gastrointestinal smooth muscle.

Methodology:

  • Tissue Preparation: Segments of intestine (e.g., ileum or colon) were excised from euthanized laboratory animals (e.g., rats, guinea pigs). The segments were cleaned of mesenteric attachments and luminal contents. Strips of longitudinal or circular muscle of specific dimensions were then carefully dissected.

  • Organ Bath Setup: The muscle strips were suspended in an organ bath chamber containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).[8][9][10][11]

  • Tension Recording: One end of the muscle strip was fixed to a stationary hook, while the other was connected to an isometric force transducer. The transducer was linked to a data acquisition system to record changes in muscle tension. An initial resting tension was applied to the tissue.

  • Equilibration: The tissue was allowed to equilibrate in the organ bath for a defined period (typically 30-60 minutes) until a stable baseline of spontaneous activity was achieved. The physiological salt solution was periodically replaced.[10]

  • Induction of Contraction: Stable, reproducible contractions were induced by the addition of a contractile agonist to the bath. Common agonists used in early studies included:

    • Acetylcholine (ACh): To stimulate muscarinic receptors.

    • Potassium Chloride (KCl): To induce membrane depolarization and open voltage-gated calcium channels.

  • Drug Administration: Once a stable contractile response to the agonist was established, this compound was added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Analysis: The inhibitory effect of this compound was quantified by measuring the reduction in the amplitude of the agonist-induced contractions. Dose-response curves were constructed to determine the IC50 value.

Composition of Physiological Salt Solutions:

  • Tyrode's Solution (typical composition in g/L): NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaH₂PO₄ 0.05, NaHCO₃ 1.0, Glucose 1.0.[12][13][14]

  • Krebs-Henseleit Solution (typical composition in g/L): NaCl 6.9, KCl 0.35, CaCl₂ 0.28, MgSO₄ 0.14, KH₂PO₄ 0.16, NaHCO₃ 2.1, Glucose 2.0.[15][16][17][18][19]

Electrophysiological Studies

Objective: To investigate the effects of this compound on the electrical activity of single gastrointestinal smooth muscle cells.

Methodology:

  • Cell Isolation: Single smooth muscle cells were enzymatically dispersed from segments of gastrointestinal tissue.

  • Recording Setup: The isolated cells were placed in a recording chamber on the stage of an inverted microscope and superfused with a physiological salt solution.

  • Intracellular Recording: Sharp glass microelectrodes filled with a high concentration of KCl were used to impale individual smooth muscle cells. The potential difference across the cell membrane was recorded using a high-impedance amplifier.

  • Stimulation and Recording: The resting membrane potential and spontaneous electrical activity (slow waves) were recorded. The effects of this compound on these parameters were assessed by adding the compound to the superfusion solution. Changes in the amplitude, duration, and frequency of slow waves, as well as the occurrence of action potentials, were analyzed.

Visualizing the Molecular and Experimental Frameworks

To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

pinaverium_pathway cluster_membrane Smooth Muscle Cell Membrane L_type_Ca_channel L-type Calcium Channel (α1 subunit) Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Inhibits Pinaverium Pinaverium Pinaverium->L_type_Ca_channel Blocks Contraction Smooth Muscle Contraction Ca_influx->Contraction Reduced Spasmolysis Antispasmodic Effect Contraction->Spasmolysis Leads to

Caption: Signaling pathway of this compound's antispasmodic action.

organ_bath_workflow Tissue_Prep 1. Tissue Preparation (e.g., Rat Ileum Strip) Mounting 2. Mount in Organ Bath (Tyrode's Solution, 37°C, Carbogen) Tissue_Prep->Mounting Equilibration 3. Equilibration (Stable Baseline) Mounting->Equilibration Agonist 4. Add Agonist (e.g., Acetylcholine) Equilibration->Agonist Contraction 5. Record Contraction Agonist->Contraction Pinaverium 6. Add this compound (Cumulative Doses) Contraction->Pinaverium Inhibition 7. Record Inhibition Pinaverium->Inhibition Analysis 8. Data Analysis (IC50 Determination) Inhibition->Analysis structure_activity_relationship cluster_structure Chemical Structure cluster_activity Pharmacological Activity Quaternary_Ammonium Quaternary Ammonium Group Low_Absorption Low Systemic Absorption Quaternary_Ammonium->Low_Absorption Leads to Morpholine_Ring Morpholine Ring Ca_Channel_Binding Binding to L-type Ca²⁺ Channel Morpholine_Ring->Ca_Channel_Binding Lipophilic_Moieties Lipophilic Moieties Lipophilic_Moieties->Ca_Channel_Binding GI_Selectivity Gastrointestinal Selectivity Low_Absorption->GI_Selectivity Contributes to Ca_Channel_Binding->GI_Selectivity

References

The Selective Action of Pinaverium Bromide on Gastrointestinal Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinaverium (B1222119) bromide is a locally acting spasmolytic agent with marked selectivity for the smooth muscle of the gastrointestinal (GI) tract. Its therapeutic efficacy in functional GI disorders, most notably irritable bowel syndrome (IBS), is well-established.[1][2][3][4][5][6] This technical guide provides an in-depth examination of the pharmacological basis for pinaverium bromide's GI selectivity. It consolidates quantitative data from key preclinical and clinical studies, details the experimental protocols used to elucidate its mechanism of action, and presents visual representations of the relevant signaling pathways and experimental workflows. The primary mechanism of action of this compound is the blockade of L-type calcium channels in colonic smooth muscle cells, which is fundamental to its spasmolytic effect.[7][8][9][10][11][12][13] Its selectivity is largely a consequence of its pharmacokinetic profile; as a quaternary ammonium (B1175870) compound, it exhibits poor oral absorption and is therefore largely confined to the gastrointestinal lumen.[14][15][16]

Mechanism of Action: L-Type Calcium Channel Blockade

The contraction of gastrointestinal smooth muscle is a complex process that is critically dependent on an increase in the intracellular calcium concentration ([Ca²⁺]i).[17][18][19][20][21] This increase in [Ca²⁺]i can be initiated by both electrical and chemical stimuli, a process known as excitation-contraction coupling. A key event in this process is the influx of extracellular calcium through voltage-gated L-type calcium channels (Caᵥ1.2) located on the plasma membrane of smooth muscle cells.[22][23][24][25]

This compound exerts its spasmolytic effect by directly inhibiting these L-type calcium channels.[7][8][9][10][11][12][13] It interacts with the 1,4-dihydropyridine (B1200194) binding site on the α1 subunit of the channel in a competitive manner.[16][26][27] By blocking the influx of calcium, this compound reduces the intracellular calcium available to initiate the contractile cascade, leading to smooth muscle relaxation and the alleviation of spasms.[8][11][14][15][16]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway of gastrointestinal smooth muscle contraction and the inhibitory action of this compound.

Pinaverium_Action_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_int Ca²⁺ L_type_channel->Ca_int influx Receptor Agonist Receptor (e.g., Muscarinic) Depolarization Membrane Depolarization Receptor->Depolarization leads to Calmodulin Calmodulin Ca_int->Calmodulin binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction leads to Pinaverium This compound Pinaverium->L_type_channel blocks Agonist Agonist (e.g., ACh) Agonist->Receptor Depolarization->L_type_channel activates

Figure 1: Signaling pathway of this compound's inhibitory action on GI smooth muscle contraction.

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound from various preclinical studies.

Table 1: Inhibition of Induced Contractions in Colonic Smooth Muscle
PreparationAgonistIC₅₀ ValueSpeciesReference
Colonic Circular Muscle (Control)Acetylcholine (B1216132) (10⁻⁵ mol/L)0.91 x 10⁻⁶ mol/LRat[7][28]
Colonic Circular Muscle (Stressed)Acetylcholine (10⁻⁵ mol/L)1.66 x 10⁻⁶ mol/LRat[7][28]
Colonic Circular Muscle (Control)Potassium Chloride (60 mmol/L)3.80 x 10⁻⁷ mol/LRat[28]
Colonic Circular Muscle (Stressed)Potassium Chloride (60 mmol/L)8.13 x 10⁻⁷ mol/LRat[28]
Colonic Circular Smooth MuscleCholinergic Nerve Stimulation1.0 x 10⁻⁶ MCanine[10][13]
Colonic Circular Smooth MuscleSpontaneous Contractions3.8 x 10⁻⁶ MCanine[10][13]
Table 2: Inhibition of Ligand Binding to L-type Calcium Channels
PreparationRadioligandKᵢ ValueSpeciesReference
Ileum Smooth Muscle Homogenates[³H]-(+)-isradipine0.38 µMRat[26][27]

Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been instrumental in characterizing the pharmacological profile of this compound.

Isolated Organ Bath for Smooth Muscle Contractility

This in vitro technique is used to assess the direct effect of this compound on the contractility of isolated gastrointestinal smooth muscle strips.

  • Tissue Preparation: Animals (e.g., rats, canines) are euthanized, and segments of the colon are excised and placed in a cold, oxygenated physiological salt solution (e.g., Tyrode-Ringer or Krebs solution).[7][13][28] The circular smooth muscle layer is carefully dissected into strips of a standardized size.

  • Mounting: Each muscle strip is suspended vertically in a tissue chamber (organ bath) containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).[7][13][28] One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

  • Equilibration: The muscle strips are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), during which the bathing solution is periodically changed.

  • Induction of Contraction: A contractile agonist, such as acetylcholine (ACh) to stimulate muscarinic receptors or potassium chloride (KCl) to induce depolarization-mediated calcium influx, is added to the organ bath to elicit a stable contraction.[7][28]

  • Application of this compound: Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the bath. The resulting relaxation (inhibition of contraction) is recorded.

  • Data Analysis: The inhibitory effect of this compound is expressed as a percentage of the maximal contraction induced by the agonist. The IC₅₀ value (the concentration of this compound that produces 50% of its maximal inhibitory effect) is then calculated from the concentration-response curve.[7][10][13][28]

Organ_Bath_Workflow Start Start: Euthanize Animal & Excise Colon Prep Prepare Colonic Muscle Strips Start->Prep Mount Mount Strips in Organ Bath Prep->Mount Equilibrate Equilibrate under Resting Tension Mount->Equilibrate Contract Induce Contraction (ACh or KCl) Equilibrate->Contract Add_Pinaverium Add Cumulative Concentrations of This compound Contract->Add_Pinaverium Record Record Isometric Force Transduction Add_Pinaverium->Record Analyze Analyze Data: Calculate IC₅₀ Record->Analyze End End Analyze->End

Figure 2: Experimental workflow for the isolated organ bath technique.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This method allows for the direct measurement of changes in intracellular calcium levels in response to stimuli and the inhibitory effect of this compound.

  • Cell Culture: Smooth muscle cells are isolated from the colon of rats and cultured.[7][28]

  • Fluorescent Dye Loading: The cultured cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2/AM.[7][28] The AM ester form allows the dye to cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator (Fura-2) in the cytoplasm.

  • Measurement: The cell suspension is placed in a fluorometer or a fluorescence microscope imaging system. The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the fluorescence emission at a specific wavelength (e.g., 510 nm) is measured. This ratio is proportional to the intracellular calcium concentration.

  • Stimulation and Inhibition: A baseline [Ca²⁺]i is established. A stimulating agent (ACh or KCl) is then added to the cell suspension to induce an increase in [Ca²⁺]i. Subsequently, different concentrations of this compound are added to assess its ability to inhibit this rise in intracellular calcium.[7][28]

  • Data Analysis: The change in [Ca²⁺]i is calculated by subtracting the baseline fluorescence ratio from the peak ratio after stimulation. The inhibitory effect of this compound is determined by comparing the rise in [Ca²⁺]i in the presence and absence of the drug.

Electrophysiological Recordings

Electrophysiological techniques, such as intracellular microelectrode recording or patch-clamp, are employed to study the effects of this compound on the electrical properties of single smooth muscle cells.[10][13][29][30][31][32][33]

  • Cell Isolation: Single smooth muscle cells are enzymatically isolated from the gastrointestinal tract (e.g., canine colon).[10][13]

  • Recording Configuration: A glass micropipette with a very fine tip is used as an electrode.

    • Intracellular Recording: The micropipette impales the cell membrane to record the membrane potential.

    • Patch-Clamp: A tight seal (giga-seal) is formed between the micropipette tip and the cell membrane. This allows for the recording of ionic currents through single or multiple ion channels within the patched membrane area. The whole-cell configuration is often used to study the total ionic currents of the cell.[29][30][32]

  • Experimental Protocol:

    • The electrical activity of the smooth muscle cells, such as spontaneous slow waves, is recorded.[10][13]

    • The effects of this compound on the resting membrane potential and the characteristics of the slow wave (e.g., amplitude, duration of the plateau phase) are examined.[10][13]

    • The influence of this compound on ionic currents, particularly the L-type calcium current, is investigated using voltage-clamp protocols.

  • Data Analysis: The changes in electrophysiological parameters before and after the application of this compound are analyzed to determine its specific effects on ion channel function and cellular excitability.

Radioligand Binding Assays

These assays are used to investigate the direct interaction of this compound with specific receptor sites, in this case, the L-type calcium channel.

  • Membrane Preparation: Homogenates of smooth muscle tissue (e.g., rat ileum) or preparations of single cells are prepared.[26][27]

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the L-type calcium channel, such as [³H]-(+)-isradipine.[26][27] The incubation is carried out in the presence of varying concentrations of unlabeled this compound (the competitor).

  • Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The ability of this compound to displace the radioligand from its binding site is determined. A competition curve is generated, from which the inhibitory constant (Kᵢ) of this compound for the L-type calcium channel binding site can be calculated. This provides a measure of its binding affinity.[26][27]

Basis of Gastrointestinal Selectivity

The remarkable selectivity of this compound for the gastrointestinal tract is a key feature that distinguishes it from other calcium channel blockers and contributes to its favorable safety profile.[11][14][15]

Pharmacokinetic Properties

The primary reason for the GI selectivity of this compound lies in its pharmacokinetics.[14][15]

  • Quaternary Ammonium Structure: this compound is a quaternary ammonium compound. This structure confers a permanent positive charge, which significantly limits its ability to diffuse across biological membranes.[16]

  • Low Oral Absorption: Consequently, after oral administration, less than 1% of the dose is systemically absorbed.[16] The vast majority of the drug remains within the gastrointestinal lumen, where it can exert its local effect on the smooth muscle.

  • Hepatobiliary Excretion: The small fraction of this compound that is absorbed is rapidly taken up by the liver and efficiently excreted into the bile, further minimizing its systemic exposure.[14][15]

Lack of Cardiovascular Effects

The GI selectivity is further supported by studies demonstrating a lack of significant cardiovascular side effects at therapeutic doses.[14][15] Electrophysiological studies in patients with cardiac disorders have shown that intravenous administration of this compound does not affect atrial excitability, sino-atrial conduction, atrioventricular conduction, or intraventricular conduction.[34][35] This contrasts with systemic calcium channel blockers, which often have pronounced cardiovascular effects.

GI_Selectivity cluster_absorption Absorption & Distribution Oral_Admin Oral Administration of This compound GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract >99% remains Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation <1% absorbed (Quaternary Ammonium Structure) Feces Fecal Elimination GI_Tract->Feces Liver Liver Systemic_Circulation->Liver Rapid uptake Bile Biliary Excretion Liver->Bile Efficient excretion Bile->GI_Tract

References

Pharmacokinetics and Metabolism of Pinaverium Bromide in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium (B1222119) bromide is a spasmolytic agent that exerts its effects locally on the gastrointestinal (GI) tract.[1] Its primary mechanism of action is the inhibition of calcium ion influx into smooth muscle cells, functioning as an L-type calcium channel blocker.[2] This selective action on the GI tract is largely dictated by its pharmacokinetic profile, which is characterized by low systemic absorption and targeted distribution. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of pinaverium bromide, summarizing available data from studies in various animal models.

I. Pharmacokinetics

The pharmacokinetic profile of this compound in preclinical models, primarily rats and dogs, has been characterized by its poor absorption, selective distribution to the gastrointestinal tract, and rapid elimination.

Absorption

Following oral administration in animal models such as rats, this compound exhibits poor absorption from the gastrointestinal tract, with reported absorption rates between 5% and 10%.[3] This limited absorption is attributed to its highly polar quaternary ammonium (B1175870) group and high molecular weight.[3]

Distribution

Due to its poor absorption and significant hepatobiliary excretion, this compound is selectively distributed to the digestive tract.[2] Studies in rats using 14C-labeled this compound have demonstrated that the radioactivity is rapidly taken up by the liver.[3] Furthermore, in vitro studies have shown that this compound is highly bound to both animal and human plasma proteins, with a binding rate of approximately 97%.[3]

Metabolism

A key study involving 14C-labeled this compound in rats reported no evidence of metabolic structure modification.[3][4] The metabolic pathway is described as involving demethylation of one of the methoxy (B1213986) groups, hydroxylation of the norpinanyl ring, and elimination of the benzyl (B1604629) group, leading to the opening of the morpholine (B109124) ring.[3]

Excretion

The primary route of elimination for this compound is through biliary excretion.[3][4] The absorbed fraction is rapidly taken up by the liver and excreted into the bile, with minimal enterohepatic recirculation.[3] Consequently, the majority of the administered dose is eliminated in the feces.[2]

Quantitative Pharmacokinetic Data

Table 1: Oral Absorption and Plasma Protein Binding

ParameterSpeciesValueReference
Oral AbsorptionRat5 - 10%[3]
Plasma Protein BindingAnimal (unspecified)97%[3]

Table 2: Acute Toxicity (LD50)

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseOral1531[3]
Intraperitoneal (I.P.)41[3]
Subcutaneous (S.C.)436[3]
Intravenous (I.V.)62[3]
RatOral1145[3]
Intraperitoneal (I.P.)36[3]
RabbitOral154[3]

II. Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic and metabolism studies of this compound are not extensively published. However, based on standard methodologies and available information, the following outlines the likely approaches used.

In Vivo Pharmacokinetic Studies (Rat Model)

A typical pharmacokinetic study in rats would involve the following steps:

  • Animal Model: Male and female Wistar or Sprague-Dawley rats are commonly used.

  • Drug Administration:

    • Oral (p.o.): A solution of this compound (e.g., 2.46 mg/kg) is administered by oral gavage.[3]

    • Intravenous (i.v.): A solution of this compound is administered via a tail vein to determine absolute bioavailability and other pharmacokinetic parameters.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Plasma Analysis: Plasma is separated, and this compound concentrations are determined using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, half-life, and bioavailability are calculated from the plasma concentration-time data.

Tissue Distribution Study (Radiolabeled Compound)

The tissue distribution is typically assessed using a radiolabeled compound, such as 14C-pinaverium bromide:

  • Animal Model: Rats are administered a single oral or intravenous dose of 14C-pinaverium bromide.

  • Sample Collection: At various time points, animals are euthanized, and tissues of interest (e.g., liver, GI tract, kidneys, brain) are collected.

  • Radioactivity Measurement: The amount of radioactivity in each tissue is quantified using techniques like liquid scintillation counting or quantitative whole-body autoradiography.

  • Data Analysis: Tissue-to-plasma concentration ratios are calculated to determine the extent of drug distribution.

In Vitro Metabolism (Liver Microsomes)

To investigate the metabolic stability and identify potential metabolites, in vitro studies using liver microsomes are conducted:

  • Preparation: Liver microsomes are prepared from the livers of preclinical species (e.g., rats).

  • Incubation: this compound is incubated with the liver microsomes in the presence of necessary cofactors (e.g., NADPH).

  • Sample Analysis: At different time points, samples are analyzed by LC-MS/MS to measure the disappearance of the parent drug and the formation of any metabolites.

  • Data Analysis: The rate of metabolism and the structure of any identified metabolites are determined.

Analytical Method: LC-MS/MS for Plasma Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for quantifying the low plasma concentrations of this compound.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation.

  • Chromatography: Separation is achieved on a C18 analytical column.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

III. Visualizations

Pharmacokinetic Study Workflow

G cluster_pre Pre-Study cluster_study Study Conduct cluster_analysis Analysis AnimalAcclimatization Animal Acclimatization (e.g., Rats) Dosing Drug Administration (Oral Gavage / IV Injection) AnimalAcclimatization->Dosing DosePreparation Dose Preparation (Oral & IV Formulations) DosePreparation->Dosing Sampling Serial Blood Sampling Dosing->Sampling PlasmaProcessing Plasma Separation Sampling->PlasmaProcessing LCMS LC-MS/MS Analysis PlasmaProcessing->LCMS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LCMS->PK_Analysis

Caption: General workflow for a preclinical pharmacokinetic study.

ADME Pathway of this compound

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion OralDose Oral Administration GITract GI Tract OralDose->GITract Poor Absorption (5-10%) SystemicCirculation Systemic Circulation (High Plasma Protein Binding ~97%) GITract->SystemicCirculation Feces Feces GITract->Feces Liver Liver SystemicCirculation->Liver Rapid Uptake MetabolismNode Minimal to No Structural Modification Liver->MetabolismNode Bile Bile Liver->Bile Major Route: Biliary Excretion Bile->GITract Enterohepatic circulation (minimal)

Caption: Proposed ADME pathway for this compound.

Conclusion

The preclinical pharmacokinetic profile of this compound is well-aligned with its clinical use as a locally acting GI spasmolytic. Its poor oral absorption, high plasma protein binding, selective distribution to the gastrointestinal tract, and primary elimination via hepatobiliary excretion collectively contribute to its targeted therapeutic effect with minimal systemic side effects. A pivotal study from 1978 using a radiolabeled compound in rats suggests that the drug undergoes little to no metabolic structural change. While this provides a foundational understanding, further modern metabolic profiling studies would be beneficial to definitively characterize any potential minor metabolites. The lack of publicly available, detailed quantitative pharmacokinetic data from preclinical studies remains a limitation, with much of the foundational knowledge residing in older, less accessible literature. Future research efforts could focus on generating and publishing comprehensive pharmacokinetic profiles in various preclinical species to further solidify the understanding of this compound.

References

The Structural and Mechanistic Landscape of Pinaverium Bromide: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Pinaverium (B1222119) bromide is a quaternary ammonium (B1175870) compound recognized for its clinical efficacy as a spasmolytic agent in functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2][3] Its therapeutic action is rooted in its function as a selective, locally acting L-type calcium channel blocker on the smooth muscle cells of the gastrointestinal tract.[1][4] By inhibiting the influx of calcium, pinaverium bromide effectively mitigates the hypermotility and spasms that characterize conditions like IBS.[5] This technical guide provides a comprehensive overview of the pharmacology of this compound, delves into the likely structure-activity relationships based on its chemical architecture, presents detailed experimental protocols for its evaluation, and summarizes key quantitative data. A significant gap in the public domain is the lack of systematic structure-activity relationship (SAR) studies on this compound analogs; this paper addresses this by postulating the functional roles of its key structural motifs.

Core Pharmacology and Mechanism of Action

This compound exerts its spasmolytic effect by antagonizing the voltage-dependent L-type calcium channels in the smooth muscle cells of the gastrointestinal tract.[1] This action is highly selective for the gut, with minimal systemic effects, largely due to its nature as a quaternary ammonium compound which limits its intestinal absorption. The mechanism involves binding to the 1,4-dihydropyridine (B1200194) sites on the alpha 1S subunit of the calcium channel, which stabilizes a non-conducting state and prevents the influx of extracellular calcium ions.[2] This reduction in intracellular calcium concentration is the pivotal step that leads to smooth muscle relaxation, as it prevents the activation of the calcium-dependent signaling cascade responsible for muscle contraction.[5]

Signaling Pathway of Smooth Muscle Contraction and Inhibition by this compound

Gastrointestinal smooth muscle contraction is a tightly regulated process initiated by an increase in cytosolic calcium ([Ca²⁺]i). The influx of Ca²⁺ through L-type voltage-gated channels is a primary trigger. The subsequent cascade of events is as follows:

  • Calcium-Calmodulin Complex Formation: Four calcium ions bind to the ubiquitous intracellular calcium-binding protein, calmodulin (CaM).[6][7]

  • Activation of Myosin Light Chain Kinase (MLCK): The Ca²⁺-CaM complex activates MLCK.[8][9]

  • Myosin Phosphorylation: Activated MLCK phosphorylates the 20 kDa regulatory light chain of myosin II (MLC20).[10]

  • Cross-Bridge Cycling: Phosphorylation of MLC20 initiates the binding of myosin to actin, leading to cross-bridge cycling and, consequently, muscle contraction.[10]

This compound interrupts this pathway at the very first step by blocking the L-type calcium channels, thus preventing the initial rise in [Ca²⁺]i required to trigger the entire contraction cascade.

G cluster_0 Extracellular Space cluster_1 Smooth Muscle Cell Cytosol Ca_ext Ca²⁺ LTCC L-type Ca²⁺ Channel Ca_ext->LTCC Influx Ca_int Intracellular Ca²⁺ Calmodulin Calmodulin (CaM) Ca_int->Calmodulin Binds (4x) CaM_Ca Ca²⁺-CaM Complex Calmodulin->CaM_Ca MLCK_inactive MLCK (Inactive) CaM_Ca->MLCK_inactive MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Activates Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Myosin_LC->Myosin_LC_P Phosphorylates Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to LTCC->Ca_int Pinaverium Pinaverium Bromide Pinaverium->LTCC Blocks

Figure 1: Mechanism of this compound Action.

Structural Analysis and Postulated Structure-Activity Relationship (SAR)

While formal SAR studies on a series of this compound analogs are not available in the peer-reviewed literature, we can infer the functional significance of its key structural components based on established medicinal chemistry principles.

The structure of this compound (IUPAC name: 4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholin-4-ium bromide) is complex, incorporating several distinct moieties.[3][5]

  • Quaternary Ammonium Morpholinium Head: This positively charged group is crucial. It renders the molecule highly polar, which significantly limits its passive diffusion across the gastrointestinal membrane. This is the primary reason for its low systemic bioavailability (<1%) and high selectivity for the GI tract.[1] Any modification that reduces this charge would likely increase systemic absorption and potentially lead to off-target effects, such as cardiovascular side effects common to other calcium channel blockers.

  • Brominated Dimethoxybenzyl Group: This aromatic portion of the molecule is essential for binding to the L-type calcium channel. The specific substitution pattern—a bromine atom and two methoxy (B1213986) groups—likely contributes to the electronic and steric properties required for optimal interaction with the receptor pocket, presumably the 1,4-dihydropyridine binding site.[2] Altering the position or nature of these substituents would be expected to significantly impact binding affinity and potency.

  • Bicyclic Terpenoid Tail (from dihydronopol): This bulky, lipophilic moiety, derived from β-pinene, likely serves as a lipophilic anchor, enhancing the drug's interaction with the lipid bilayer of the cell membrane in proximity to the ion channel.[11] Its size and conformation are probably critical for orienting the rest of the molecule for effective channel blockade.

  • Ethoxyethyl Spacer: This flexible chain connects the polar head to the lipophilic tail. Its length and flexibility are likely optimized to allow the pharmacophoric groups to adopt the correct conformation for binding to the channel protein.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

Assay DescriptionTissue/Cell TypeAgonistIC₅₀ ValueReference
Inhibition of Contractile ResponseRat Colonic Circular MuscleACh0.91 µM (control)[4]
Inhibition of Contractile ResponseRat Colonic Circular MuscleACh1.66 µM (stressed)[4]
Inhibition of Contractile ResponseRat Colonic Circular MuscleKCl0.38 µM (control)[4]
Inhibition of Contractile ResponseRat Colonic Circular MuscleKCl0.81 µM (stressed)[4]
Inhibition of Cholinergic ResponsesCanine Colonic Circular Muscle-1.0 µM
Inhibition of Spontaneous Contractile ActivityCanine Colonic Circular Muscle-3.8 µM

Experimental Protocols

The evaluation of this compound and its potential analogs relies on a suite of well-established pharmacological assays.

Isolated Organ Bath for Smooth Muscle Contractility

This ex vivo assay is the gold standard for assessing the direct effect of a compound on muscle tissue contractility.[12][13]

Methodology:

  • Tissue Preparation: A segment of animal intestine (e.g., rat or guinea pig colon) is excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution. The longitudinal or circular smooth muscle layer is carefully dissected into strips (e.g., 10 mm long, 2 mm wide).[14][15]

  • Mounting: The muscle strip is suspended vertically in a temperature-controlled (37°C) organ bath chamber filled with Krebs solution and continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).[15] One end is fixed to a stationary hook, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1 gram), with the Krebs solution being replaced every 15-20 minutes.[14]

  • Viability Test: The contractility of the tissue is verified by inducing a contraction with a high concentration of potassium chloride (e.g., 50-80 mM KCl).[14][15]

  • Cumulative Concentration-Response Curve: After washout and a return to baseline, a contractile agonist (e.g., acetylcholine) is added to the bath in a cumulative manner to establish a stable contraction.

  • Inhibition Assay: In a separate experiment, after inducing a stable contraction with the agonist, the test compound (this compound or an analog) is added in increasing concentrations. The resulting relaxation is recorded.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and an IC₅₀ value is determined by non-linear regression analysis.

G A Excise Intestinal Segment B Dissect Smooth Muscle Strips A->B C Suspend Strip in Organ Bath B->C D Equilibrate under Tension (60-90 min) C->D E Test Viability (High KCl) D->E F Induce Stable Contraction (e.g., with Acetylcholine) E->F G Add Test Compound (Cumulative Doses) F->G H Record Isometric Force (Relaxation) G->H I Calculate IC₅₀ H->I

Figure 2: Workflow for Isolated Organ Bath Assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through L-type calcium channels in isolated smooth muscle cells.[16][17]

Methodology:

  • Cell Preparation: Smooth muscle cells are enzymatically isolated from intestinal tissue and plated on glass coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is fabricated using a pipette puller. It is then fire-polished and filled with an intracellular solution (e.g., containing Cs⁺ to block K⁺ channels) and the compound of interest if testing internal blockade.[17]

  • Seal Formation: The micropipette is precisely positioned against a single cell using a micromanipulator. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[18]

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.[19]

  • Voltage Clamp: The amplifier is set to voltage-clamp mode. The cell's membrane potential is held at a negative potential (e.g., -80 mV) where most channels are closed.

  • Current Recording: The membrane is depolarized to a series of test potentials (e.g., from -40 mV to +60 mV) to activate the voltage-gated calcium channels. The resulting inward flow of Ca²⁺ (or Ba²⁺ as a charge carrier) is recorded as an electrical current.

  • Inhibition Protocol: The baseline calcium current is recorded. The cell is then perfused with a solution containing this compound or an analog, and the voltage-clamp protocol is repeated. The reduction in the current amplitude indicates channel blockade.

  • Data Analysis: The peak current at each voltage is measured before and after drug application. The percentage of inhibition is calculated to determine the compound's effect on channel function.

G A Isolate Single Smooth Muscle Cell B Approach Cell with Micropipette A->B C Form Giga-Seal (>1 GΩ) B->C D Rupture Membrane (Whole-Cell Mode) C->D E Voltage Clamp Cell (e.g., at -80mV) D->E F Apply Depolarizing Pulse & Record Baseline Ica E->F G Perfuse with Test Compound F->G H Apply Same Pulse & Record Ica G->H I Analyze Current Inhibition H->I

Figure 3: Workflow for Whole-Cell Patch-Clamp Assay.
Radioligand Binding Assay

This assay quantifies the affinity of a compound for its receptor target by measuring the displacement of a known radiolabeled ligand.[20][21]

Methodology:

  • Membrane Preparation: Tissue (e.g., intestinal smooth muscle) or cells expressing L-type calcium channels are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor. The protein concentration is determined (e.g., via BCA assay).[22]

  • Assay Setup: The assay is performed in 96-well plates. Each well contains:

    • The prepared cell membrane homogenate.

    • A fixed concentration of a radiolabeled L-type calcium channel antagonist (e.g., [³H]-nitrendipine).

    • A variable concentration of the unlabeled test compound (this compound or analog).

  • Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[22]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes (with bound radioligand), while the unbound radioligand passes through.[20][22]

  • Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on each filter is measured using a scintillation counter.[22]

  • Data Analysis: The data are used to construct a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ is determined, and the binding affinity (Ki) is calculated using the Cheng-Prusoff equation.[22]

Conclusion and Future Directions

This compound is a well-established, effective, and safe treatment for IBS, with a clear mechanism of action centered on the selective blockade of L-type calcium channels in the gut. Its unique chemical structure, particularly the quaternary ammonium head, ensures its local action and favorable safety profile.

The most significant gap in the current understanding of this drug class is the absence of public data on the structure-activity relationships of its analogs. A systematic medicinal chemistry campaign to synthesize and evaluate derivatives of this compound would be highly valuable. Such studies should focus on modifying the three key domains: the aromatic head, the lipophilic tail, and the spacer chain, to probe their precise roles in binding affinity and channel blockade. This research could lead to the development of second-generation compounds with potentially improved potency, duration of action, or an even more refined selectivity profile, further enhancing the therapeutic options for patients with functional gastrointestinal disorders.

References

Pinaverium Bromide's Attenuation of Visceral Hypersensitivity in Preclinical Models of Irritable Bowel Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a cardinal feature of Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the gastrointestinal (GI) tract.[1][2] This phenomenon is a key contributor to the chronic abdominal pain and discomfort experienced by IBS patients. Pinaverium (B1222119) bromide, a locally acting antispasmodic, has demonstrated efficacy in alleviating IBS symptoms.[3][4][5] This technical guide provides an in-depth analysis of the preclinical evidence supporting the role of pinaverium bromide in mitigating visceral hypersensitivity in IBS models, with a focus on its mechanism of action, relevant experimental protocols, and quantitative outcomes.

Core Mechanism of Action: L-type Calcium Channel Blockade

This compound primarily exerts its therapeutic effects by acting as a selective blocker of L-type voltage-gated calcium channels located on the smooth muscle cells of the gastrointestinal tract.[6][7][8] This targeted action leads to a reduction in calcium influx into these cells, which is a critical step in the initiation of muscle contraction.[6][9] By inhibiting smooth muscle contractility, this compound effectively reduces the colonic spasms that contribute to abdominal pain in IBS.[5][9]

While the antispasmodic effect on smooth muscle is well-established, evidence also suggests a potential direct effect on sensory afferent nerves. By modulating calcium influx in these neurons, this compound may desensitize them to painful stimuli, thereby contributing to its visceral analgesic properties.[7] Furthermore, some studies indicate that this compound can inhibit the contractile effects of inflammatory mediators and neurotransmitters, such as substance P and cholecystokinin, which are implicated in the sensitization of visceral nociceptive pathways.[10][11]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on intestinal contractility and visceral hypersensitivity.

Table 1: Effect of this compound on Colonic Smooth Muscle Contractility

ParameterAnimal ModelPreparationAgonistThis compound ConcentrationOutcomeReference(s)
IC50CanineColonic circular smooth muscleCholinergic nerve stimulation1.0 x 10⁻⁶ MInhibition of cholinergic responses[12]
IC50CanineColonic circular smooth muscleSpontaneous contractions3.8 x 10⁻⁶ MInhibition of spontaneous contractile activity[12]
IC50Rat (Control)Colonic circular muscle stripsAcetylcholine (10⁻⁵ M)0.91 x 10⁻⁶ MInhibition of ACh-induced contraction[13]
IC50Rat (Stress-induced)Colonic circular muscle stripsAcetylcholine (10⁻⁵ M)1.66 x 10⁻⁶ MInhibition of ACh-induced contraction[13]
IC50Rat (Control)Colonic circular muscle stripsPotassium Chloride (60 mM)3.80 x 10⁻⁷ MInhibition of KCl-induced contraction[13]
IC50Rat (Stress-induced)Colonic circular muscle stripsPotassium Chloride (60 mM)8.13 x 10⁻⁷ MInhibition of KCl-induced contraction[13]
InhibitionHumanColonic circular and longitudinal muscleCarbachol (10⁻⁵ M)10⁻⁵ M36.9% - 45.5% reduction in contraction[14]
InhibitionHumanColonic circular muscleElectrical field stimulation10⁻⁵ M38.8% reduction in neurally-mediated contraction[15]

Table 2: Effect of this compound on Visceral Hypersensitivity in IBS Models

Animal ModelMethod of InductionMeasurementTreatmentKey FindingReference(s)
RatChronic visceral hypersensitivity modelAbdominal Withdrawal Reflex (AWR) ScoreThis compoundMarkedly decreased AWR scores[16]
RatNeonatal maternal separation + restraint stressElectromyographic (EMG) response to colorectal distensionThis compoundSignificantly improved EMG response[17]
RatNeonatal maternal separation + restraint stressAbdominal Withdrawal Reflex (AWR) ScoreThis compoundSignificantly improved AWR scores[17]

Experimental Protocols

Induction of Visceral Hypersensitivity in Rodent Models

Several models are employed to induce a state of visceral hypersensitivity in rodents that mimics the clinical presentation of IBS.

  • Chronic Visceral Hypersensitivity Model: This model often involves repeated colorectal distension to induce a sustained state of heightened visceral sensitivity.[16]

  • Neonatal Maternal Separation (NMS) Combined with Restraint Stress (RS): This is a well-established model for inducing IBS-like symptoms, including visceral hypersensitivity. Pups are separated from their mothers for a set period each day during their early life, and later subjected to restraint stress as adults.[17]

Measurement of Visceral Hypersensitivity

The primary methods for assessing visceral pain and hypersensitivity in preclinical models are the Abdominal Withdrawal Reflex (AWR) and the visceromotor response (VMR) to colorectal distension (CRD).

  • Colorectal Distension (CRD): A flexible balloon catheter is inserted into the descending colon and rectum of the animal. The balloon is then inflated to specific pressures to elicit a pain response.[18]

  • Abdominal Withdrawal Reflex (AWR) Scoring: This is a semi-quantitative assessment of the animal's behavioral response to CRD. The responses are typically graded on a scale, with higher scores indicating a greater pain response (e.g., abdominal muscle contraction, lifting of the abdomen).[16][17]

  • Visceromotor Response (VMR) Measurement: This method provides a more objective and quantifiable measure of visceral pain. It involves surgically implanting electromyography (EMG) electrodes into the abdominal muscles. The electrical activity of these muscles is then recorded during CRD, with an increased EMG signal indicating a stronger pain response.[17][19][20]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Colonic Smooth Muscle Cells

Pinaverium_Smooth_Muscle_Pathway Depolarization Membrane Depolarization L_Ca_Channel L-type Voltage-Gated Ca²⁺ Channel Depolarization->L_Ca_Channel Activates Ca_Influx Ca²⁺ Influx L_Ca_Channel->Ca_Influx Pinaverium Pinaverium Bromide Pinaverium->L_Ca_Channel Blocks Relaxation Smooth Muscle Relaxation Pinaverium->Relaxation Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_P Myosin Phosphorylation MLCK_activation->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction

Caption: this compound's mechanism on smooth muscle.

Experimental Workflow for Assessing this compound's Effect on Visceral Hypersensitivity

Experimental_Workflow Model_Induction IBS Model Induction (e.g., NMS + RS) Treatment_Admin Administration of This compound or Vehicle Model_Induction->Treatment_Admin CRD_Procedure Colorectal Distension (CRD) (Graded Pressures) Treatment_Admin->CRD_Procedure Response_Measurement Measurement of Visceral Pain Response CRD_Procedure->Response_Measurement AWR Abdominal Withdrawal Reflex (AWR) Scoring Response_Measurement->AWR VMR Visceromotor Response (VMR) via EMG Response_Measurement->VMR Data_Analysis Data Analysis and Comparison AWR->Data_Analysis VMR->Data_Analysis

Caption: Workflow for visceral hypersensitivity testing.

Proposed Signaling Pathway for this compound's Effect on Visceral Nociception

Visceral_Pain_Pathway cluster_periphery Peripheral Afferent Neuron cluster_cns Central Nervous System (Spinal Cord) Noxious_Stimuli Noxious Stimuli (e.g., Distension) L_Ca_Channel_Neuron L-type Voltage-Gated Ca²⁺ Channel Noxious_Stimuli->L_Ca_Channel_Neuron Depolarizes Ca_Influx_Neuron Ca²⁺ Influx L_Ca_Channel_Neuron->Ca_Influx_Neuron Pinaverium Pinaverium Bromide Pinaverium->L_Ca_Channel_Neuron Blocks Neurotransmitter_Release Neurotransmitter Release (e.g., Substance P, CGRP) Ca_Influx_Neuron->Neurotransmitter_Release Second_Order_Neuron Second-Order Neuron Activation Neurotransmitter_Release->Second_Order_Neuron Activates Pain_Perception Pain Perception (Brain) Second_Order_Neuron->Pain_Perception Signal to Brain

Caption: Pinaverium's potential effect on visceral pain pathway.

Conclusion

Preclinical evidence strongly supports the role of this compound in mitigating visceral hypersensitivity, a key driver of pain in IBS. Its primary mechanism of action, the blockade of L-type calcium channels in colonic smooth muscle, leads to a potent antispasmodic effect. Furthermore, emerging data suggests a potential direct modulatory effect on sensory afferent neurons, contributing to its visceral analgesic properties. The experimental models and methodologies outlined in this guide provide a robust framework for the continued investigation and development of therapies targeting visceral hypersensitivity in IBS. The quantitative data presented underscores the efficacy of this compound in these models and supports its clinical use in the management of IBS symptoms. Further research into the precise molecular interactions of this compound with afferent nerve signaling pathways will be crucial for a more complete understanding of its multifaceted therapeutic effects.

References

An In-depth Pharmacological Profile of Pinaverium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pinaverium (B1222119) bromide is a quaternary ammonium (B1175870) compound that functions as a locally acting antispasmodic, primarily prescribed for the treatment of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and functional biliary disorders.[1][2][3][4] Its therapeutic efficacy is rooted in its high selectivity for the smooth muscle cells of the gastrointestinal (GI) tract.[2][5][6][7] Unlike other calcium channel blockers, its molecular structure and pharmacokinetic properties limit systemic absorption, thereby minimizing cardiovascular side effects.[7][8][9] This profile makes it a valuable agent for managing symptoms like abdominal pain, bloating, and altered bowel habits associated with GI hypermotility.[2][3][10] Although it is utilized in over 60 countries, it has not been approved by the U.S. Food and Drug Administration (FDA).[1][11][12]

Mechanism of Action

Pinaverium bromide exerts its spasmolytic effect by acting as a selective, voltage-dependent L-type calcium channel blocker on the smooth muscle cells of the GI tract.[1][5][7][13] The influx of extracellular calcium ions through these channels is a critical step in initiating smooth muscle contraction. By binding to the 1,4-dihydropyridine (B1200194) binding sites on the alpha 1S subunit of the L-type calcium channels, pinaverium competitively antagonizes calcium ion influx.[1] This inhibition prevents the cascade of intracellular events that leads to muscle contraction, resulting in smooth muscle relaxation and alleviation of spasms.[1][5][8][13] Its selectivity for the GI tract is a key feature, preventing significant effects on cardiovascular smooth muscle.[6][7][8]

Pinaverium_MoA cluster_membrane Smooth Muscle Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_Channel L-type Ca²⁺ Channel Calmodulin Calmodulin Ca_Channel->Calmodulin Activates Ca_ext Ca²⁺ Ca_ext->Ca_Channel Influx Pinaverium Pinaverium Bromide Pinaverium->Ca_Channel Blocks Relaxation Muscle Relaxation Pinaverium->Relaxation Leads to MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activates Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Myosin Light Chain-P Myosin_LC->Myosin_LC_P Phosphorylation Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: this compound's mechanism of action on a GI smooth muscle cell.

Pharmacodynamics

Pinaverium's primary pharmacodynamic effect is the relaxation of GI smooth muscle. It inhibits contractions induced by various stimuli, including acetylcholine (B1216132) (ACh) and potassium chloride (KCl).[14][15] Its activity has been quantified in several in vitro studies. Pinaverium competitively interacts with dihydropyridine (B1217469) binding sites and has demonstrated inhibitory effects on colonic smooth muscle from both healthy and stressed animal models.[14][16][17]

ParameterValueSpecies/ModelConditionReference
IC₅₀ (vs. ACh-induced contraction)0.91 µMRat (non-stressed)Colonic circular muscle strips[14]
1.66 µMRat (cold-restraint stressed)Colonic circular muscle strips[14]
1.0 x 10⁻⁶ M (1.0 µM)CanineColonic circular smooth muscle[18]
IC₅₀ (vs. KCl-induced contraction)3.80 µMRat (non-stressed)Colonic circular muscle strips[14]
8.13 µMRat (cold-restraint stressed)Colonic circular muscle strips[14]
IC₅₀ (L-type Ca²⁺ channels)1.5 µMRabbitJejunal smooth muscle cells[14]
IC₅₀ (Spontaneous contraction)3.8 x 10⁻⁶ M (3.8 µM)CanineColonic circular smooth muscle[18]
Kᵢ (Caᵥ1.2 α₁C-a subunit)1.5 µMCHO CellsRecombinant L-type channels[14]
Kᵢ (Caᵥ1.2 α₁C-b subunit)2.92 µMCHO CellsRecombinant L-type channels[14]
Kᵢ ([³H]-(+)-isradipine binding)0.38 µMRatIleum smooth muscle homogenates[17]

Pharmacokinetics

The pharmacokinetic profile of this compound is central to its GI-selective action.[7][9] As a quaternary ammonium compound, its absorption from the GI tract is inherently poor.[1][9]

ParameterValueNotesReference
Absorption Poor (5-10%)Due to high polarity and molecular weight.[1][9]
Absolute Bioavailability < 1%Result of poor absorption and extensive first-pass metabolism.[1][6][19]
Time to Peak Plasma (Tₘₐₓ) ~ 1 hourAfter oral administration.[1][6][19][20]
Plasma Protein Binding 95-97%Highly bound to human plasma proteins.[1][6]
Metabolism Extensive (Hepatic)Pathways include demethylation, hydroxylation, and opening of the morpholine (B109124) ring.[1][19][21]
Elimination Half-life (t₁/₂) ~ 1.5 hours[1][6][19][20]
Excretion Predominantly FecalDue to poor absorption and significant hepatobiliary excretion.[1][6][19]

digraph "Pinaverium_PK" {
graph [rankdir="TB", size="10,6!", dpi=72];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Oral [label="Oral Administration\n(Tablet with food)"]; GI_Tract [label="GI Tract"]; Absorption [label="Poor Absorption (<10%)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Portal_Vein [label="Portal Vein"]; Liver [label="Liver\n(Extensive First-Pass Metabolism)"]; Systemic_Circulation [label="Systemic Circulation\n(Bioavailability <1%)\nPlasma Protein Binding (97%)"]; Feces [label="Elimination via Feces\n(Majority of dose)"]; Biliary_Excretion [label="Hepatobiliary Excretion"];

Oral -> GI_Tract; GI_Tract -> Absorption [label=" "]; GI_Tract -> Feces [label="Unabsorbed Drug"]; Absorption -> Portal_Vein; Portal_Vein -> Liver; Liver -> Systemic_Circulation; Liver -> Biliary_Excretion [color="#34A853"]; Biliary_Excretion -> GI_Tract [color="#34A853"]; Systemic_Circulation -> Liver [label="Metabolism", style=dashed]; }

Caption: Pharmacokinetic pathway of orally administered this compound.

Clinical Efficacy

This compound has demonstrated efficacy in improving the symptoms of IBS, including abdominal pain, gas, and altered bowel habits.[10] Multiple clinical trials and meta-analyses have found it to be superior to placebo.[22][23]

Study / AnalysisPatient PopulationKey Finding(s)Quantitative OutcomeReference
Zheng L, et al. (2015)IBS patients (Rome III criteria)Significantly higher symptom improvement vs. placebo.60% of patients in the pinaverium group reported improvement vs. 34% in the placebo group.[11][12]
Meta-analysis (Bor S, et al. 2021)8 studies of IBS patientsPinaverium showed a beneficial effect on overall IBS symptom relief.Standardized Mean Difference (SMD): 0.64Relative Risk (RR): 1.75Odds Ratio (OR): 3.43Number Needed to Treat (NNT): 4[22][24]
Wittmann T, et al. (1999)22 IBS patientsNormalized stool frequency and reduced pain/bloating after 14 days.Diarrhea group: stool frequency decreased from 16 to 7/week.Constipation group: stool frequency increased from 2 to 6/week.[25]
Awad R, et al. (1995)40 IBS patientsSignificantly diminished pain duration.Pain duration reduced from several hours to a few minutes (P < 0.001).[26]

Safety and Tolerability

This compound is generally well-tolerated.[10][23] The most common side effects are gastrointestinal in nature.[8][19][27] Due to the risk of esophageal irritation, it is crucial that tablets are swallowed whole with a glass of water during a meal and not while lying down or before bedtime.[9][19][28]

  • Common Adverse Effects: Nausea, abdominal pain, constipation, dry mouth, headache, and heartburn.[3][19][28]

  • Rare Adverse Effects: Allergic reactions (rash, pruritus), dizziness, and hypersensitivity reactions.[8][27][29]

  • Drug Interactions: Co-administration with other anticholinergic agents may lead to enhanced spasmolysis.[8][19] Clinical trials have shown no significant interactions with digitalis drugs, oral anti-diabetics, insulin, or oral anticoagulants.[20][29]

  • Contraindications: Known hypersensitivity to this compound.[29] Caution is advised for patients with pre-existing esophageal lesions or hiatal hernia.[9][19]

Detailed Experimental Protocols

In Vitro Colonic Smooth Muscle Contractility Assay

This protocol is based on methodologies used to assess the effect of this compound on smooth muscle contractility in rats.[15]

  • Objective: To determine the inhibitory effect of this compound on contractions induced by acetylcholine (ACh) and potassium chloride (KCl) in isolated rat colonic muscle strips.

  • Methodology:

    • Animal Model: Male Wistar rats (250-300g) are used. Animals are housed individually and fasted for 24 hours before the experiment with free access to water.[15]

    • Tissue Preparation: Rats are euthanized, and a segment of the distal colon is excised and placed in oxygenated Tyrode-Ringer solution. The circular muscle layer is carefully dissected and cut into strips (e.g., 10 mm long, 3 mm wide).

    • Experimental Setup: Each muscle strip is mounted in an organ bath containing Tyrode-Ringer solution, maintained at 37°C, and continuously bubbled with 95% O₂ and 5% CO₂. One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractions.

    • Protocol:

      • Strips are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1g).

      • Stable contractions are induced by adding a stimulant to the bath, typically ACh (e.g., 10⁻⁵ mol/L) or KCl (e.g., 60 mmol/L).

      • After washing and a recovery period, this compound is added to the bath in cumulatively increasing concentrations (e.g., 10⁻⁷ to 3x10⁻⁵ mol/L), with an equilibration period of at least 15 minutes for each concentration.[15]

      • The contractile response to the stimulant (ACh or KCl) is measured again in the presence of each concentration of pinaverium.

    • Data Analysis: The inhibitory effect is calculated as the percentage decrease in the contraction amplitude compared to the pre-drug baseline. IC₅₀ values are determined from the concentration-response curve. Statistical analysis is performed using appropriate tests like the Student's t-test.[15]

Experimental_Workflow start Start step1 1. Isolate Distal Colon from Euthanized Rat start->step1 step2 2. Prepare Circular Muscle Strips step1->step2 step3 3. Mount Strips in Organ Bath step2->step3 step4 4. Equilibrate under Tension (60 min) step3->step4 step5 5. Induce Baseline Contraction (e.g., with ACh or KCl) step4->step5 step6 6. Add this compound (Cumulative Concentrations) step5->step6 step7 7. Re-stimulate Contraction in presence of Pinaverium step6->step7 step8 8. Record Isometric Force step7->step8 step9 9. Data Analysis: Calculate % Inhibition & IC₅₀ step8->step9 end End step9->end

Caption: Experimental workflow for an in vitro muscle contractility assay.
Randomized, Double-Blind, Placebo-Controlled Clinical Trial

This protocol is based on the trial conducted by Zheng et al. to evaluate the efficacy and safety of this compound in IBS patients.[11][24]

  • Objective: To assess the efficacy and safety of this compound compared to placebo for the treatment of Irritable Bowel Syndrome.

  • Methodology:

    • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.

    • Patient Population: Patients diagnosed with IBS according to the Rome III criteria are recruited.[11]

    • Randomization and Blinding: Eligible patients are randomly assigned to receive either this compound or a matching placebo. Both patients and investigators are blinded to the treatment allocation.

    • Intervention:

      • Treatment Group: Receives this compound (e.g., 50 mg) orally three times a day.[24]

      • Control Group: Receives an identical-looking placebo three times a day.

    • Treatment Duration: The treatment period typically lasts for several weeks (e.g., 4 weeks), followed by a follow-up period.

    • Outcome Measures:

      • Primary Endpoint: The proportion of patients reporting overall relief of IBS symptoms at the end of the treatment period.

      • Secondary Endpoints: Changes in individual symptom scores (abdominal pain, bloating, stool consistency), quality of life assessments, and incidence of adverse events.

    • Data Analysis: The primary analysis is typically performed on an intention-to-treat (ITT) basis. The percentage of responders in each group is compared using statistical tests such as the Chi-squared test. Symptom scores are compared using t-tests or non-parametric equivalents.

References

Pinaverium Bromide and Muscarinic Receptor Interaction: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinaverium (B1222119) bromide is a locally acting antispasmodic agent primarily utilized in the management of functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2] Its principal mechanism of action is the selective blockade of L-type voltage-dependent calcium channels in the smooth muscle cells of the gastrointestinal tract.[3][4] This inhibition of calcium influx leads to smooth muscle relaxation and a reduction in spasms.[3][5] While often grouped with anticholinergic antispasmodics, the direct interaction of pinaverium bromide with muscarinic receptors is less defined. This technical guide consolidates the available quantitative data, details relevant experimental methodologies, and illustrates the pertinent signaling pathways to clarify the current understanding of this compound's effects on muscarinic receptor-mediated processes. The evidence suggests that its influence on the cholinergic system is largely a downstream consequence of its calcium channel blocking activity rather than a high-affinity, direct antagonism of muscarinic receptors.

Quantitative Data on the Interaction of this compound with Cholinergic Pathways

Direct competitive binding assays quantifying the affinity (Kᵢ or Kₐ) of this compound for individual muscarinic receptor subtypes (M₁, M₂, M₃, M₄, M₅) are not extensively reported in the scientific literature. However, functional assays have been employed to determine its inhibitory effect on contractions induced by muscarinic agonists like acetylcholine (B1216132) (ACh) and carbachol. This functional antagonism reflects the compound's overall impact on the signaling cascade initiated by muscarinic receptor activation.

ParameterSpecies/TissueAgonistValue (mol/L)Reference
IC₅₀ (Inhibition of Cholinergic Responses)Canine Colonic Circular Smooth MuscleEndogenous ACh1.0 x 10⁻⁶[6]
IC₅₀ (Inhibition of ACh-induced Contraction)Rat Colonic Circular Smooth Muscle (Control)Acetylcholine (10⁻⁵ mol/L)0.91 x 10⁻⁶[7]
IC₅₀ (Inhibition of ACh-induced Contraction)Rat Colonic Circular Smooth Muscle (Stress)Acetylcholine (10⁻⁵ mol/L)1.66 x 10⁻⁶[7]

Table 1: Functional Inhibitory Concentrations of this compound on Cholinergic-Mediated Contractions.

ParameterSpecies/TissueValue (mol/L)Reference
IC₅₀ (Inhibition of Spontaneous Contractions)Canine Colonic Circular Smooth Muscle3.8 x 10⁻⁶[6]

Table 2: Inhibitory Concentration of this compound on Spontaneous Muscle Contractions.

Experimental Protocols

The quantitative data presented above are primarily derived from in vitro studies on isolated gastrointestinal smooth muscle preparations. Below are detailed methodologies for the key experiments cited.

Isometric Contraction Measurement in Isolated Colon Strips

This protocol is fundamental for assessing the functional effect of this compound on smooth muscle contractility in response to muscarinic agonists.

Objective: To determine the concentration-response relationship of this compound's inhibitory effect on acetylcholine-induced muscle contractions.

Methodology:

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and a segment of the distal colon is excised and placed in oxygenated Tyrode-Ringer solution.

    • The circular muscle layer is carefully dissected and cut into strips (e.g., 10 mm long and 2 mm wide).

  • Experimental Setup:

    • Each muscle strip is suspended in a tissue chamber containing warm (37°C), oxygenated Tyrode-Ringer solution.

    • One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.

    • The strips are allowed to equilibrate under a resting tension (e.g., 1 gram) for a period (e.g., 60 minutes) with regular changes of the bathing solution.

  • Contraction Induction and Inhibition:

    • A stable baseline contraction is induced by adding a fixed concentration of acetylcholine (e.g., 10⁻⁵ mol/L) to the tissue bath.

    • Once the contraction reaches a plateau, this compound is added cumulatively in increasing concentrations.

    • The inhibitory effect of each concentration of this compound is recorded as the percentage decrease from the maximal acetylcholine-induced contraction.

  • Data Analysis:

    • The concentration-response curve for this compound's inhibition is plotted.

    • The IC₅₀ value, the concentration of this compound that produces 50% inhibition of the acetylcholine-induced contraction, is calculated using non-linear regression analysis.

Intracellular Calcium Measurement in Dispersed Smooth Muscle Cells

This method allows for the investigation of the effect of this compound on intracellular calcium concentration ([Ca²⁺]ᵢ), a key second messenger in muscle contraction.

Objective: To measure the effect of this compound on the increase in [Ca²⁺]ᵢ induced by muscarinic agonists.

Methodology:

  • Cell Isolation:

    • Smooth muscle cells are isolated from the rat colon by enzymatic digestion using collagenase.

    • The serosal and mucosal layers are removed, and the muscle tissue is minced and incubated in a digestive enzyme solution.

    • The dispersed cells are then washed and suspended in a suitable buffer.

  • Fluorescent Dye Loading:

    • The isolated smooth muscle cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2/AM, which can enter the cells.

    • Inside the cell, esterases cleave the AM group, trapping the Fura-2 in its active, calcium-sensitive form.

  • Fluorometry:

    • The cell suspension is placed in a fluorometer cuvette.

    • The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the fluorescence emission (e.g., at 510 nm) is measured.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca²⁺]ᵢ.

  • Experimental Procedure:

    • A baseline [Ca²⁺]ᵢ is established.

    • A muscarinic agonist (e.g., acetylcholine) is added to the cell suspension to induce an increase in [Ca²⁺]ᵢ.

    • In separate experiments, cells are pre-incubated with varying concentrations of this compound before the addition of the agonist.

    • The inhibitory effect of this compound on the agonist-induced [Ca²⁺]ᵢ increase is quantified.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in muscarinic receptor activation in gastrointestinal smooth muscle and the experimental workflow for assessing the effect of this compound.

muscarinic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates L_Ca_Channel L-type Ca²⁺ Channel M3->L_Ca_Channel Depolarization leads to opening PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Ca_influx Ca²⁺ Influx L_Ca_Channel->Ca_influx Pinaverium Pinaverium Bromide Pinaverium->L_Ca_Channel Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Smooth Muscle Contraction Ca_influx->Contraction Ca_release->Contraction

M3 Muscarinic Receptor Signaling Pathway in GI Smooth Muscle and Site of this compound Action.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis Tissue Isolate GI Smooth Muscle Strips Prepare Muscle Strips Tissue->Strips Mount Mount in Tissue Bath Strips->Mount Equilibrate Equilibrate Mount->Equilibrate Agonist Add Muscarinic Agonist (ACh) Equilibrate->Agonist Pinaverium Add Pinaverium Bromide (Cumulative) Agonist->Pinaverium Washout Washout Pinaverium->Washout Record Record Isometric Contraction Pinaverium->Record Analyze Analyze Inhibition & Calculate IC₅₀ Record->Analyze

Experimental Workflow for Assessing this compound's Functional Antagonism.

Discussion and Conclusion

The available evidence strongly supports the classification of this compound as a selective L-type calcium channel blocker in gastrointestinal smooth muscle.[3][8] Its ability to inhibit contractions induced by the muscarinic agonist acetylcholine is well-documented.[6][7] However, this effect is primarily attributed to the blockade of calcium influx, which is a critical downstream event in the muscarinic signaling cascade, rather than a direct competitive antagonism at the muscarinic receptor itself.[9] Some literature suggests potential weak anticholinergic effects at higher concentrations, but this does not appear to be its primary therapeutic mechanism.[10]

For researchers and drug development professionals, it is crucial to recognize that while this compound effectively counteracts cholinergic-mediated smooth muscle contraction, its molecular target is the L-type calcium channel. This distinguishes it from classical antimuscarinic drugs like atropine, which directly compete with acetylcholine for binding to muscarinic receptors. Future research involving radioligand binding assays with a comprehensive panel of muscarinic receptor subtypes would be necessary to definitively quantify any direct, albeit likely low-affinity, interaction of this compound with these receptors.

References

Methodological & Application

Application Notes: Calcium Imaging Assay for Measuring Pinaverium Bromide's Effect on Intracellular Calcium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pinaverium (B1222119) Bromide is a spasmolytic agent that acts as a selective L-type calcium channel blocker with a localized effect on the gastrointestinal (GI) tract.[1][2][3][4] Its primary mechanism of action involves the inhibition of calcium ion influx into smooth muscle cells, which is crucial for muscle contraction.[2][5][6][7] In functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), abnormal intestinal muscle contractions can cause pain, bloating, and altered bowel habits.[6][8][9] By blocking the entry of calcium, Pinaverium Bromide reduces the contractility of these muscles, thereby alleviating spasms and associated symptoms.[6][8]

Measuring the change in intracellular calcium concentration ([Ca2+]i) is a direct method to quantify the pharmacological effect of L-type calcium channel blockers like this compound.[10][11] Calcium imaging assays using fluorescent indicators, such as Fluo-4 acetoxymethyl (AM), are powerful tools for this purpose.[12][13] Fluo-4 AM is a cell-permeable dye that, once inside the cell, is cleaved by esterases into Fluo-4.[12] Upon binding to free Ca2+, Fluo-4 exhibits a significant increase in fluorescence intensity, allowing for the real-time monitoring of [Ca2+]i changes in living cells.[12][13]

These application notes provide a detailed protocol for a calcium imaging assay to characterize the inhibitory effect of this compound on intracellular calcium influx in a relevant cell model, such as colonic smooth muscle cells.

Mechanism of Action: this compound

This compound targets voltage-gated L-type calcium channels on the plasma membrane of gastrointestinal smooth muscle cells.[5][6] Depolarization of the cell membrane or stimulation by agonists like acetylcholine (B1216132) (ACh) typically opens these channels, leading to an influx of extracellular Ca2+.[10][11] This influx triggers a further release of Ca2+ from intracellular stores (e.g., the sarcoplasmic reticulum) and activates contractile proteins, resulting in muscle contraction. This compound competitively binds to the 1,4-dihydropyridine (B1200194) binding sites on the channel's alpha 1S subunit, preventing this influx and thereby inducing muscle relaxation.[5]

Pinaverium_Mechanism cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Ca_ext Ca²⁺ L_type_channel L-Type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Increased [Ca²⁺]i Response Smooth Muscle Contraction Ca_int->Response Triggers Stimulus Depolarization (e.g., KCl) or Agonist (e.g., ACh) Stimulus->L_type_channel Opens Pinaverium Pinaverium Bromide Pinaverium->L_type_channel Blocks

Caption: this compound blocks L-type calcium channels, inhibiting Ca²⁺ influx.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound on smooth muscle contraction and intracellular calcium increase from published studies. These values are critical for designing dose-response experiments.

ParameterAgonist/StimulantCell/Tissue TypeValue (IC50 or Effective Conc.)Reference
Inhibition of Contraction (IC50) Acetylcholine (ACh)Canine Colonic Smooth Muscle1.0 x 10⁻⁶ M[14][15]
Inhibition of Contraction (IC50) Acetylcholine (ACh)Rat Colonic Smooth Muscle (Control)0.91 x 10⁻⁶ M[9][10]
Inhibition of Contraction (IC50) Acetylcholine (ACh)Rat Colonic Smooth Muscle (Stressed)1.66 x 10⁻⁶ M[9][10]
Inhibition of Contraction (IC50) Potassium Chloride (KCl)Rat Colonic Smooth Muscle (Control)3.80 x 10⁻⁷ M[10][11][16]
Inhibition of Contraction (IC50) Potassium Chloride (KCl)Rat Colonic Smooth Muscle (Stressed)8.13 x 10⁻⁷ M[10][11][16]
Inhibition of Spontaneous Contraction (IC50) N/ACanine Colonic Smooth Muscle3.8 x 10⁻⁶ M[14][15]
Inhibition of Intracellular Ca²⁺ ([Ca²⁺]i) Increment ACh or KClRat Colonic Smooth Muscle CellsSignificant inhibition at 10⁻⁶ M[9][10][11]

Experimental Protocol: Fluo-4 Calcium Imaging Assay

This protocol details the steps to measure the inhibitory effect of this compound on agonist-induced calcium influx in cultured smooth muscle cells.

Principle

Cultured cells are loaded with the calcium-sensitive dye Fluo-4 AM. After loading, cells are pre-incubated with varying concentrations of this compound or a vehicle control. A stimulating agent (e.g., high-concentration KCl to induce depolarization) is then added to trigger calcium influx through L-type calcium channels. The resulting change in fluorescence intensity, which is proportional to the change in [Ca2+]i, is recorded over time using a fluorescence microscope or a microplate reader. The inhibitory effect of this compound is quantified by comparing the fluorescence response in treated cells to control cells.

Materials and Reagents
  • Cells: Relevant cell line (e.g., primary colonic smooth muscle cells or a suitable immortalized cell line).

  • Culture Medium: As required for the specific cell line (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Assay Buffer: HEPES-buffered Hank's Balanced Salt Solution (HBSS) or similar physiological buffer (pH 7.2-7.4).[17][18]

  • Fluo-4 AM: Stock solution (e.g., 1 mM in anhydrous DMSO).[12]

  • Pluronic™ F-127: 20% solution in DMSO to aid dye loading.[17]

  • This compound: Stock solution (e.g., 10 mM in a suitable solvent like water or DMSO).

  • Stimulating Agent: High KCl solution (e.g., 60 mM KCl in assay buffer).[9][10]

  • Positive Control: L-type calcium channel agonist (e.g., Bay K8644) or a calcium ionophore (e.g., Ionomycin).[19]

  • Negative Control: Vehicle (the solvent used for this compound).

  • Equipment:

    • Fluorescence microscope with appropriate filters (Excitation ~494 nm, Emission ~515 nm) and a camera, OR a fluorescence microplate reader.[12][18]

    • Cell culture incubator (37°C, 5% CO₂).

    • 96-well black, clear-bottom microplates suitable for fluorescence imaging.

Experimental Workflow

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Seeding (96-well plate, 24-48h) B 2. Prepare Reagents (Loading Buffer, Drug Dilutions) C 3. Dye Loading (Fluo-4 AM, 37°C, 60 min) A->C D 4. Wash Cells (2x with Assay Buffer) C->D E 5. Pre-incubation (this compound or Vehicle) D->E F 6. Data Acquisition (Baseline Fluorescence) E->F G 7. Add Stimulant (KCl) & Continue Acquisition F->G H 8. Data Processing (Calculate ΔF/F₀) G->H I 9. Dose-Response Curve (Calculate IC₅₀) H->I

References

Application Notes and Protocols for In Vitro Organ Bath Studies Using Pinaverium Bromide on Isolated Intestinal Strips

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium (B1222119) bromide is a spasmolytic agent that acts as a selective L-type calcium channel blocker on the smooth muscle cells of the gastrointestinal tract.[1][2][3] Its primary application is in the treatment of symptoms associated with irritable bowel syndrome (IBS), such as abdominal pain and altered bowel habits.[2][3] In vitro organ bath studies are crucial for elucidating the pharmacological properties of pinaverium bromide, quantifying its effects on intestinal contractility, and understanding its mechanism of action. These studies provide valuable data for preclinical drug development and mechanistic research.

This document provides detailed application notes and protocols for conducting in vitro organ bath experiments using this compound on isolated intestinal strips from various species.

Mechanism of Action

This compound exerts its spasmolytic effect by inhibiting the influx of calcium ions into intestinal smooth muscle cells.[3] This is achieved through the blockade of voltage-dependent L-type calcium channels, which are predominant in the gastrointestinal tract.[1][3] By blocking these channels, this compound prevents the intracellular calcium concentration from rising to levels required for the activation of the contractile machinery, leading to muscle relaxation and a reduction in spasms. The inhibitory action of this compound is observed in response to various contractile agents, including acetylcholine (B1216132) (ACh) and potassium chloride (KCl).[1][3]

Quantitative Data Summary

The inhibitory effects of this compound on intestinal smooth muscle contraction have been quantified in several in vitro studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various experimental models.

Table 1: IC50 Values for this compound on Agonist-Induced Contractions in Rat Colonic Circular Smooth Muscle

Agonist (Concentration)Experimental ConditionIC50 (mol/L)Reference
Acetylcholine (10⁻⁵ mol/L)Control0.91 x 10⁻⁶[1]
Acetylcholine (10⁻⁵ mol/L)Stress-induced hypermotility1.66 x 10⁻⁶[1]
Potassium Chloride (60 mmol/L)Control3.80 x 10⁻⁷[1]
Potassium Chloride (60 mmol/L)Stress-induced hypermotility8.13 x 10⁻⁷[1]

Table 2: IC50 Values for this compound on Spontaneous and Cholinergic-Induced Contractions in Canine Colonic Circular Smooth Muscle

Contraction TypeIC50 (M)Reference
Spontaneous Contractions3.8 x 10⁻⁶[4]
Cholinergic Responses1.0 x 10⁻⁶[4]

Table 3: IC50 Values for this compound on Voltage-Dependent Inward Currents in Rabbit Small Intestine Smooth Muscle Cells

ParameterIC50 (µM)Reference
Voltage-dependent inward currents1.5[2][5]

Table 4: Reduction of Carbachol-Induced Contractions by this compound in Human Colonic Muscle

Muscle LayerThis compound ConcentrationReduction in Contraction (%)Reference
Circular MuscleHigh Concentration45.5[5]
Longitudinal MuscleHigh Concentration36.9[5]

Experimental Protocols

This section provides a detailed protocol for an in vitro organ bath study investigating the effect of this compound on isolated intestinal strips. This protocol is a synthesis of standard organ bath procedures and specific details from studies on this compound.

Protocol 1: Effect of this compound on Acetylcholine-Induced Contractions of Isolated Rat Ileum

1. Materials and Reagents:

  • Male Wistar rats (200-250 g)

  • This compound

  • Acetylcholine (ACh) chloride

  • Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5)

  • Distilled water

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Surgical instruments (scissors, forceps)

  • Organ bath system with isometric force transducers

  • Data acquisition system

2. Tissue Preparation:

  • Humanely euthanize the rat according to institutional guidelines.

  • Perform a midline abdominal incision to expose the gastrointestinal tract.

  • Carefully dissect a 10-15 cm segment of the terminal ileum.

  • Gently flush the lumen of the isolated ileum segment with fresh, oxygenated Tyrode's solution to remove its contents.

  • Place the ileum segment in a petri dish containing continuously oxygenated Tyrode's solution.

  • Cut the ileum into 2-3 cm long strips.

  • Tie silk ligatures to both ends of each strip.

3. Organ Bath Setup:

  • Fill the organ bath chambers with Tyrode's solution and maintain the temperature at 37°C.

  • Continuously bubble the solution with carbogen gas.

  • Mount each ileum strip in an organ bath chamber by attaching the lower ligature to a fixed hook and the upper ligature to an isometric force transducer.

  • Apply an initial resting tension of 1 gram to each strip and allow for an equilibration period of 60 minutes.

  • During equilibration, wash the tissues with fresh Tyrode's solution every 15 minutes.

4. Experimental Procedure:

  • After equilibration, record the baseline contractile activity.

  • To assess tissue viability and obtain a reference contraction, induce a maximal contraction with a high concentration of ACh (e.g., 10⁻⁵ M).

  • Wash the tissues repeatedly with Tyrode's solution until the baseline is restored.

  • Construct a cumulative concentration-response curve for ACh. Start with a low concentration of ACh (e.g., 10⁻⁹ M) and incrementally increase the concentration until a maximal response is achieved.

  • After washing the tissues and allowing them to return to baseline, incubate the strips with a specific concentration of this compound for a predetermined period (e.g., 20 minutes).

  • In the presence of this compound, repeat the cumulative concentration-response curve for ACh.

  • Repeat steps 5 and 6 with different concentrations of this compound.

5. Data Analysis:

  • Measure the amplitude of contractions in response to each concentration of ACh in the absence and presence of this compound.

  • Express the responses as a percentage of the maximal contraction induced by ACh alone.

  • Plot the concentration-response curves for ACh with and without this compound.

  • Calculate the EC50 values for ACh in each condition.

  • Determine the type of antagonism (e.g., competitive, non-competitive) by analyzing the shift in the concentration-response curves.

Visualizations

Signaling Pathway of this compound Action

Pinaverium_Bromide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel (α1 subunit) Ca_ext->L_type_channel influx Ca_int Ca²⁺ L_type_channel->Ca_int Pinaverium Pinaverium Bromide Pinaverium->L_type_channel blocks Calmodulin Calmodulin Ca_int->Calmodulin binds Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates Active_MLCK Active MLCK Myosin Myosin-LC Active_MLCK->Myosin phosphorylates Phospho_Myosin Phosphorylated Myosin-LC Contraction Smooth Muscle Contraction Phospho_Myosin->Contraction leads to

Caption: Signaling pathway of this compound's inhibitory action on intestinal smooth muscle contraction.

Experimental Workflow for In Vitro Organ Bath Study

Organ_Bath_Workflow A Tissue Dissection (e.g., Rat Ileum) B Preparation of Intestinal Strips (2-3 cm) A->B C Mounting in Organ Bath (37°C, Tyrode's, Carbogen) B->C D Equilibration (60 min, 1g tension) C->D E Induce Contraction (e.g., Acetylcholine) D->E F Wash and Return to Baseline E->F J Cumulative Concentration- Response Curve (ACh) F->J Control G Incubate with This compound H Repeat Contraction Induction G->H K Cumulative Concentration- Response Curve (ACh + Pinaverium) H->K Test I Data Acquisition and Analysis J->G J->I K->I

Caption: Experimental workflow for assessing this compound's effect in an organ bath.

References

Application Note: Quantification of Pinaverium Bromide in Human Plasma using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pinaverium (B1222119) bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily prescribed for the treatment of irritable bowel syndrome (IBS). The quantification of pinaverium bromide in human plasma is crucial for pharmacokinetic and bioequivalence studies. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma.

Methodology

This method utilizes protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column with UV detection.

Experimental Protocols

1. Materials and Reagents

2. Instrumentation

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven (e.g., Shimadzu, Agilent, Waters)

  • Reversed-phase C18 column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase: A mixture of ammonium acetate buffer (pH 3.0) and acetonitrile in a ratio of 20:80 (v/v) was used. The buffer was prepared by dissolving ammonium acetate in water, adding formic acid to adjust the pH to 3.0, and then filtering through a 0.45 µm membrane filter.[1]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

4. Sample Preparation (Protein Precipitation)

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 1.0 mL of acetonitrile to precipitate the plasma proteins.[2][3][4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

5. Chromatographic Conditions

ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Ammonium Acetate Buffer (pH 3.0) : Acetonitrile (20:80, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 214 nm[1]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes

Method Validation

The developed method was validated according to the ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.

Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into blank plasma at three different concentration levels (low, medium, and high).

Precision

The precision of the method was assessed by analyzing six replicate samples at three different concentrations on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the percentage of relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Quantitative Data Summary

Validation ParameterResultAcceptance Criteria
Linearity Range 0.1 - 20 µg/mL-
Correlation Coefficient (r²) > 0.999> 0.995
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Intra-day Precision (%RSD) < 1.5%< 2.0%
Inter-day Precision (%RSD) < 2.0%< 2.0%
LOD 0.03 µg/mL-
LOQ 0.1 µg/mL-

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma 500 µL Human Plasma add_acn Add 1.0 mL Acetonitrile plasma->add_acn vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at 10,000 rpm for 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute filter Filter through 0.45 µm Syringe Filter reconstitute->filter inject Inject 20 µL into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 214 nm separate->detect quantify Quantification detect->quantify

Figure 1. Experimental workflow for this compound quantification in plasma.

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation (ICH Guidelines) cluster_application Application sample_prep Sample Preparation (Protein Precipitation) hplc_conditions HPLC Conditions Optimization sample_prep->hplc_conditions linearity Linearity hplc_conditions->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity pk_studies Pharmacokinetic Studies specificity->pk_studies be_studies Bioequivalence Studies specificity->be_studies

Figure 2. Logical relationship of method development and application.

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in human plasma. The method was successfully validated according to ICH guidelines and can be effectively used for pharmacokinetic and bioequivalence studies of this compound. The protein precipitation method provides a clean sample extract with good recovery. This application note provides a comprehensive protocol for researchers and drug development professionals.

References

Application Notes and Protocols for Studying the Effects of Pinaverium Bromide on Colonic Motility in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium (B1222119) bromide is a spasmolytic agent that acts as a calcium channel blocker with a degree of selectivity for the gastrointestinal (GI) tract.[1][2][3] It is primarily used in the treatment of functional GI disorders such as irritable bowel syndrome (IBS).[1][3] Its mechanism of action involves the inhibition of L-type calcium channels in the smooth muscle cells of the gut, which leads to a reduction in muscle contractions and alleviation of spasms.[1][4] These application notes provide detailed protocols for in vivo and ex vivo studies in rodents to evaluate the effects of Pinaverium Bromide on colonic motility.

Mechanism of Action: Signaling Pathway

This compound exerts its effects on colonic smooth muscle cells by blocking the influx of extracellular calcium through L-type voltage-gated calcium channels. This action inhibits the downstream signaling cascade that leads to muscle contraction.

Pinaverium_Bromide_Signaling_Pathway cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Allows Depolarization Depolarization / Agonist Binding Depolarization->L_type_Ca_Channel Opens Pinaverium_Bromide This compound Pinaverium_Bromide->L_type_Ca_Channel Blocks Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_phosphorylation Myosin Phosphorylation MLCK_activation->Myosin_phosphorylation Contraction Smooth Muscle Contraction Myosin_phosphorylation->Contraction

This compound's inhibitory effect on smooth muscle contraction.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of this compound on colonic motility.

Table 1: In Vitro Inhibition of Colonic Muscle Contraction in Rats

AgonistConditionIC50 (mol/L)Reference
Acetylcholine (ACh)Control0.91 x 10⁻⁶[1]
Acetylcholine (ACh)Stress1.66 x 10⁻⁶[1]
Potassium Chloride (KCl)Control3.80 x 10⁻⁷[1][2]
Potassium Chloride (KCl)Stress8.13 x 10⁻⁷[1][2]

Table 2: Effect of this compound on Fecal Pellet Output in Stressed Rats

TreatmentFecal Pellets (in 2 hours)% Increase vs. ControlReference
Control1.49 ± 1.04-[5]
Stress2.40 ± 1.2361%[5]

Experimental Protocols

In Vivo Assessment of Colonic Motility

This protocol measures the total time it takes for a non-absorbable marker to travel through the entire gastrointestinal tract.

Whole_Gut_Transit_Workflow Animal_Acclimation Acclimate Mice (at least 1 hour) Drug_Administration Administer this compound or Vehicle (Oral Gavage) Animal_Acclimation->Drug_Administration Carmine_Gavage Administer 100 µL 6% Carmine (B74029) Red in 0.5% Methylcellulose (B11928114) (Oral Gavage) Drug_Administration->Carmine_Gavage After appropriate pre-treatment time Housing Place Mice in Individual Clean Cages (No Bedding) Carmine_Gavage->Housing Observation Observe for First Red Fecal Pellet (every 15 min) Housing->Observation Data_Recording Record Time of First Red Pellet Appearance Observation->Data_Recording

Workflow for the Whole Gut Transit Time Assay.

Materials:

  • Mice (e.g., C57BL/6 or CD1)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Carmine Red powder (Sigma-Aldrich, Cat# C1022)

  • Methylcellulose (Sigma-Aldrich, Cat# M7027)

  • Oral gavage needles (soft-tipped)

  • 1 mL syringes

  • Individual clean cages without bedding

Procedure:

  • Animal Preparation:

    • House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Acclimate mice to the testing room for at least 1 hour before the experiment.[3]

    • For some studies, mice may be fasted overnight, but ensure free access to water.[6]

  • Reagent Preparation (6% Carmine Red in 0.5% Methylcellulose):

    • Prepare a 0.5% methylcellulose solution by dissolving 0.5 g of methylcellulose in 100 mL of warm sterile water with stirring. Allow to cool.

    • Prepare the 6% carmine red solution by dissolving 6 g of carmine red powder in 100 mL of the 0.5% methylcellulose solution with stirring.[7]

    • Store the solution at 4°C and bring to room temperature before use. Vortex well before each gavage.

  • Drug Administration:

    • Administer the desired dose of this compound or vehicle to the mice via oral gavage. The volume should be consistent across all animals (e.g., 100 µL).

  • Carmine Red Administration:

    • At a predetermined time after drug administration (e.g., 30-60 minutes), administer 100-150 µL of the 6% carmine red solution via oral gavage.[3][6]

    • Record the exact time of gavage for each mouse.

  • Observation and Data Collection:

    • Immediately after gavage, place each mouse in a clean, individual cage without bedding.

    • Check for the appearance of fecal pellets every 15 minutes.[3][7]

    • Record the time of the first appearance of a red-colored fecal pellet.

    • The whole gut transit time is the duration between the carmine red gavage and the expulsion of the first red pellet.

This assay specifically measures the transit time through the distal colon.

Materials:

  • Rats or mice

  • This compound

  • Vehicle

  • Glass beads (e.g., 3 mm for mice, larger for rats)[8][9]

  • Petroleum jelly

  • Forceps or a sterile Q-tip

  • Individual clean cages

Procedure:

  • Animal Preparation:

    • Acclimate animals to the testing environment.

    • To induce defecation and empty the distal colon, mice can be placed in a holder for 5 minutes prior to the test.[8]

  • Drug Administration:

    • Administer this compound or vehicle at the desired dose and route (e.g., subcutaneous or oral).

  • Bead Insertion:

    • At a set time after drug administration (e.g., 30 minutes), lightly anesthetize the animal (e.g., with isoflurane).[6]

    • Lubricate a glass bead with petroleum jelly.

    • Gently insert the bead into the distal colon to a depth of approximately 2-3 cm from the anus using forceps or a sterile Q-tip.[6][8]

  • Observation and Data Collection:

    • Place the animal in an individual, clean cage and allow it to wake up.

    • Record the time from awakening to the expulsion of the glass bead.[6]

    • A maximum observation time should be set (e.g., 30-60 minutes).[9]

Ex Vivo Assessment of Colonic Contractility

This protocol allows for the direct measurement of colonic smooth muscle contractility in response to this compound and contractile agents.

Organ_Bath_Workflow Tissue_Dissection Dissect Colon from Euthanized Rodent and Place in Physiological Saline Strip_Preparation Prepare Longitudinal or Circular Muscle Strips Tissue_Dissection->Strip_Preparation Mounting Mount Strips in Organ Bath with Physiological Saline (37°C, 95% O₂/5% CO₂) Strip_Preparation->Mounting Equilibration Equilibrate under Tension (e.g., 1g for 60 min) Mounting->Equilibration Viability_Test Test Viability with KCl Equilibration->Viability_Test Drug_Incubation Incubate with this compound or Vehicle Viability_Test->Drug_Incubation Stimulation Stimulate with Agonist (e.g., ACh or KCl) Drug_Incubation->Stimulation Data_Acquisition Record Isometric Contractions Stimulation->Data_Acquisition

Workflow for the Ex Vivo Organ Bath Study.

Materials:

  • Rats (e.g., Wistar) or mice

  • This compound

  • Contractile agents (e.g., Acetylcholine, Potassium Chloride)

  • Physiological saline solution (e.g., Tyrode's or Krebs solution)

  • Organ bath system with temperature control, aeration, and isometric force transducers

  • Data acquisition system

  • Dissection tools

  • Sutures

Procedure:

  • Physiological Saline Preparation (Tyrode's Solution):

    • Composition (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 0.49, NaH₂PO₄ 0.42, NaHCO₃ 11.9, Glucose 11.1.[4]

    • Maintain the solution at 37°C and continuously bubble with 95% O₂ / 5% CO₂ to maintain a physiological pH (around 7.4).[4][10]

  • Tissue Preparation:

    • Euthanize the rodent via an approved method.

    • Immediately dissect the colon and place it in ice-cold, oxygenated Tyrode's solution.

    • Gently flush the luminal contents and remove the mesentery.

    • Cut the colon into segments. For circular muscle strips, cut along the longitudinal axis. For longitudinal muscle strips, cut parallel to the longitudinal axis.[11]

    • The mucosa and submucosa can be removed by sharp dissection.[11]

  • Mounting and Equilibration:

    • Suspend the muscle strips (e.g., 1-2 cm long) in the organ bath chambers containing oxygenated Tyrode's solution at 37°C.[12]

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[11][13]

  • Experimental Protocol:

    • Viability Test: Elicit a contraction with a high concentration of KCl (e.g., 50-60 mM) to ensure tissue viability. Wash out the KCl and allow the tissue to return to baseline.[11][13]

    • Dose-Response Curve:

      • Incubate the tissue with a specific concentration of this compound or vehicle for a set period (e.g., 20 minutes).[5][14]

      • Add a contractile agent (e.g., ACh or KCl) in a cumulative or non-cumulative manner to generate a dose-response curve.

      • Record the isometric contractions.

      • Repeat with different concentrations of this compound to assess its inhibitory effect.

  • Data Analysis:

    • Measure the amplitude of contractions.

    • Express the response to the agonist in the presence of this compound as a percentage of the maximal contraction induced by the agonist alone.

    • Calculate the IC50 value for this compound against each contractile agent.

Concluding Remarks

The protocols outlined provide a robust framework for investigating the effects of this compound on colonic motility in rodents. The in vivo assays offer insights into the overall physiological effects on gut transit, while the ex vivo organ bath studies allow for a detailed examination of the drug's direct effects on smooth muscle contractility and its mechanism of action. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: High-Throughput Screening for Novel Calcium Channel Blockers Based on Pinaverium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are critical regulators of intracellular calcium concentration and play a pivotal role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. Dysregulation of these channels is implicated in numerous diseases, making them a significant target for therapeutic intervention. Pinaverium (B1222119) Bromide is a spasmolytic agent that acts as an L-type calcium channel blocker with selectivity for the smooth muscle cells of the gastrointestinal (GI) tract.[1][2][3][4] Its localized action makes it an effective treatment for irritable bowel syndrome (IBS) by inhibiting calcium influx and reducing intestinal muscle spasms.[2][5][6] These application notes provide a detailed framework for developing and implementing a high-throughput screening (HTS) assay to identify novel calcium channel blockers with similar mechanisms of action to Pinaverium Bromide.

The described assay utilizes a fluorescence-based calcium influx methodology, employing the calcium-sensitive dye Fluo-4 AM. This method allows for the rapid and sensitive detection of changes in intracellular calcium levels in a cell-based model, making it amenable to HTS formats for the discovery of new chemical entities targeting L-type calcium channels.[7]

Signaling Pathway of L-type Calcium Channel Blockade

L-type calcium channels, upon membrane depolarization, open to allow an influx of extracellular calcium ions. This increase in intracellular calcium concentration triggers a cascade of events leading to cellular responses such as muscle contraction. L-type calcium channel blockers, like this compound, bind to the channel, inhibiting the influx of calcium and thereby preventing the downstream cellular response.

G cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space Ca_channel L-type Ca²⁺ Channel (Closed) Ca_channel_open L-type Ca²⁺ Channel (Open) Ca_channel_blocked L-type Ca²⁺ Channel (Blocked) Ca_intra [Ca²⁺]i Ca_channel_open->Ca_intra increases Ca_channel_blocked->Ca_intra prevents influx Ca_extra Ca²⁺ Ca_extra->Ca_channel_open Influx Response Cellular Response (e.g., Muscle Contraction) Ca_intra->Response triggers Depolarization Depolarization Depolarization->Ca_channel opens Pinaverium Pinaverium Bromide Pinaverium->Ca_channel_open binds & blocks

Caption: Signaling pathway of L-type calcium channel blockade by this compound.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for a successful screening campaign. Stably transfected cell lines expressing the target L-type calcium channel subunit are recommended for their reproducibility and robust assay performance.[8] HEK-293 or CHO cells are commonly used for their ease of culture and transfection.

  • Cell Line: HEK-293 cells stably expressing the human α1c subunit of the L-type calcium channel (HEK-hCaV1.2).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days to maintain sub-confluent cultures.

High-Throughput Screening Assay Protocol using Fluo-4 AM

This protocol is designed for a 384-well plate format and can be automated using a liquid handling system and a fluorescence imaging plate reader (FLIPR) or a similar instrument.

Materials:

  • HEK-hCaV1.2 cells

  • Black-walled, clear-bottom 384-well microplates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Depolarization Buffer: Assay Buffer containing a high concentration of KCl (e.g., 90 mM)

  • This compound (as a positive control)

  • Test compounds library

Procedure:

  • Cell Plating:

    • Harvest and resuspend HEK-hCaV1.2 cells in culture medium.

    • Seed 10,000 to 20,000 cells per well in a 384-well plate.[9]

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2 µM Fluo-4 AM with 0.02% Pluronic F-127. Probenecid can be added at 2.5 mM to improve dye retention.

    • Remove the culture medium from the cell plate.

    • Add 25 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[9][10]

  • Compound Addition:

    • Prepare serial dilutions of test compounds and the positive control (this compound) in Assay Buffer.

    • Add the compounds to the cell plate. The final DMSO concentration should be kept below 0.5%.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the cell plate into a FLIPR or a similar fluorescence plate reader.

    • Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[9]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of Depolarization Buffer to all wells to induce calcium influx.

    • Continuously record the fluorescence signal for 2-3 minutes.

Data Analysis

The inhibitory effect of the test compounds is determined by the reduction in the fluorescence signal peak after depolarization.

  • Calculate the change in fluorescence (ΔF): Subtract the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data: Express the response in each well as a percentage of the control (wells with no compound).

  • Dose-Response Curves: For hit compounds, generate dose-response curves and calculate the IC50 value (the concentration of the compound that inhibits 50% of the calcium influx).

Experimental Workflow Diagram

G A 1. Cell Plating (HEK-hCaV1.2 cells in 384-well plate) B 2. Overnight Incubation (37°C, 5% CO₂) A->B C 3. Dye Loading (Fluo-4 AM) B->C D 4. Incubation (37°C, 60 min) C->D E 5. Compound Addition (Test compounds & this compound) D->E F 6. Incubation (Room Temp, 15-30 min) E->F G 7. Fluorescence Reading (FLIPR Instrument) F->G H 8. Data Analysis (IC₅₀ Determination) G->H

Caption: High-throughput screening experimental workflow.

Data Presentation

Quantitative data from the HTS assay should be summarized for clear comparison of the potency of different compounds.

CompoundTargetAssay TypeIC50 (µM)Reference
This compound L-type Calcium ChannelCholinergic Response1.0[11][12]
This compound L-type Calcium ChannelSpontaneous Contraction3.8[11][12]
DiltiazemL-type Calcium ChannelCholinergic Response0.41[11][12]
DiltiazemL-type Calcium ChannelSpontaneous Contraction0.97[11][12]
D600L-type Calcium ChannelCholinergic Response0.53[11][12]
D600L-type Calcium ChannelSpontaneous Contraction0.80[11][12]

Assay Quality Control Parameters

ParameterValueDescription
Z'-factor > 0.5A statistical measure of the quality of the HTS assay. A value greater than 0.5 indicates a robust assay.
Signal-to-Background > 10The ratio of the fluorescence signal in the control wells to the background fluorescence.
CV (%) < 15%The coefficient of variation for the control wells, indicating the reproducibility of the assay.

Conclusion

The described high-throughput screening assay provides a robust and reliable method for the identification of novel L-type calcium channel blockers. By utilizing a stable cell line and a fluorescent calcium indicator, this protocol can be readily adapted for large-scale screening campaigns. The data analysis workflow allows for the efficient identification and characterization of hit compounds, facilitating the discovery of new therapeutic agents for conditions such as irritable bowel syndrome and other gastrointestinal motility disorders.

References

Application Notes and Protocols: In Vivo Assessment of Pinaverium Bromide on Gastric Emptying in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium (B1222119) Bromide is a gastrointestinal-selective calcium channel blocker with antispasmodic properties.[1][2] It acts locally on the smooth muscle of the gastrointestinal tract, making it an effective treatment for conditions such as Irritable Bowel Syndrome (IBS).[1][3] The primary mechanism of action of Pinaverium Bromide is the inhibition of calcium ion influx into smooth muscle cells through L-type calcium channels.[2][4] This action leads to a reduction in muscle contractility and alleviates spasms.[2] Due to its low absorption and selective action on the gut, this compound has a favorable safety profile with minimal cardiovascular side effects.[4][5]

These application notes provide a detailed protocol for the in vivo assessment of this compound's effect on gastric emptying in a rat model using the widely accepted phenol (B47542) red method.

Data Presentation

AgonistTissueSpeciesParameterValueReference
Acetylcholine (10⁻⁵ mol/L)Colonic Circular MuscleRatIC₅₀0.91 x 10⁻⁶ mol/L[6]
Potassium Chloride (60 mmol/L)Colonic Circular MuscleRatIC₅₀3.80 x 10⁻⁷ mol/L[6]

Table 1: Inhibitory Effect of this compound on Rat Colonic Smooth Muscle Contraction. IC₅₀ represents the concentration of this compound required to inhibit the agonist-induced contraction by 50%.

Signaling Pathway of this compound in Gastric Smooth Muscle

This compound exerts its effect by blocking the L-type voltage-gated calcium channels on the plasma membrane of gastrointestinal smooth muscle cells. This blockade prevents the influx of extracellular calcium, a critical step in the initiation of muscle contraction. The reduced intracellular calcium concentration leads to decreased activation of calmodulin and subsequently, myosin light-chain kinase, resulting in muscle relaxation and a decrease in gastric motility.

Pinaverium_Bromide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca2+_ext->L_type_Ca_Channel Influx Ca2+_int Ca²⁺ L_type_Ca_Channel->Ca2+_int Calmodulin Calmodulin Ca2+_int->Calmodulin Activates MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Pinaverium_Bromide This compound Pinaverium_Bromide->L_type_Ca_Channel Inhibits

Caption: Signaling pathway of this compound in gastric smooth muscle cells.

Experimental Protocols

In Vivo Assessment of Gastric Emptying in Rats using the Phenol Red Method

This protocol is adapted from established methods for assessing gastric emptying in rats.[7]

1. Animals:

  • Male Wistar rats (200-250 g) are to be used.

  • Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with free access to standard laboratory chow and water.

  • Rats should be fasted for 18-24 hours before the experiment, with free access to water.

2. Materials:

  • This compound

  • Phenol Red (non-absorbable marker)

  • Methylcellulose (B11928114)

  • 0.9% Saline solution

  • 0.1 N NaOH

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

  • Oral gavage needles

  • Surgical instruments for dissection

3. Preparation of Reagents:

  • This compound Solution: Based on safety studies in rats, a dosage range of 25-50 mg/kg can be explored.[5] A stock solution should be prepared by dissolving this compound in an appropriate vehicle (e.g., 0.5% methylcellulose solution).

  • Phenol Red Test Meal: Prepare a 0.05% (w/v) solution of phenol red in 1.5% (w/v) methylcellulose.

4. Experimental Procedure:

  • Divide the rats into at least three groups:

    • Control group (vehicle administration)

    • This compound treated group(s) (e.g., 25 mg/kg and 50 mg/kg)

  • Administer the vehicle or this compound solution orally via gavage to the respective groups. A typical administration volume is 1 ml/100g of body weight. The drug should be administered 30-60 minutes prior to the test meal.

  • Following the pre-treatment period, administer 1.5 ml of the phenol red test meal to each rat via oral gavage.

  • After a set time point (e.g., 20 minutes), euthanize the rats by cervical dislocation or CO₂ asphyxiation.

  • Immediately perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent leakage of the contents.

  • Carefully dissect out the stomach and place it in a tube containing a known volume of 0.1 N NaOH (e.g., 10 ml).

  • Homogenize the stomach and its contents.

  • Allow the homogenate to settle for 30 minutes at room temperature.

  • Transfer a sample of the supernatant (e.g., 1 ml) to another tube and add 0.5 ml of 20% (w/v) TCA to precipitate proteins.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Collect the supernatant and add 4 ml of 0.5 N NaOH to develop the color.

  • Measure the absorbance of the resulting solution at 560 nm using a spectrophotometer.

  • To determine the initial amount of phenol red administered, a separate group of rats (n=3-5) should be euthanized immediately after receiving the test meal, and their stomach contents processed as described above. The average absorbance from this group will serve as the 0-minute time point control.

5. Calculation of Gastric Emptying: Gastric emptying (%) is calculated using the following formula:

Gastric Emptying (%) = (1 - (Absorbance of test sample / Average absorbance of 0-minute control)) x 100

6. Statistical Analysis: Data should be expressed as mean ± SEM. Statistical significance between the control and treated groups can be determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of < 0.05 is typically considered statistically significant.

Experimental Workflow

The following diagram illustrates the key steps in the in vivo assessment of this compound on gastric emptying in rats.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats, 200-250g) Start->Animal_Acclimatization Fasting Fasting (18-24h) Water ad libitum Animal_Acclimatization->Fasting Grouping Random Grouping (Control, this compound) Fasting->Grouping Drug_Administration Oral Administration (Vehicle or this compound) Grouping->Drug_Administration Waiting_Period Waiting Period (30-60 min) Drug_Administration->Waiting_Period Test_Meal Oral Gavage of Phenol Red Test Meal (1.5ml) Waiting_Period->Test_Meal Timed_Interval Timed Interval (e.g., 20 min) Test_Meal->Timed_Interval Euthanasia Euthanasia & Stomach Dissection Timed_Interval->Euthanasia Homogenization Stomach Homogenization in 0.1 N NaOH Euthanasia->Homogenization Sample_Processing Protein Precipitation & Color Development Homogenization->Sample_Processing Spectrophotometry Absorbance Measurement (560 nm) Sample_Processing->Spectrophotometry Data_Analysis Calculation of Gastric Emptying (%) Spectrophotometry->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Immunohistochemical Analysis of L-type Calcium Channel Expression Following Pinaverium Bromide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium (B1222119) bromide is a spasmolytic agent that acts as a selective L-type calcium channel blocker with effects primarily localized to the smooth muscle of the gastrointestinal (GI) tract.[1][2][3][4][5] Its therapeutic efficacy in conditions such as irritable bowel syndrome (IBS) is attributed to its ability to inhibit the influx of calcium ions into smooth muscle cells, thereby reducing muscle contractions and spasms.[2][6][7] While the functional blockade of L-type calcium channels by pinaverium bromide is well-documented, its potential impact on the expression levels of these channels in GI tissue has not been extensively investigated.[1][8]

These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of L-type calcium channel (Cav1.2) expression in intestinal tissue following treatment with this compound. This methodology can be utilized to explore the regulatory effects of chronic calcium channel blockade on the expression and localization of these critical ion channels.

Signaling Pathway of L-type Calcium Channel Blockade

The primary mechanism of action for this compound involves the direct blockade of L-type calcium channels on the plasma membrane of gastrointestinal smooth muscle cells. This inhibition prevents the influx of extracellular calcium, which is a critical step in the excitation-contraction coupling of these cells. The reduction in intracellular calcium concentration leads to smooth muscle relaxation and the alleviation of spasms.

Pinaverium_Mechanism cluster_membrane Smooth Muscle Cell Membrane cluster_cell Intracellular Space Pinaverium Pinaverium Bromide LTCC L-type Calcium Channel (Cav1.2) Pinaverium->LTCC Blocks Ca_int Reduced Intracellular Ca²⁺ Concentration Ca_ext Ca²⁺ (Extracellular) Ca_ext->LTCC Influx Contraction Muscle Contraction Ca_int->Contraction Inhibition of Relaxation Muscle Relaxation Contraction->Relaxation Leads to

Caption: Mechanism of action of this compound on L-type calcium channels.

Experimental Design and Methods

This protocol outlines a hypothetical study to assess the effect of this compound on L-type calcium channel expression in a rat model.

Animal Model and Treatment
  • Subjects: Male Wistar rats (200-250g).

  • Groups:

    • Control Group (n=8): Administered vehicle (e.g., saline) orally once daily for 14 days.

    • This compound Group (n=8): Administered this compound (e.g., 10 mg/kg) orally once daily for 14 days.

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and sections of the colon are collected for histological analysis.

Immunohistochemistry Protocol for L-type Calcium Channel (Cav1.2)

This protocol is adapted from standard immunohistochemistry procedures for paraffin-embedded tissues.[9][10][11]

1. Tissue Preparation:

  • Fix colonic tissue samples in 10% neutral buffered formalin for 24 hours at room temperature.[11]
  • Dehydrate the tissue through a graded series of ethanol (B145695) solutions (70%, 80%, 90%, 100%).[9][10]
  • Clear the tissue in xylene and embed in paraffin (B1166041) wax.
  • Cut 5 µm thick sections using a microtome and mount on positively charged slides.[11]

2. Deparaffinization and Rehydration:

  • Incubate slides at 60°C for 20 minutes.
  • Immerse slides in two changes of xylene for 5 minutes each.[10]
  • Rehydrate sections by sequential immersion in 100%, 90%, 80%, and 70% ethanol for 3 minutes each.[10]
  • Rinse with distilled water.

3. Antigen Retrieval:

  • Immerse slides in a citrate (B86180) buffer solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).[11]
  • Heat the solution to 95-100°C for 20 minutes in a water bath or steamer.
  • Allow slides to cool to room temperature in the buffer.
  • Rinse slides with phosphate-buffered saline (PBS).

4. Staining Procedure:

  • Blocking: Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
  • Primary Antibody: Incubate sections with a primary antibody against the L-type calcium channel alpha 1C subunit (Cav1.2) (e.g., rabbit polyclonal anti-CACNA1C) diluted in blocking buffer overnight at 4°C.
  • Washing: Wash slides three times with PBS for 5 minutes each.
  • Secondary Antibody: Incubate sections with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.[10]
  • Washing: Wash slides three times with PBS for 5 minutes each.
  • Detection: Incubate sections with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
  • Washing: Wash slides three times with PBS for 5 minutes each.
  • Chromogen: Develop the color by adding a diaminobenzidine (DAB) substrate solution and incubate until a brown color is visible.
  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
  • Dehydration and Mounting: Dehydrate sections through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.

start [label="Start: Paraffin-Embedded\nTissue Section", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; deparaffinization [label="Deparaffinization & Rehydration\n(Xylene & Ethanol Series)"]; retrieval [label="Antigen Retrieval\n(Citrate Buffer, Heat)"]; blocking [label="Blocking\n(Normal Serum)"]; primary_ab [label="Primary Antibody Incubation\n(Anti-Cav1.2)"]; secondary_ab [label="Secondary Antibody Incubation\n(Biotinylated)"]; detection [label="Detection\n(Avidin-Biotin Complex)"]; chromogen [label="Chromogen Development\n(DAB)"]; counterstain [label="Counterstaining\n(Hematoxylin)"]; dehydration [label="Dehydration & Mounting"]; end [label="End: Stained Slide for Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> deparaffinization; deparaffinization -> retrieval; retrieval -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> chromogen; chromogen -> counterstain; counterstain -> dehydration; dehydration -> end; }

Caption: Immunohistochemistry workflow for L-type calcium channel detection.

Data Presentation and Analysis

Quantitative analysis of IHC staining can be performed using digital image analysis software (e.g., ImageJ, QuPath).[12][13] This allows for an objective measurement of staining intensity and the percentage of positive-staining cells.

Hypothetical Quantitative Data

The following table presents a hypothetical summary of quantitative data from the proposed experiment. This data illustrates a potential outcome where chronic this compound treatment leads to an upregulation of L-type calcium channel expression, a common compensatory mechanism observed with channel blockers.

GroupTreatmentStaining Intensity (Optical Density)Percent Positive Area (%)
ControlVehicle0.25 ± 0.0435 ± 5
ExperimentalThis compound (10 mg/kg)0.42 ± 0.0658 ± 7

*p < 0.05 compared to the Control group. Data are presented as mean ± standard deviation.

Interpretation of Results

An increase in the expression of L-type calcium channels following chronic treatment with this compound could suggest a cellular adaptation to the continuous channel blockade. This compensatory upregulation might have implications for the long-term efficacy of the drug and could be a subject for further investigation. Conversely, no change or a decrease in expression would also provide valuable insights into the cellular response to this therapeutic agent.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on the expression of L-type calcium channels in the gastrointestinal tract using immunohistochemistry. This approach can provide valuable information for researchers and professionals in drug development, contributing to a deeper understanding of the long-term cellular effects of this widely used therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pinaverium Bromide Concentration for In Vitro Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing pinaverium (B1222119) bromide in in vitro smooth muscle relaxation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for pinaverium bromide in smooth muscle relaxation?

This compound is a spasmolytic agent that acts as a selective L-type voltage-gated calcium channel (Ca_v_) blocker in the smooth muscle cells of the gastrointestinal tract.[1][2][3][4] By inhibiting the influx of extracellular calcium into the muscle cells, it reduces the intracellular calcium concentration required for muscle contraction, leading to relaxation.[5][6][7][8]

Q2: What is a typical effective concentration range for this compound in in vitro assays?

Based on published data, the effective concentration of this compound typically falls within the micromolar (µM) range. The half-maximal inhibitory concentration (IC50) values vary depending on the tissue type and the contractile agent used. For instance, IC50 values for inhibiting cholinergic-induced contractions in canine colonic smooth muscle are around 1.0 x 10⁻⁶ M (1 µM).[2] For KCl-induced contractions in rat colonic muscle, IC50 values are in the range of 3.80 x 10⁻⁷ M to 8.13 x 10⁻⁷ M.[5] A concentration of 1 µM has been shown to significantly inhibit contractions induced by various agents in human colonic smooth muscle cells.[9]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in ethanol (B145695) and DMSO.[10] To prepare a stock solution, dissolve the solid compound in one of these solvents. For biological experiments, it is crucial to make further dilutions into aqueous buffers or isotonic saline to minimize the physiological effects of the organic solvent.[10] For an organic solvent-free option, this compound can be directly dissolved in aqueous buffers like PBS (pH 7.2) at a concentration of ≥10 mg/ml; however, it is recommended not to store this aqueous solution for more than one day.[10]

Q4: Which contractile agents are commonly used to pre-contract the smooth muscle tissue before applying this compound?

Commonly used contractile agents include:

  • Potassium Chloride (KCl): Induces membrane depolarization, which opens L-type voltage-gated calcium channels and causes contraction.[5][6]

  • Acetylcholine (ACh) or Carbachol (CCh): These are muscarinic receptor agonists that stimulate G-protein coupled receptors, leading to an increase in intracellular calcium and subsequent contraction.[2][5][6]

  • Cholecystokinin-8 (CCK-8): A peptide hormone that can also induce smooth muscle contraction.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable relaxation effect from this compound. Concentration too low: The concentration of this compound may be below the effective range for the specific tissue or contractile agent used.Gradually increase the concentration of this compound in a cumulative manner. Refer to the IC50 values in the data table below for a starting point.
Tissue desensitization: Prolonged exposure to high concentrations of the contractile agent can lead to receptor desensitization.Ensure a stable and sustained contraction is achieved before adding this compound. Avoid excessively long incubation times with the agonist.
Incorrect experimental setup: Issues with the organ bath, such as temperature fluctuations, improper oxygenation, or incorrect buffer composition, can affect tissue viability and responsiveness.Verify that the organ bath temperature is maintained at 37°C, the physiological solution is continuously gassed (e.g., with 95% O₂ and 5% CO₂), and the buffer composition is correct.
High variability in relaxation response between experiments. Inconsistent tissue preparation: Differences in the size and orientation of the smooth muscle strips can lead to variable responses.Standardize the dissection and mounting of the tissue strips to ensure uniformity in size and orientation (e.g., circular or longitudinal).
Solvent effects: If using an organic solvent for the stock solution, high final concentrations in the organ bath may have their own physiological effects.Ensure the final concentration of the organic solvent in the organ bath is minimal and does not affect muscle contractility. Run a solvent control experiment.
This compound appears to have a potentiating (contractile) effect at certain concentrations. Biphasic effect: Occasionally, a potentiating effect on the inward calcium current has been observed with pinaverium.[11]This may be a transient or concentration-dependent phenomenon. Carefully record the entire concentration-response curve to characterize this effect.

Data Presentation

Table 1: IC50 Values for this compound in In Vitro Smooth Muscle Relaxation

TissueContractile AgentIC50 (M)SpeciesReference
Colonic Circular Smooth MuscleCholinergic Nerves1.0 x 10⁻⁶Canine[2]
Colonic Circular Smooth MuscleSpontaneous Contractions3.8 x 10⁻⁶Canine[2]
Colonic Circular MuscleAcetylcholine (ACh)0.91 x 10⁻⁶Rat (Control)[5]
Colonic Circular MuscleAcetylcholine (ACh)1.66 x 10⁻⁶Rat (Stress)[5]
Colonic Circular MusclePotassium Chloride (KCl)3.80 x 10⁻⁷Rat (Control)[5]
Colonic Circular MusclePotassium Chloride (KCl)8.13 x 10⁻⁷Rat (Stress)[5]
Isolated Jejunal Smooth Muscle CellsVoltage-dependent inward current1.5 x 10⁻⁶Rabbit[7][11]
Human Colonic Smooth Muscle CellsCarbachol (CCh)0.73 x 10⁻⁹Human[9]
Human Colonic Smooth Muscle CellsCholecystokinin (CCK)0.92 x 10⁻⁹Human[9]

Experimental Protocols

Isolated Organ Bath Assay for Smooth Muscle Contractility

This protocol outlines the general steps for assessing the effect of this compound on pre-contracted smooth muscle strips.

1. Tissue Preparation: a. Euthanize the animal according to approved ethical protocols. b. Isolate the desired segment of the gastrointestinal tract (e.g., colon, ileum, jejunum). c. Carefully remove the mucosa and serosa to obtain smooth muscle strips (typically 2 mm x 8 mm).[5] The orientation of the strips (circular or longitudinal) should be consistent. d. Place the prepared tissue in a cold, oxygenated physiological salt solution (e.g., Tyrode-Ringer or Krebs-Henseleit solution).[5][12]

2. Organ Bath Setup: a. Mount the muscle strip in an organ bath chamber (e.g., 10 ml) containing the physiological salt solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.[5][12] b. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.[12][13] c. Apply an initial resting tension to the tissue and allow it to equilibrate for a period (e.g., 60 minutes), with periodic washing.

3. Induction of Contraction and Application of this compound: a. Induce a stable contraction using a specific agonist (e.g., KCl, Acetylcholine, Carbachol).[6] b. Once a stable plateau of contraction is achieved, add this compound to the organ bath in a cumulative or non-cumulative manner, with increasing concentrations.[6] c. Record the relaxation response as a percentage reduction of the maximal contraction induced by the stimulant.

4. Data Analysis: a. Plot the concentration-response curve for this compound. b. Calculate the IC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.[6]

Visualizations

Pinaverium_Bromide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_channel L-type Voltage-Gated Ca²⁺ Channel Ca_ext->L_type_Ca_channel Influx Ca_int Ca²⁺ L_type_Ca_channel->Ca_int Contraction Smooth Muscle Contraction Ca_int->Contraction Activates Pinaverium Pinaverium Bromide Pinaverium->L_type_Ca_channel Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start tissue_prep 1. Tissue Preparation (e.g., colonic smooth muscle strip) start->tissue_prep organ_bath 2. Mount in Organ Bath & Equilibrate tissue_prep->organ_bath induce_contraction 3. Induce Contraction (e.g., with KCl or ACh) organ_bath->induce_contraction add_pinaverium 4. Add this compound (cumulative concentrations) induce_contraction->add_pinaverium record_response 5. Record Relaxation Response add_pinaverium->record_response data_analysis 6. Data Analysis (IC50 calculation) record_response->data_analysis end End data_analysis->end

Caption: In vitro smooth muscle relaxation workflow.

Troubleshooting_Logic start Experiment Start: No Relaxation Observed check_concentration Is this compound concentration adequate? start->check_concentration check_tissue Is tissue viable and contraction stable? check_concentration->check_tissue Yes increase_concentration Action: Increase Concentration check_concentration->increase_concentration No check_setup Is the experimental setup correct? check_tissue->check_setup Yes troubleshoot_tissue Action: Check tissue prep & agonist concentration check_tissue->troubleshoot_tissue No troubleshoot_setup Action: Verify buffer, temp, and oxygenation check_setup->troubleshoot_setup No fail Consult further literature check_setup->fail Yes success Problem Resolved increase_concentration->success troubleshoot_tissue->success troubleshoot_setup->success

Caption: Troubleshooting logic for no relaxation.

References

Technical Support Center: Overcoming Pinaverium Bromide Solubility Issues in Aqueous Buffers for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pinaverium (B1222119) Bromide for in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Pinaverium Bromide and what is its mechanism of action?

This compound is a spasmolytic agent that acts as a selective L-type calcium channel blocker.[1][2][3][4] Its primary mechanism of action involves the inhibition of calcium ion influx into gastrointestinal smooth muscle cells.[1][2][3][5] This reduction in intracellular calcium concentration leads to the relaxation of smooth muscle, thereby alleviating spasms and associated pain.[1]

Q2: What are the known solubility properties of this compound?

This compound is described as being slightly soluble in water and very soluble in 96% alcohol.[6] Quantitative data indicates its solubility to be ≥10 mg/mL in Phosphate-Buffered Saline (PBS, pH 7.2), Dimethyl Sulfoxide (DMSO), and ethanol (B145695).[7][8] In water, a solubility of 10 mg/mL can be achieved with the aid of sonication and warming.[9][10]

Q3: Can I dissolve this compound directly in my cell culture medium?

Directly dissolving this compound in complex cell culture media (e.g., DMEM, RPMI-1640) is generally not recommended due to its limited aqueous solubility. This can lead to precipitation, especially at higher concentrations, affecting the accuracy and reproducibility of your assay. The presence of salts, proteins, and other components in the media can further influence its solubility.[11][12]

Q4: What is the recommended method for preparing a this compound stock solution for cell-based assays?

The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. A common starting point is a 10 mM stock solution. This stock can then be serially diluted to the final working concentration in the cell culture medium immediately before use. This two-step process helps to minimize the final concentration of the organic solvent in the assay, reducing potential cytotoxicity.[11]

Troubleshooting Guide

Issue: Precipitate formation upon dilution of this compound stock solution into aqueous buffer or cell culture medium.

This is a common issue arising from the lower solubility of this compound in aqueous solutions compared to the organic solvent used for the stock solution.

Troubleshooting Workflow

start Precipitate Observed check_stock 1. Verify Stock Solution Is the stock solution clear? start->check_stock warm_stock Gently warm stock to 37°C and vortex. check_stock->warm_stock No check_dilution 2. Review Dilution Technique check_stock->check_dilution Yes warm_stock->check_dilution rapid_dilution Use rapid dilution into pre-warmed (37°C) media with vortexing. check_dilution->rapid_dilution Sub-optimal technique check_solvent_conc 3. Check Final Solvent Concentration check_dilution->check_solvent_conc Optimal technique rapid_dilution->check_solvent_conc reduce_solvent Decrease final solvent concentration to ≤0.5% (ideal ≤0.1%). check_solvent_conc->reduce_solvent Too high use_enhancer 4. Consider Solubility Enhancers check_solvent_conc->use_enhancer Acceptable reduce_solvent->use_enhancer end_precipitate Precipitate Persists Consider alternative formulation or assay. reduce_solvent->end_precipitate If still precipitates enhancer_options - Use cyclodextrins (e.g., HP-β-CD) - Increase serum concentration in media use_enhancer->enhancer_options end_clear Solution Clear enhancer_options->end_clear enhancer_options->end_precipitate If still precipitates

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥10 mg/mL[7][8]-
Ethanol≥10 mg/mL[7][8]-
Water10 mg/mL[9][10]Requires sonication and warming
Phosphate-Buffered Saline (PBS), pH 7.2≥10 mg/mL[7][8]-
Table 2: Recommended Maximum Concentrations of Solvents/Excipients for Cell-Based Assays
Solvent/ExcipientCell Line TypeRecommended Max. ConcentrationNotes
DMSO Most cell lines0.5%Some robust lines may tolerate up to 1% for short durations.
Primary or sensitive cells≤0.1%Always perform a vehicle control.
Ethanol Most cell lines<1%Cytotoxicity is time and concentration-dependent.[13][14][15]
Caco-2 cells<7% for 1 hourSignificant cytotoxicity observed at higher concentrations.[16]
Tween 80 Caco-2 cells1 ml/L (0.1%)No cytotoxic effects observed at this concentration for 24 hours.[10]
Various cancer cell linesLower cytotoxicity compared to Tween 20.[17][18]-
PEG 300 Caco-2 cells30% w/vSignificant cytotoxicity observed.[19][20] Lower concentrations are recommended.
Cyclodextrins Caco-2, PC12 cells5 µMFor cationic beta-cyclodextrins, considered non-toxic at this level for 60 minutes.[21]
HeLa cells50 µMNon-toxic concentration for HPBCD and RAMEB.[22]

Note: The cytotoxicity of any solvent or excipient is cell-line specific. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[11]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[10]

Protocol 2: Smooth Muscle Cell Contractility Assay

This protocol is adapted from studies on colonic smooth muscle cells.[23][24][25][26]

  • Cell Culture: Culture human or rat colonic circular smooth muscle cells in appropriate media until they reach the desired confluence.

  • Cell Harvest and Preparation: Harvest the cells and prepare isolated smooth muscle strips.

  • Experimental Setup: Suspend each muscle strip in a tissue chamber containing warm, oxygenated Tyrode-Ringer solution.

  • Baseline Contraction: Induce baseline contraction by stimulating the muscle strips with an agonist such as Acetylcholine (ACh, 10⁻⁵ mol/L) or Potassium Chloride (KCl, 60 mmol/L).[6][23] Measure the contractile response isometrically.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in Tyrode-Ringer solution from your stock solution.

    • Introduce this compound to the tissue chambers at final concentrations ranging from 10⁻⁷ to 3 x 10⁻⁵ mol/L.[6][23]

    • Allow for at least a 15-minute equilibration period for each concentration.

  • Post-Treatment Contraction: Re-stimulate the muscle strips with the same agonist (ACh or KCl) and measure the contractile response.

  • Data Analysis: Compare the mean contractile values before and after the addition of this compound to determine its inhibitory effect. Calculate the IC₅₀ value.

Mandatory Visualizations

This compound Mechanism of Action

Pinaverium Pinaverium Bromide L_type_Ca_Channel L-type Voltage-Gated Ca²⁺ Channel Pinaverium->L_type_Ca_Channel Blocks Relaxation Smooth Muscle Relaxation Pinaverium->Relaxation Ca_influx Ca²⁺ Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Calmodulin Ca²⁺ binds to Calmodulin Intracellular_Ca->Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK_activation MLC_phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->MLC_phosphorylation Contraction Smooth Muscle Contraction MLC_phosphorylation->Contraction

Caption: Signaling pathway of this compound in smooth muscle cells.

Experimental Workflow for Cell-Based Assays

prep_stock 1. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working 3. Prepare Working Solution (Dilute stock in pre-warmed media) prep_stock->prep_working culture_cells 2. Culture Cells to Desired Confluence treat_cells 4. Treat Cells (Include vehicle control) culture_cells->treat_cells prep_working->treat_cells incubate 5. Incubate for Defined Period treat_cells->incubate assay 6. Perform Assay (e.g., Viability, Migration, Contraction) incubate->assay analyze 7. Analyze Data assay->analyze

Caption: General experimental workflow for using this compound.

References

Troubleshooting Inconsistent Electrophysiology Recordings with Pinaverium Bromide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in their electrophysiology experiments with Pinaverium (B1222119) Bromide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Pinaverium Bromide in an electrophysiological context?

This compound primarily acts as an L-type calcium channel blocker.[1] It exerts its effect by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels located on the surface of smooth muscle cells.[1][2] This action leads to the relaxation of gastrointestinal (GI) smooth muscle, which is the basis for its therapeutic use as an antispasmodic.[2]

Q2: I'm observing a high degree of variability in the IC50 values for this compound in my experiments. Why might this be happening?

Inconsistent IC50 values are a common challenge and can stem from several factors:

  • Experimental Conditions: Variations in experimental parameters such as the specific voltage-clamp protocol, holding potential, and stimulation frequency can significantly impact the measured IC50.[3][4] The inhibitory effect of many calcium channel blockers is state-dependent, meaning they bind with different affinities to the resting, open, or inactivated states of the channel.[5]

  • Cell Type Specificity: The expression levels and subunit composition of L-type calcium channels can vary between different cell types (e.g., smooth muscle cells vs. neurons), leading to different sensitivities to the drug.

  • Solution Stability: Degradation of this compound in your experimental solutions can lead to a lower effective concentration and thus, variable results.

Q3: Could the bromide ion in this compound be affecting my electrophysiological recordings?

Yes, this is a critical consideration. The bromide ion itself can have electrophysiological effects. Studies have shown that bromide can affect membrane excitability and enhance GABAergic inhibition.[6] In some recording conditions, the exchange of chloride with bromide ions has been shown not to affect oocyte physiology or ion channel kinetics significantly.[7] However, it is a potential confounding factor that should be considered, especially when working with neuronal preparations where inhibitory currents are being studied. Running control experiments with a bromide salt that does not contain pinaverium (e.g., sodium bromide) can help to isolate any effects of the bromide ion alone.

Q4: Is this compound known to have off-target effects that could interfere with my experiments?

While this compound is considered to have a degree of selectivity for the GI tract, the possibility of off-target effects, particularly at higher concentrations, cannot be ruled out. Some studies suggest that in addition to blocking L-type calcium channels, it may also have an effect on intracellular calcium release.[8] It is crucial to use the lowest effective concentration and include appropriate controls to identify any potential off-target effects in your specific experimental model.

Q5: How stable is this compound in solution for my experiments?

This compound is reported to be stable under acidic and basic hydrolysis and oxidative conditions. However, it is susceptible to degradation upon exposure to UV-C light (254 nm). Therefore, it is essential to protect stock solutions and experimental buffers from light to ensure the consistency of the drug concentration throughout your experiments.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during electrophysiology experiments with this compound.

Issue 1: Inconsistent or Noisy Recordings
Potential CauseRecommended Solution
Poor Giga-seal Formation Ensure pipette tips are smooth and fire-polished. Check the osmolarity of your intracellular and extracellular solutions; a significant mismatch can cause membrane stress.
Mechanical Instability Verify the stability of your micromanipulator and ensure the recording setup is free from vibrations.
Electrical Noise Ensure proper grounding of your Faraday cage. Minimize the level of the bath solution in the recording chamber.
Unhealthy Cells Use cells with a healthy appearance and a stable resting membrane potential. Ensure constant oxygenation of your external solution.
Issue 2: High Variability in Drug Effect
Potential CauseRecommended Solution
Inconsistent Drug Concentration Prepare fresh stock solutions of this compound regularly and store them protected from light. Filter solutions before use.
Incomplete Washout Ensure a complete washout of the drug between applications to avoid cumulative effects.
State-Dependent Block Standardize your voltage protocols across all experiments to minimize variability arising from the state-dependent nature of the block.
Cell-to-Cell Variability Record from a sufficient number of cells to obtain statistically significant data that accounts for biological variability.
Confounding Bromide Effects Perform control experiments using a non-pinaverium bromide salt (e.g., NaBr) to assess the contribution of the bromide ion to the observed effects.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound from different studies. This highlights the variability that can be observed depending on the experimental preparation and conditions.

PreparationResponse MeasuredIC50 (M)Reference
Canine Colonic Circular Smooth MuscleInhibition of cholinergic responses1.0 x 10-6[1]
Canine Colonic Circular Smooth MuscleInhibition of spontaneous contractile activity3.8 x 10-6[1]
Rat Colonic Circular Smooth Muscle (Control)Inhibition of Acetylcholine-induced contraction0.91 x 10-6[2]
Rat Colonic Circular Smooth Muscle (Stressed)Inhibition of Acetylcholine-induced contraction1.66 x 10-6[2]
Rabbit Jejunum Smooth Muscle CellsReduction of voltage-dependent inward current1.5 x 10-6[9]

Experimental Protocols

Detailed Methodology: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents

This protocol is a general guideline for recording L-type calcium currents in isolated smooth muscle cells or other relevant cell types to study the effects of this compound.

1. Cell Preparation:

  • Isolate single smooth muscle cells from the desired tissue (e.g., colon, jejunum) using enzymatic digestion (e.g., collagenase, papain).

  • Maintain isolated cells in a healthy state in an appropriate external solution at room temperature.

2. Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate calcium currents, Na+ can be replaced with a non-permeant cation like NMDG+ and K+ channels can be blocked with TEA-Cl and 4-AP.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium currents from the inside.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and store in small aliquots, protected from light, at -20°C. Prepare fresh dilutions in the external solution daily.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with the internal solution.

  • Establish a whole-cell configuration on a single, healthy cell.

  • Hold the cell at a negative holding potential (e.g., -80 mV) to ensure the availability of L-type calcium channels.

  • Apply a voltage-clamp protocol to elicit L-type calcium currents. A typical protocol involves a depolarizing step to a test potential between -40 mV and +60 mV for 200-300 ms.

  • Record baseline currents in the absence of the drug.

  • Apply this compound at various concentrations by perfusing the recording chamber with the drug-containing external solution.

  • Allow sufficient time for the drug effect to reach a steady state before recording.

  • Perform a washout with the drug-free external solution to check for reversibility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Isolation giga_seal Giga-seal Formation cell_prep->giga_seal sol_prep Solution Preparation sol_prep->giga_seal pipette_prep Pipette Pulling pipette_prep->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell baseline Baseline Recording whole_cell->baseline drug_app Drug Application baseline->drug_app data_acq Data Acquisition baseline->data_acq washout Washout drug_app->washout drug_app->data_acq washout->drug_app Repeat for different concentrations washout->data_acq analysis Data Analysis data_acq->analysis signaling_pathway depolarization Membrane Depolarization l_type L-type Ca2+ Channel (Open) depolarization->l_type ca_influx Ca2+ Influx l_type->ca_influx contraction Smooth Muscle Contraction ca_influx->contraction pinaverium This compound pinaverium->l_type Inhibition troubleshooting_logic start Inconsistent Results check_solutions Check Solution Stability and Concentration start->check_solutions check_protocol Review Voltage Protocol (State-Dependence) start->check_protocol check_cell_health Assess Cell Health and Viability start->check_cell_health check_bromide_effect Consider Bromide Ion Effect (Run Controls) start->check_bromide_effect outcome_solutions Prepare Fresh Solutions, Protect from Light check_solutions->outcome_solutions outcome_protocol Standardize Protocol Across Experiments check_protocol->outcome_protocol outcome_cell_health Use Healthy Cells, Optimize Isolation check_cell_health->outcome_cell_health outcome_bromide_effect Isolate Pinaverium's Specific Effect check_bromide_effect->outcome_bromide_effect

References

Improving the yield and purity of Pinaverium Bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pinaverium (B1222119) Bromide, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Pinaverium Bromide?

A1: A prevalent and effective method for synthesizing this compound involves the quaternization of 4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine with 2-bromo-4,5-dimethoxybenzyl bromide. This final step is preceded by the synthesis of these two key intermediates.

Q2: What are the critical parameters to control during the final quaternization step?

A2: The critical parameters for the successful synthesis of this compound from its precursors include reaction temperature, choice of solvent, and the purity of the starting materials. The reaction is typically carried out under reflux conditions.[1] Incomplete reactions and the formation of impurities can occur if these parameters are not carefully controlled, which can complicate the purification process and lower the final yield.

Q3: What are some common impurities encountered in this compound synthesis?

A3: Impurities in this compound synthesis can arise from unreacted starting materials, side reactions, or degradation. Common impurities may include unreacted 4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine and 2-bromo-4,5-dimethoxybenzyl bromide. Additionally, byproducts from side reactions during the synthesis of the intermediates can be carried through to the final product. It is also important to control for the presence of trans-isomers, as the therapeutic effect is attributed to the cis-isomer.[2][3][4]

Q4: How can the purity of this compound be assessed?

A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can effectively separate this compound from its impurities and degradation products.

Troubleshooting Guide

Problem 1: Low Yield of this compound in the Final Step

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC).[1][2] If the reaction stalls, consider increasing the reaction time or temperature. The choice of solvent can also influence the reaction rate; butanone is commonly used and has been shown to give high yields.[1][2]

  • Possible Cause 2: Suboptimal Reaction Conditions.

    • Solution: The reaction is typically performed at reflux.[1] Ensure that the reflux temperature is maintained consistently. The molar ratio of the reactants is also crucial; using a slight excess of the more accessible reagent might drive the reaction to completion, but this should be optimized to avoid purification challenges.

  • Possible Cause 3: Degradation of Reactants or Product.

    • Solution: Ensure that the starting materials are of high purity and are stored under appropriate conditions to prevent degradation. The final product should also be protected from excessive heat and light during workup and storage.

Problem 2: High Levels of Impurities in the Final Product

  • Possible Cause 1: Impure Starting Materials.

    • Solution: Purify the intermediates, 4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine and 2-bromo-4,5-dimethoxybenzyl bromide, before the final quaternization step. Column chromatography or distillation are common purification methods for these intermediates.

  • Possible Cause 2: Side Reactions.

    • Solution: Side reactions can be minimized by optimizing the reaction conditions. Lowering the reaction temperature might reduce the formation of certain byproducts, though this could also slow down the main reaction. The choice of base and solvent in the preceding steps of synthesizing the intermediates is also critical to prevent side reactions.[2]

  • Possible Cause 3: Inefficient Purification.

    • Solution: The crude this compound should be purified effectively. Recrystallization is a common method. A patent suggests a purification process involving treatment with activated carbon and EDTA in ethanol (B145695), followed by crystallization from butanone.[3][4]

Problem 3: Difficulty in Isolating and Purifying the Product

  • Possible Cause 1: Product is an oil or does not crystallize easily.

    • Solution: Ensure all solvents are thoroughly removed from the crude product. Try different solvent systems for crystallization. A mixture of solvents can sometimes induce crystallization where a single solvent fails. One documented method involves dissolving the crude product in ethanol, removing most of the ethanol under reduced pressure, and then adding butanone to induce crystallization.[3][4]

  • Possible Cause 2: Presence of sticky, polymeric byproducts.

    • Solution: This may indicate oligomerization, especially if there are reactive difunctional impurities. Lowering the reaction temperature and using a more dilute solution can help to minimize this. Ensure starting materials are monofunctional.

Data on Yield and Purity

Intermediate/ProductReaction StepSolventYieldPurityReference
2-bromo-4,5-dimethoxybenzyl bromideBromination of 3,4-dimethoxytoluene (B46254)Acetic Acid85.2%-CN102060807A
4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholineCondensationDichloromethane91.7%-CN102060807A
This compoundQuaternizationButanone92.1%cis-isomer ≥ 99%CN104650005A
This compoundQuaternizationDichloromethane90.5%cis-isomer ≥ 99%CN104650005A
This compoundQuaternizationEthyl Acetate89.7%cis-isomer ≥ 99%CN104650005A
This compoundHydrogenation of precursorEthanol99%>99.8%CN101870683B

Experimental Protocols

1. Synthesis of 2-bromo-4,5-dimethoxybenzyl bromide

  • Materials: 3,4-dimethoxytoluene, Bromine, Acetic Acid.

  • Procedure:

    • In a reaction flask, dissolve 3,4-dimethoxytoluene in acetic acid.

    • With stirring, slowly add bromine to the solution. The hydrogen bromide gas generated should be neutralized with an alkali solution.

    • After the addition is complete, continue stirring for several hours.

    • Reduce the volume of acetic acid under reduced pressure.

    • The resulting solid can be recrystallized from a suitable solvent like petroleum ether to yield 2-bromo-4,5-dimethoxybenzyl bromide.[5]

2. Synthesis of 4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine

  • Materials: 2-(2-Bromoethoxy)ethyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene, Morpholine (B109124), Dichloromethane, Sodium Bicarbonate solution.

  • Procedure:

    • Dissolve 2-(2-Bromoethoxy)ethyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene and morpholine in dichloromethane.

    • Heat the mixture and stir for several hours.

    • After the reaction is complete, cool the mixture and wash with a 15% sodium bicarbonate solution.

    • Separate the organic layer, dry it with anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the product as an oily substance.[5]

3. Synthesis of this compound (Final Step)

  • Materials: 4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine, 2-bromo-4,5-dimethoxybenzyl bromide, Butanone.

  • Procedure:

    • Dissolve 4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine and 2-bromo-4,5-dimethoxybenzyl bromide in butanone.

    • Heat the mixture to reflux and monitor the reaction by TLC until completion.[1][2]

    • After the reaction is complete, cool the mixture, and the product will precipitate.

    • Filter the solid, wash with butanone, and dry under reduced pressure to obtain this compound.[1][2]

Visualizations

Pinaverium_Bromide_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_product Final Product Synthesis 3_4_dimethoxytoluene 3,4-Dimethoxytoluene bromination Bromination 3_4_dimethoxytoluene->bromination Br2, Acetic Acid intermediate1 2-bromo-4,5- dimethoxybenzyl bromide bromination->intermediate1 quaternization Quaternization intermediate1->quaternization nopol_derivative 2-(2-Bromoethoxy)ethyl- 6,6-dimethylbicyclo [3.1.1]hept-2-ene condensation Condensation nopol_derivative->condensation Morpholine, Dichloromethane intermediate2 4-(2-(2-(6,6-dimethylbicyclo [3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine condensation->intermediate2 intermediate2->quaternization Butanone, Reflux pinaverium_bromide This compound quaternization->pinaverium_bromide

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction increase_time_temp Increase Reaction Time/Temperature check_reaction->increase_time_temp Incomplete check_starting_materials Check Purity of Starting Materials check_reaction->check_starting_materials Complete incomplete Incomplete complete Complete increase_time_temp->check_reaction purify_intermediates Purify Intermediates check_starting_materials->purify_intermediates Impure optimize_purification Optimize Final Purification check_starting_materials->optimize_purification Pure impure_materials Impure pure_materials Pure purify_intermediates->start recrystallize Recrystallize with Different Solvents optimize_purification->recrystallize Inefficient success High Yield & Purity Achieved optimize_purification->success Efficient inefficient_purification Inefficient efficient_purification Efficient recrystallize->success

Caption: Troubleshooting workflow for this compound synthesis.

Parameter_Relationships cluster_parameters Reaction Parameters cluster_outcomes Synthesis Outcomes cluster_issues Potential Issues Temperature Temperature Yield Yield Temperature->Yield affects rate Side_Reactions Side_Reactions Temperature->Side_Reactions can increase Purity_of_Reactants Purity_of_Reactants Purity Purity Purity_of_Reactants->Purity directly impacts Purity_of_Reactants->Side_Reactions impurities can cause Solvent Solvent Solvent->Yield influences solubility & rate Reaction_Time Reaction_Time Reaction_Time->Yield determines completion Incomplete_Reaction Incomplete_Reaction Reaction_Time->Incomplete_Reaction insufficient time leads to Side_Reactions->Yield consumes reactants Side_Reactions->Purity decreases Incomplete_Reaction->Yield decreases Incomplete_Reaction->Purity unreacted starting materials

Caption: Relationship between reaction parameters and outcomes.

References

Stabilizing Pinaverium Bromide stock solutions for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Pinaverium Bromide stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents and aqueous buffers. For long-term storage, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used.[1][2] Acetonitrile is also utilized, particularly for analytical purposes.[3] For immediate use in biological experiments, it can be dissolved in aqueous buffers like PBS (pH 7.2).[1][2]

Q2: What are the recommended storage conditions and duration for this compound stock solutions?

A2: For optimal stability, stock solutions should be stored at low temperatures and protected from light.[3] Specific recommendations vary by solvent:

  • In DMSO or other organic solvents: Store at -20°C for up to 1 month or at -80°C for up to 6 months to 1 year.[4][5][6]

  • Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[1]

Q3: Is this compound sensitive to light?

A3: Yes, studies indicate that this compound is susceptible to photolytic degradation.[7][8][9] Therefore, it is crucial to protect stock solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

A4: Cloudiness or precipitation can occur for several reasons:

  • Low Temperature: If the solution has been stored at a low temperature, some salts or the compound itself may have precipitated. Gentle warming and sonication can help redissolve the compound.[5][10]

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration beyond the solubility limit. Ensure containers are tightly sealed.[11]

  • Degradation: Precipitation could be a sign of degradation. If warming and sonication do not resolve the issue, it is best to prepare a fresh solution.

Q5: Can I use a this compound solution that has changed color?

A5: A change in color is a potential indicator of chemical degradation. It is strongly advised not to use a solution that has visibly changed color and to prepare a fresh stock solution to ensure the integrity of your experiments.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution. Review storage conditions (temperature, light protection). Perform a stability check of the stock solution.
Inaccurate concentration of the stock solution.Verify the initial weighing of the solid compound. Use a calibrated balance. Ensure complete dissolution of the solid.
Precipitate forms when diluting with aqueous buffer The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to precipitate in the aqueous environment.Minimize the volume of the stock solution used for dilution. Prepare an intermediate dilution step if necessary. Ensure the final organic solvent concentration is insignificant.[1]
The pH of the aqueous buffer is not optimal for solubility.This compound is soluble in PBS at pH 7.2.[1][2] Check and adjust the pH of your buffer if possible.
Loss of potency over time The stock solution is being subjected to repeated freeze-thaw cycles.Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
The storage temperature is not low enough for long-term stability.For long-term storage, use -80°C instead of -20°C.[4][5][6]

Stability Data Summary

The stability of this compound is influenced by several factors. Forced degradation studies have been conducted to understand its susceptibility to various stress conditions.

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO≥10 mg/mL, 45 mg/mL, 50 mg/mL, 100 mg/mL[1][2][5][6][10]
Ethanol≥10 mg/mL[1][2]
Acetonitrile1.0 mg/mL (for stock solution preparation)[3]
PBS (pH 7.2)≥10 mg/mL[1][2]
Water10 mg/mL (with sonication and warming)[10]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureStorage DurationReference
Organic Solvents (e.g., DMSO)-20°C1 month[4][6]
-80°C6 months - 1 year[4][5][6]
Acetonitrile2-8°C (protected from light)Stable for at least 48 hours[3]
Aqueous BuffersNot Recommended for >1 dayN/A[1]

Table 3: Summary of Forced Degradation Studies

ConditionObservationReference
Acidic Hydrolysis (e.g., 0.2M HCl)Degradation observed.[3][8]
Basic Hydrolysis (e.g., 0.2N or 1M NaOH)Significant degradation observed.[3][8][12]
Oxidative (e.g., 15% H₂O₂)Significant degradation observed; noted as the condition causing the highest degradation in one study.[3][8][13][14]
Thermal (e.g., 80°C)Degradation observed.[7][13]
Photolytic (UV light exposure)Degradation observed.[7][8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or clear vial with aluminum foil

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the mass of this compound required. The molecular weight of this compound is 591.42 g/mol . For 1 mL of a 10 mM solution, you will need: Mass = 0.010 mol/L * 0.001 L * 591.42 g/mol = 0.0059142 g = 5.91 mg

  • Carefully weigh 5.91 mg of this compound using a calibrated analytical balance.

  • Transfer the weighed solid to a clean, dry amber vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • For long-term storage, aliquot the solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC

This protocol outlines a general procedure. The specific chromatographic conditions should be optimized based on the available instrumentation and columns.

Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

Methodology:

  • Prepare a fresh stock solution of this compound at a known concentration (e.g., 1 mg/mL in acetonitrile).[3]

  • Immediately after preparation (T=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) and inject it into the HPLC system.[3] Record the peak area.

  • Store the remaining stock solution under the desired conditions (e.g., 2-8°C, protected from light).[3]

  • At specified time points (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.

  • Compare the peak area of the this compound peak at each time point to the peak area at T=0. A decrease in the peak area indicates degradation.

  • The percentage of degradation can be calculated as: % Degradation = [(Peak Area at T=0 - Peak Area at T=x) / Peak Area at T=0] * 100%

Example HPLC Conditions (based on literature): [3][8]

  • Column: Reversed-phase C18

  • Mobile Phase: Acetonitrile and a solution of 0.3% triethylamine (B128534) at pH 5.0 (50:50 v/v)

  • Flow Rate: 2.0 mL/min

  • Detection: UV at 213 nm

  • Column Temperature: 45°C

Visualizations

experimental_workflow Experimental Workflow for Stock Solution Preparation and Use cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Pinaverium Bromide Solid dissolve Dissolve in Appropriate Solvent weigh->dissolve Transfer aliquot Aliquot into Single-Use Volumes dissolve->aliquot Fresh Stock Solution store Store at Recommended Temperature (-20°C or -80°C) and Protect from Light aliquot->store thaw Thaw a Single Aliquot store->thaw For each experiment dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and using this compound stock solutions.

signaling_pathway Mechanism of Action of this compound acetylcholine Acetylcholine receptor Post-synaptic Receptor on Smooth Muscle Cell acetylcholine->receptor Binds ca_channel L-type Voltage-Gated Calcium Channel receptor->ca_channel Activates ca_influx Calcium Ion Influx ca_channel->ca_influx Opens to allow contraction Smooth Muscle Contraction ca_influx->contraction Initiates pinaverium This compound pinaverium->ca_channel Blocks

Caption: Simplified mechanism of action of this compound.[15]

troubleshooting_logic Troubleshooting Logic for Precipitated Solutions start Precipitate Observed in Solution warm_sonicate Gentle Warming & Sonication start->warm_sonicate dissolved Does it Dissolve? warm_sonicate->dissolved use_solution Use Solution dissolved->use_solution Yes discard Discard and Prepare Fresh Solution dissolved->discard No

Caption: Decision-making process for handling precipitated solutions.

References

Minimizing off-target effects of Pinaverium Bromide in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Pinaverium Bromide in cellular assays.

Introduction to this compound

This compound is a spasmolytic agent that acts as a selective L-type voltage-gated calcium channel (LTCC) blocker. Its primary therapeutic action is localized to the smooth muscle cells of the gastrointestinal (GI) tract, making it effective for treating conditions like Irritable Bowel Syndrome (IBS). This selectivity in vivo is largely attributed to its pharmacokinetic properties, including low systemic absorption. However, in in vitro cellular assays where non-target cells are directly exposed to the compound, off-target effects can become a significant concern, potentially leading to misinterpretation of experimental results. This guide provides strategies to identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cellular context?

A1: this compound is a calcium channel antagonist that selectively inhibits the influx of calcium into cells. It specifically binds to the α1 subunit of L-type voltage-dependent calcium channels on the cell membrane, preventing depolarization-induced calcium entry and subsequent downstream signaling cascades.

Q2: What are the potential off-target effects of this compound in cellular assays?

A2: While highly selective for LTCCs in the GI tract, in broader cellular assays, potential off-target activities could include:

  • Interaction with other ion channels: Due to the structural similarities among ion channels, high concentrations of this compound might interact with other voltage-gated channels, such as sodium (Na+) or potassium (K+) channels.

  • Muscarinic Receptor Interaction: Some studies on smooth muscle contraction suggest that anticholinergic effects are not significant at clinical doses, but this may not hold true for all cell types or at higher concentrations used in vitro.

  • Effects on Cell Viability: At supra-physiological concentrations, like many small molecules, this compound may induce cytotoxicity through mechanisms independent of LTCC blockade, such as mitochondrial dysfunction or membrane destabilization.

Q3: Why are my results with this compound inconsistent across different cell lines?

A3: Inconsistencies can arise from several factors:

  • Variable LTCC Expression: Different cell lines express varying levels and isoforms of L-type calcium channels. A cell line with low or no LTCC expression will likely show minimal on-target effects.

  • Presence of Off-Target Proteins: The expression profile of potential off-target proteins (other ion channels, receptors) will differ between cell lines, leading to variable off-target responses.

  • Cell Health and Culture Conditions: The overall health, passage number, and confluence of your cells can significantly impact their response to any pharmacological agent.

Q4: How can I confirm that the observed effect in my assay is due to L-type calcium channel blockade?

A4: A multi-pronged approach is recommended:

  • Use a Structurally Unrelated LTCC Blocker: Replicate the experiment with another well-characterized LTCC blocker from a different chemical class (e.g., a dihydropyridine (B1217469) like Nifedipine or a phenylalkylamine like Verapamil). If both compounds produce the same phenotype, it is more likely an on-target effect.

  • Employ a Positive Control: Use a known activator of LTCCs (e.g., Bay K 8644) to demonstrate that the channels are present and functional in your system. This compound should antagonize the effect of the activator.

  • Utilize a Negative Control Cell Line: If possible, use a cell line that is known to not express L-type calcium channels. Any effect observed in this cell line can be attributed to off-target interactions.

  • Calcium Chelation Control: Pre-treating cells with an extracellular calcium chelator (e.g., EGTA) should prevent the effects of LTCC modulation. If the effect of this compound persists, it may be acting on intracellular calcium stores or other pathways.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of L-type calcium channels and a general workflow for investigating and mitigating off-target effects.

cluster_channel Cell Membrane extracellular Extracellular Space (High Ca²⁺) membrane intracellular Intracellular Space (Low Ca²⁺) LTCC L-Type Calcium Channel (LTCC) Ca_influx Ca²⁺ Influx LTCC->Ca_influx Mediates Depolarization Membrane Depolarization (e.g., High K⁺) Depolarization->LTCC Activates Pinaverium This compound Pinaverium->LTCC Blocks Downstream Downstream Cellular Responses (e.g., Contraction, Gene Expression) Ca_influx->Downstream Triggers

Caption: Mechanism of this compound on L-Type Calcium Channels.

start Start: Observe Unexpected Phenotype with this compound check_viability 1. Assess Cytotoxicity (e.g., MTT/Resazurin (B115843) Assay) start->check_viability is_toxic Is compound toxic at effective concentration? check_viability->is_toxic confirm_on_target 2. Confirm On-Target Effect is_toxic->confirm_on_target No conclusion_toxic Conclusion: Phenotype is due to CYTOTOXICITY is_toxic->conclusion_toxic Yes controls Use Positive/Negative Controls: - Structurally unrelated LTCC blocker - LTCC activator (e.g., Bay K 8644) - LTCC-null cell line confirm_on_target->controls is_on_target Is effect replicated with controls? confirm_on_target->is_on_target counter_screen 3. Perform Counter-Screens for Likely Off-Targets is_on_target->counter_screen No conclusion_on_target Conclusion: Phenotype is likely ON-TARGET is_on_target->conclusion_on_target Yes off_target_examples Examples: - Muscarinic receptor binding assay - Broad ion channel panel screen counter_screen->off_target_examples conclusion_off_target Conclusion: Phenotype is likely OFF-TARGET counter_screen->conclusion_off_target

Caption: Workflow for identifying and mitigating off-target effects.

Troubleshooting Guides

Guide 1: Calcium Flux Assays (e.g., Fura-2, Fluo-4)
Observed Problem Potential Cause Troubleshooting Steps & Solutions
High background fluorescence or low signal-to-noise ratio. 1. Cell Health: Unhealthy or dying cells have dysregulated calcium levels. 2. Incomplete Dye Hydrolysis: The AM ester form of the dye is not fully cleaved, leading to compartmentalization. 3. Dye Extrusion: Cells actively pump the dye out.1. Ensure cells are healthy and sub-confluent. Perform a viability check (e.g., Trypan Blue) before the assay. 2. Increase the de-esterification time after loading. Ensure incubation temperature is optimal (usually 37°C). 3. Add an anion transport inhibitor like probenecid (B1678239) to the loading and assay buffers.
Unexpected increase in intracellular calcium after adding this compound. 1. Off-Target Channel Activation: The compound may be activating another calcium-permeable channel. 2. GPCR-Mediated Calcium Release: Pinaverium could be acting as an agonist at a Gq-coupled GPCR, causing release from intracellular stores (e.g., ER).1. Test in a calcium-free external buffer containing EGTA. If the increase persists, it's likely from internal stores. 2. Pre-incubate with an inhibitor of the PLC pathway (e.g., U73122). A diminished response would suggest GPCR involvement.
Inconsistent IC50 values across experiments. 1. Variable Cell Density: Inconsistent cell seeding leads to variable receptor/channel expression per well. 2. Compound Instability: this compound solution may degrade over time. 3. Edge Effects: Evaporation from outer wells of the microplate.1. Use a precise cell counting method and ensure a homogenous cell suspension during plating. 2. Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. 3. Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier.
Guide 2: Patch-Clamp Electrophysiology
Observed Problem Potential Cause Troubleshooting Steps & Solutions
No inhibition of L-type calcium current (ICa,L). 1. Incorrect Voltage Protocol: The holding potential and test pulse may not be appropriate for activating and measuring ICa,L in your specific cell type. 2. Run-down of ICa,L: Calcium currents can decrease over the course of a whole-cell recording. 3. Low LTCC Expression: The chosen cell line may not have sufficient channel density.1. Verify your voltage protocols from established literature for your cell type. A typical protocol holds the cell at -80mV, with a prepulse to -40mV to inactivate T-type channels, followed by a test pulse to 0mV or +10mV. 2. Include ATP and GTP in your internal pipette solution to support channel activity. Monitor the current over time with a vehicle control to establish a baseline run-down rate. 3. Confirm LTCC expression using RT-qPCR or Western blot. Consider using a cell line that overexpresses the channel (e.g., HEK293-CaV1.2).
Inhibition of currents other than ICa,L. 1. Off-Target Channel Blockade: Pinaverium may be blocking other voltage-gated channels (e.g., Na+, K+).1. Use specific ion channel blockers to isolate the current of interest. For ICa,L, use an internal solution with Cs+ to block K+ channels and an external solution with TTX to block Na+ channels. 2. Systematically test the effect of Pinaverium on different currents by applying the appropriate voltage protocols for each.
Seal is unstable after compound application. 1. Solvent Effects: The vehicle (e.g., DMSO) concentration may be too high, affecting membrane integrity. 2. Compound Precipitation: The compound may not be fully soluble in the external solution at the tested concentration.1. Ensure the final DMSO concentration is low, typically ≤0.1%. Run a vehicle-only control to confirm no effect on seal stability. 2. Check the solubility of this compound in your recording solution. You may need to vortex or sonicate the stock solution before final dilution.
Guide 3: Cell Viability Assays (e.g., MTT, Resazurin, CellTiter-Glo®)
Observed Problem Potential Cause Troubleshooting Steps & Solutions
High cytotoxicity observed at concentrations that block LTCCs. 1. True Cytotoxicity: The compound is genuinely toxic to the cells at this concentration. 2. Assay Interference: The compound may interfere with the assay chemistry (e.g., reducing resazurin, quenching luminescence).1. The on-target effect cannot be deconvoluted from general toxicity. Consider using a lower, non-toxic concentration or finding a more potent analogue. 2. Run a cell-free control where you add the compound directly to the assay reagents to check for chemical interference.
Cell proliferation is affected, confounding viability readouts. 1. Cytostatic Effects: Pinaverium may be inhibiting cell division without directly killing the cells, which can affect metabolic assays (MTT, resazurin) over long incubation times.1. Use a shorter incubation time for your experiment (e.g., 24 hours instead of 72 hours). 2. Use a direct measure of cell death (e.g., a membrane integrity assay like LDH release or a caspase activity assay) in parallel with a metabolic assay.

Quantitative Data Summary

The following table summarizes reported IC50 values for this compound's inhibitory effects. Note that values can vary based on the specific experimental conditions and tissue/cell type used.

Target / Assay Species / Tissue IC50 Value (M) Reference
Inhibition of Cholinergic ResponsesCanine Colonic Smooth Muscle1.0 x 10-6
Inhibition of Spontaneous ContractionsCanine Colonic Smooth Muscle3.8 x 10-6
Inhibition of ACh-induced Contraction (Control)Rat Colonic Circular Muscle0.91 x 10-6
Inhibition of ACh-induced Contraction (Stress)Rat Colonic Circular Muscle1.66 x 10-6
Inhibition of KCl-induced Contraction (Control)Rat Colonic Circular Muscle3.80 x 10-7
Inhibition of KCl-induced Contraction (Stress)Rat Colonic Circular Muscle8.13 x 10-7

Detailed Experimental Protocols

Protocol 1: Intracellular Calcium Influx Assay Using Fura-2 AM

This protocol is designed to measure changes in intracellular calcium ([Ca2+]i) in response to depolarization and its inhibition by this compound.

Materials:

  • Adherent cells cultured on black, clear-bottom 96-well plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, with and without Ca2+

  • Probenecid (optional)

  • This compound

  • High Potassium (K+) solution (HBSS with 70 mM KCl, osmolarity adjusted)

  • Fluorescence plate reader capable of ratiometric measurement (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.

  • Dye Loading: a. Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS). b. Remove culture medium from cells and wash once with HBSS. c. Add 100 µL of the loading solution to each well. d. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: a. Gently aspirate the loading solution. b. Wash the cells 2-3 times with HBSS (containing probenecid, if used) to remove extracellular dye. c. Add 100 µL of HBSS to each well and incubate for 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound Incubation: a. Remove the wash buffer and replace it with 90 µL of HBSS. b. Add 10 µL of 10x concentrated this compound or vehicle control to the appropriate wells. c. Incubate for 15-30 minutes at room temperature.

  • Measurement: a. Place the plate in the fluorescence reader. b. Record a baseline fluorescence ratio (F340/F380) for 1-2 minutes. c. Using an automated injector, add 20 µL of the high K+ solution to stimulate depolarization and calcium influx. d. Immediately begin kinetic reading of the fluorescence ratio for 5-10 minutes to capture the calcium response.

  • Data Analysis: a. Calculate the change in the F340/F380 ratio from baseline for each well. b. Normalize the data to the vehicle control (set as 100% response). c. Plot the normalized response against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.

plate_cells 1. Plate Cells in 96-well Plate load_dye 2. Load Cells with Fura-2 AM plate_cells->load_dye wash 3. Wash & De-esterify load_dye->wash add_compound 4. Add Pinaverium or Vehicle wash->add_compound read_baseline 5. Read Baseline Fluorescence add_compound->read_baseline inject_stimulus 6. Inject High K⁺ Solution read_baseline->inject_stimulus read_response 7. Read Kinetic Response inject_stimulus->read_response analyze 8. Analyze Data (Calculate IC50) read_response->analyze

Caption: Experimental workflow for a Fura-2 calcium flux assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure the inhibitory effect of this compound on L-type calcium currents (ICa,L).

Solutions:

  • External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 TTX (pH adjusted to 7.4 with TEA-OH).

  • Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtain Gigaseal: Approach a single, healthy cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Establish Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip.

  • Record Baseline ICa,L: a. Clamp the cell at a holding potential of -80 mV. b. Apply a voltage-step protocol to elicit ICa,L. A common protocol is a 200 ms (B15284909) step to +10 mV, applied every 10 seconds. c. Record stable baseline currents for at least 3-5 minutes to ensure the recording is stable.

  • Compound Application: a. Perfuse the cell with the external solution containing the desired concentration of this compound. b. Continue recording the ICa,L using the same voltage-step protocol until the inhibitory effect reaches a steady state.

  • Washout: Perfuse the cell with the control external solution to see if the inhibitory effect is reversible.

  • Data Analysis: a. Measure the peak inward current amplitude for each voltage step. b. Calculate the percentage of inhibition caused by this compound relative to the baseline current. c. Generate a dose-response curve by testing multiple concentrations and calculate the IC50.

Protocol 3: Cell Viability (Cytotoxicity) Assay

This protocol uses a resazurin-based assay to assess the potential cytotoxicity of this compound.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • Resazurin sodium salt solution

  • Positive control for cytotoxicity (e.g., 10% DMSO or Staurosporine)

  • Absorbance/Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells at a low density that allows for growth over the incubation period.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include wells for vehicle control (no drug) and positive control (cytotoxic agent).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.

  • Assay: a. Add resazurin solution to each well (typically 10% of the well volume). b. Incubate for 1-4 hours, allowing viable cells to metabolize resazurin into the fluorescent product, resorufin. c. Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.

  • Data Analysis: a. Subtract the background reading from a cell-free well. b. Normalize the data, setting the vehicle-treated wells to 100% viability and the positive control wells to 0% viability. c. Plot the percent viability against the log of this compound concentration to determine the CC50 (concentration causing 50% cytotoxicity).

Adjusting stimulation parameters in organ bath experiments with Pinaverium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Pinaverium (B1222119) Bromide in organ bath experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate your research.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during organ bath experiments with Pinaverium Bromide.

Question: I am observing inconsistent or diminishing responses to my contractile agent after applying this compound. What could be the cause?

Answer: This issue can stem from several factors:

  • Tissue Desensitization: Repeated application of high concentrations of agonists can lead to receptor desensitization or tachyphylaxis. To mitigate this, ensure adequate washout periods between drug applications and consider using a cumulative concentration-response protocol to minimize the total time the tissue is exposed to the agonist. It's crucial to allow the tissue to return to a stable baseline before introducing the next concentration.[1]

  • Incomplete Washout: this compound, being a quaternary ammonium (B1175870) compound, may not wash out as readily as other drugs.[2] Ensure a thorough washout procedure with multiple changes of the physiological salt solution (PSS) to remove the inhibitor completely before attempting to elicit subsequent contractions.

  • Tissue Viability: Prolonged experiment durations can lead to a decline in tissue health. Monitor the tissue's response to a standard contractile agent (e.g., KCl) at the beginning and end of the experiment to assess its viability. A significant decrease in the response to KCl suggests a decline in tissue health, which could explain the diminished responses.

Question: The contractile response in my control (non-Pinaverium Bromide treated) tissues is variable. How can I improve consistency?

Answer: Consistency in organ bath experiments is key. Here are some factors to check:

  • Standardized Tissue Preparation: Ensure that tissue strips are of a consistent size and orientation (e.g., longitudinal or circular).

  • Optimal Resting Tension: Each tissue type has an optimal resting tension at which it will produce a maximal contractile response. This needs to be determined empirically for your specific tissue. Once determined, apply this tension consistently across all tissue preparations.

  • Stable Environment: Maintain a constant temperature (typically 37°C), pH (usually 7.4), and continuous oxygenation (carbogen gas: 95% O2, 5% CO2) of the physiological salt solution in the organ bath.[1][3] Fluctuations in these parameters can significantly affect smooth muscle contractility.

  • Equilibration Period: Allow for a sufficient equilibration period (typically 30-60 minutes) after mounting the tissue in the organ bath before starting any experimental protocol. During this time, the tissue should be washed every 15-20 minutes.[1]

Question: I am having trouble dissolving this compound for my experiment. What is the recommended procedure?

Answer: this compound is soluble in phosphate-buffered saline (PBS) at pH 7.2 (≥10 mg/ml), as well as in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml).[4] For organ bath experiments, it is common to prepare a concentrated stock solution in a suitable solvent and then make serial dilutions.

  • Stock Solution: Prepare a high-concentration stock solution in DMSO or ethanol.

  • Working Solutions: For the experiment, dilute the stock solution in the physiological salt solution (e.g., Krebs or Tyrode's solution) to achieve the desired final concentrations in the organ bath. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the organ bath is minimal (typically <0.1%) to avoid solvent-induced effects on the tissue.

Question: What are the typical concentrations of this compound to use?

Answer: The effective concentration of this compound can vary depending on the tissue type and the contractile agent used. Based on available data, the half-maximal inhibitory concentration (IC50) for this compound's effect on contractions induced by acetylcholine (B1216132) (ACh) or potassium chloride (KCl) in rat colonic circular muscle is in the micromolar range.[1] A cumulative concentration-response curve is the best way to determine the optimal concentration range for your specific experimental conditions.

Data Presentation

The following tables summarize key quantitative data for this compound in organ bath experiments.

Table 1: IC50 Values for this compound in Rat Colonic Circular Muscle

Contractile AgentConditionIC50 (µM)
Acetylcholine (10⁻⁵ M)Control0.91[1]
Acetylcholine (10⁻⁵ M)Stress1.66[1]
Potassium Chloride (60 mM)Control3.80[1]
Potassium Chloride (60 mM)Stress8.13[1]

Table 2: Recommended Parameters for Electrical Field Stimulation (EFS) of Intestinal Smooth Muscle

ParameterRecommended RangeNotes
Voltage Supramaximal (e.g., 80-100 V)Should be set to a level that elicits a maximal response.
Pulse Width 0.1 - 1.0 msShorter pulse widths are generally sufficient for nerve stimulation.
Frequency 1 - 20 HzA range of frequencies should be tested to construct a frequency-response curve.
Train Duration 5 - 20 secondsThe duration of the stimulus train.
Stimulation Type Field StimulationApplied via two platinum electrodes parallel to the tissue.[5]

Experimental Protocols

This section provides a detailed methodology for a typical organ bath experiment to evaluate the inhibitory effect of this compound on agonist-induced smooth muscle contraction.

Protocol 1: Cumulative Concentration-Response Curve for this compound

1. Tissue Preparation:

  • Isolate a segment of the desired intestinal tissue (e.g., rat ileum or colon) and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs or Tyrode's solution.
  • Carefully remove the mucosa and cut the muscle layer into strips of a standardized size (e.g., 2 mm x 10 mm).
  • Mount the tissue strip in an organ bath containing PSS maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).
  • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
  • Apply an optimal resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 30-60 minutes, washing with fresh PSS every 15-20 minutes.

2. Viability and Control Response:

  • After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
  • Wash the tissue thoroughly until it returns to the baseline resting tension.
  • Elicit a stable contractile response with the chosen agonist (e.g., acetylcholine). This will serve as the control response.

3. Application of this compound:

  • After washing out the agonist and allowing the tissue to return to baseline, add the first, lowest concentration of this compound to the organ bath.
  • Allow the tissue to incubate with this compound for a set period (e.g., 15-20 minutes).
  • Re-introduce the same concentration of the agonist used to elicit the control response and record the contraction.

4. Cumulative Concentration-Response:

  • Without washing out the previous concentration of this compound, add the next, higher concentration to the bath.
  • Repeat the incubation and agonist stimulation steps.
  • Continue this process in a cumulative manner until a maximal inhibitory effect is observed.

5. Data Analysis:

  • Express the contractile response in the presence of each concentration of this compound as a percentage of the initial control response.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a concentration-response curve and determine the IC50 value.

Visualizations

Signaling Pathway of Smooth Muscle Contraction

G cluster_0 cluster_1 cluster_2 Agonist Agonist (e.g., ACh) Receptor Gq-coupled Receptor Agonist->Receptor PLC Phospholipase C Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C DAG->PKC Ca_SR Ca²⁺ Release SR->Ca_SR Ca_i ↑ Intracellular Ca²⁺ Ca_SR->Ca_i Myosin_P Phosphorylated Myosin PKC->Myosin_P Inhibits Myosin Phosphatase Depolarization Depolarization (e.g., High K⁺) LType L-type Ca²⁺ Channel Depolarization->LType Ca_Influx Ca²⁺ Influx LType->Ca_Influx Pinaverium This compound Pinaverium->LType Ca_Influx->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase Ca_Calmodulin->MLCK MLCK->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction

Caption: Signaling pathway of smooth muscle contraction and the inhibitory action of this compound.

Experimental Workflow for this compound Inhibition Study

G start Start prep Tissue Preparation & Mounting start->prep equilibrate Equilibration (30-60 min) Wash every 15-20 min prep->equilibrate viability Viability Test (e.g., KCl) equilibrate->viability wash1 Washout viability->wash1 control Elicit Control Contraction (Agonist) wash1->control wash2 Washout control->wash2 add_pinaverium Add Lowest Concentration of this compound wash2->add_pinaverium incubate Incubate (15-20 min) add_pinaverium->incubate test_contraction Elicit Contraction (Agonist) incubate->test_contraction is_max_inhibition Maximal Inhibition? test_contraction->is_max_inhibition cumulative_add Add Next Concentration of this compound (Cumulative) cumulative_add->incubate is_max_inhibition->cumulative_add No end End is_max_inhibition->end Yes

Caption: Experimental workflow for a cumulative concentration-response study of this compound.

References

Addressing vehicle control issues with DMSO-dissolved Pinaverium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DMSO-dissolved Pinaverium (B1222119) Bromide.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue/Observation Potential Cause Troubleshooting Steps
Unexpected or inconsistent results with vehicle control (DMSO). DMSO can have biological effects, especially at higher concentrations.[1][2] It can alter membrane fluidity and may induce cellular stress or apoptosis.[1][2]1. Lower DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% and not exceeding 1%.[2] 2. Consistent Vehicle Control: Ensure your vehicle control group receives the exact same concentration of DMSO as the Pinaverium Bromide treated group.[3] 3. Run a "No Treatment" Control: Include a control group that receives neither the drug nor the vehicle to assess the baseline response of your system.
Precipitation of this compound upon dilution in aqueous buffer. This compound has limited solubility in aqueous solutions. While soluble in DMSO, adding it to a buffer can cause it to crash out of solution.1. Optimize Dilution Method: Add the DMSO stock solution of this compound to the aqueous buffer while vortexing to ensure rapid and even dispersion. 2. Use a Surfactant: Consider the use of a non-ionic surfactant like Tween 80 (e.g., in a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline) to improve solubility in aqueous solutions for in-vivo studies.[4] 3. Warm the Buffer: Gently warming the aqueous buffer before adding the DMSO stock may help, but be mindful of the temperature stability of your biological system.
Lower than expected potency (higher IC50 values). Degradation of this compound or inaccurate concentration of the stock solution.1. Proper Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[4][5] For short-term use (up to 1 month), -20°C is acceptable.[5] 2. Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment. 3. Verify Stock Concentration: If possible, verify the concentration of your this compound stock solution using a validated analytical method like HPLC.[6][7]
High variability between replicate experiments. Inconsistent experimental technique or issues with the biological system.1. Standardize Protocols: Ensure all experimental steps, including incubation times, temperatures, and solution additions, are performed consistently. 2. Assess System Health: For cell-based assays, ensure cells are healthy and in the logarithmic growth phase. For tissue experiments, ensure tissue viability.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a spasmolytic agent that acts as a calcium channel blocker.[8][9][10] It selectively inhibits the influx of calcium ions into gastrointestinal smooth muscle cells by blocking L-type voltage-gated calcium channels.[11][12][13] This reduction in intracellular calcium leads to the relaxation of intestinal smooth muscle, thereby alleviating spasms and associated pain.[10][11]

2. What is the solubility of this compound in DMSO?

This compound is readily soluble in DMSO.

Solvent Solubility
DMSO≥10 mg/mL[13][14]
DMSO45 mg/mL (76.09 mM)[4]
DMSO50 mg/mL (84.54 mM)[5]

3. How should I prepare and store a stock solution of this compound in DMSO?

To prepare a stock solution, dissolve this compound powder in pure DMSO. Sonication may be used to aid dissolution.[4] For storage, it is recommended to keep the stock solution in a tightly sealed container at -20°C for up to one month or at -80°C for up to one year.[4][5]

4. What is the recommended final concentration of DMSO in my in vitro experiments?

It is crucial to keep the final concentration of DMSO as low as possible to avoid off-target effects. A final concentration of less than 0.5% is generally recommended. Some studies suggest that concentrations above 1% can be toxic to cells.[2]

5. For in vivo studies, can I use a simple DMSO/saline solution?

While a simple DMSO/saline solution might be possible for very low final DMSO concentrations, it is often better to use a more complex vehicle to ensure the solubility and stability of this compound in the final formulation. A common vehicle for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay

This protocol provides a general framework for assessing the effect of this compound on isolated intestinal smooth muscle strips.

1. Tissue Preparation:

  • Isolate a segment of the desired intestine (e.g., colon, ileum) from a model organism.
  • Place the tissue in cold, oxygenated Tyrode's or Krebs-Ringer solution.
  • Carefully dissect longitudinal or circular smooth muscle strips of appropriate size.

2. Mounting and Equilibration:

  • Mount the muscle strips in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
  • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
  • Allow the tissue to equilibrate under a slight resting tension for at least 60 minutes. Replace the bath solution every 15-20 minutes.

3. Contraction Induction and Drug Application:

  • Induce muscle contraction using a contractile agent such as acetylcholine (B1216132) (ACh) or potassium chloride (KCl).[15]
  • Once a stable contraction is achieved, add this compound at the desired final concentrations to the organ bath.
  • Record the changes in muscle tension until a new steady state is reached.

4. Data Analysis:

  • Measure the amplitude of contraction before and after the addition of this compound.
  • Express the inhibitory effect as a percentage of the initial contraction.
  • Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the induced contraction).

Contractile Agent This compound IC50 (Control Rats) This compound IC50 (Stressed Rats)
Acetylcholine (ACh)0.91 x 10-6 mol/L1.66 x 10-6 mol/L
Potassium Chloride (KCl)3.80 x 10-7 mol/L8.13 x 10-7 mol/L

Data from a study on rat colonic circular muscle.[15]

Visualizations

Pinaverium_Bromide_Signaling_Pathway cluster_cell Gastrointestinal Smooth Muscle Cell Ca_channel L-type Voltage-Gated Ca²⁺ Channel Ca_ion_int Intracellular Ca²⁺ Ca_channel->Ca_ion_int Ca_ion_ext Extracellular Ca²⁺ Ca_ion_ext->Ca_channel Influx Contraction Muscle Contraction Ca_ion_int->Contraction Stimulates Pinaverium This compound Pinaverium->Ca_channel Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound stock in DMSO prep_tissue Isolate and prepare smooth muscle tissue mount Mount tissue in organ bath and equilibrate prep_tissue->mount contract Induce contraction (e.g., with ACh or KCl) mount->contract add_drug Add DMSO vehicle control or this compound contract->add_drug record Record muscle tension add_drug->record analyze Analyze data and calculate IC50 record->analyze

Caption: In-vitro smooth muscle contraction assay workflow.

References

Technical Support Center: Enhancing the Bioavailability of Pinaverium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating Pinaverium Bromide in animal studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to its formulation and bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound in our rat/dog studies. Is this expected?

A1: Yes, this is a well-documented characteristic of this compound. The oral bioavailability is inherently low, typically reported as less than 1% in humans and 5-10% in animal models.[1] This is due to two primary physicochemical properties of the molecule:

  • Quaternary Ammonium (B1175870) Structure: this compound contains a permanently charged quaternary ammonium group. This makes the molecule highly polar and limits its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells.

  • High Molecular Weight: The molecule's relatively high molecular weight further hinders its absorption.

This poor absorption is also the reason for its selective action on the gastrointestinal (GI) tract, as the majority of the orally administered dose remains within the GI lumen.[2] High inter-animal variability in pharmacokinetic studies is also common for compounds with low and pH-dependent solubility.

Q2: What are the primary mechanisms limiting the oral bioavailability of quaternary ammonium compounds like this compound?

A2: The oral bioavailability of this compound and similar quaternary ammonium compounds is primarily limited by:

  • Poor Membrane Permeability: The permanent positive charge significantly reduces the lipophilicity of the molecule, which is essential for crossing the intestinal epithelium.

  • Insufficient Aqueous Solubility: While it is a salt, its solubility can still be a limiting factor for dissolution in the GI tract.

  • P-glycoprotein (P-gp) Efflux: Some quaternary ammonium compounds can be substrates for efflux transporters like P-gp, which actively pump the drug from inside the enterocytes back into the intestinal lumen.

  • First-Pass Metabolism: Although poorly absorbed, the fraction of this compound that does get absorbed may be subject to metabolism in the liver before reaching systemic circulation. Studies in rats have shown that it is predominantly eliminated via the hepatobiliary route.

Q3: What formulation strategies can we explore to enhance the bioavailability of this compound in our animal studies?

A3: To enhance the oral bioavailability of this compound, formulation strategies should focus on overcoming its poor solubility and permeability. Advanced drug delivery systems are promising approaches:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable and biocompatible solid lipids. SLNs can encapsulate lipophilic and hydrophilic drugs, protecting them from degradation in the GI tract and potentially improving their absorption. For poorly soluble drugs, SLNs have been shown to improve bioavailability by 2- to 25-fold.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium like GI fluids. This nanoemulsion increases the surface area for drug release and can enhance solubility and permeability. For fenofibrate, a poorly water-soluble drug, a SNEDDS formulation increased the oral bioavailability in rats by approximately 1.7-fold.[3]

Q4: Is the goal always to increase systemic bioavailability for this compound?

A4: Not necessarily. This compound's therapeutic effect as an antispasmodic is primarily local, acting directly on the L-type calcium channels of smooth muscle cells in the GI tract.[2][4] Therefore, for some research applications, the goal may be to enhance the local concentration and residence time of the drug in the colon rather than increasing systemic absorption. In such cases, colon-targeted drug delivery systems using pH-sensitive polymers or natural gums might be more appropriate.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations across animals in the same study group.
  • Possible Cause 1: Formulation Inconsistency: The drug may not be uniformly dispersed in the vehicle, leading to inconsistent dosing.

    • Troubleshooting Step: Ensure your formulation protocol is robust. For suspensions, use appropriate suspending agents and ensure thorough mixing before each administration. For lipid-based formulations, ensure homogeneity.

  • Possible Cause 2: pH-Dependent Solubility: If the compound's solubility is highly dependent on pH, natural variations in gastric pH among animals can lead to inconsistent dissolution and absorption.

    • Troubleshooting Step: Characterize the pH-solubility profile of your formulation. Consider using formulations (like SNEDDS) that are less dependent on GI fluid composition for dispersion and solubilization.

  • Possible Cause 3: Physiological Differences: Factors such as stress, diet, and underlying health status can affect GI motility and absorption in individual animals.

    • Troubleshooting Step: Standardize experimental conditions as much as possible, including acclimatization periods, fasting times, and housing conditions.

Issue 2: Poor drug loading or encapsulation efficiency in our Solid Lipid Nanoparticle (SLN) formulation.
  • Possible Cause 1: Low Drug Solubility in the Lipid Matrix: this compound's polar nature may limit its solubility in the solid lipid used to form the nanoparticles.

    • Troubleshooting Step: Screen various solid lipids to find one with better solubilizing capacity for this compound. Consider using nanostructured lipid carriers (NLCs), which are a blend of solid and liquid lipids, as the less-ordered lipid matrix can accommodate more drug.

  • Possible Cause 2: Drug Expulsion During Lipid Recrystallization: As the hot nanoemulsion cools and the lipid solidifies, the drug can be expelled from the forming crystal lattice.

    • Troubleshooting Step: Optimize the cooling process. A rapid "shock" cooling (e.g., by dispersing the hot emulsion in a cold aqueous phase) can sometimes trap the drug more effectively. Also, incorporating certain surfactants can disrupt the lipid's crystallinity, creating more space for the drug.

  • Possible Cause 3: Inappropriate Surfactant System: The type and concentration of surfactant are critical for stabilizing the nanoparticles and influencing drug encapsulation.

    • Troubleshooting Step: Experiment with different surfactants and co-surfactants. A blend of surfactants can often provide better stability and encapsulation efficiency.

Quantitative Data Summary

Table 1: Pharmacological Activity of this compound

ParameterSpecies/SystemValueReference
IC50 (Inhibition of Cholinergic Response)Canine Colonic Smooth Muscle1.0 x 10⁻⁶ M
IC50 (Inhibition of Spontaneous Contraction)Canine Colonic Smooth Muscle3.8 x 10⁻⁶ M
IC50 (Inhibition of ACh-induced Contraction)Rat Colonic Muscle (Control)0.91 x 10⁻⁶ M
IC50 (Inhibition of ACh-induced Contraction)Rat Colonic Muscle (Stress)1.66 x 10⁻⁶ M

Table 2: Illustrative Example of Bioavailability Enhancement with Nanoformulations in Rats

This table presents data for other drugs as an example of the potential improvements that can be achieved with nanoformulations.

DrugFormulationCmaxAUCRelative Bioavailability IncreaseReference
Fenofibrate Pure Drug Suspension549.39 ± 10.21 ng/mL--[3]
SNEDDS977.35 ± 13.09 ng/mL-~1.7-fold[3]
Cefotaxime Folic Acid-Free Liposomes---
Folic Acid-Coupled Liposomes1.2-1.8 times higher1.4-2.0 times higher-

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
  • Preparation of Lipid Phase:

    • Melt a suitable solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature 5-10°C above its melting point.

    • Disperse this compound into the molten lipid under continuous stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase:

    • Dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase while stirring at high speed (e.g., 10,000 rpm using an Ultra-Turrax) for 5-10 minutes. This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to a high-pressure homogenizer.

    • Homogenize for 3-5 cycles at a pressure between 500-1500 bar. Maintain the temperature above the lipid's melting point throughout this process.

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid nanoparticles.

  • Characterization:

    • Analyze particle size and polydispersity index using Dynamic Light Scattering (DLS).

    • Determine zeta potential to assess stability.

    • Evaluate encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.

Protocol 2: Quantification of this compound in Rat Plasma using LC-MS/MS
  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 0.5 mL aliquot of rat plasma, add 25 µL of an internal standard working solution (e.g., this compound-d4).

    • Add 3 mL of an extraction solvent (e.g., isopropanol:dichloromethane, 5:95 v/v).

    • Vortex for 3 minutes, then centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 60°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 5 mM ammonium formate (B1220265) (e.g., 80:20, v/v).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor the appropriate mass transitions for this compound (e.g., m/z 511.2 → 230) and the internal standard.

  • Quantification:

    • Construct a calibration curve using standard solutions of known concentrations.

    • Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

G cluster_0 GI Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation Oral Oral Administration of This compound Formulation PB_Free Free Pinaverium Bromide Oral->PB_Free Standard Formulation PB_Nano Nanoformulation (SLN or SNEDDS) Oral->PB_Nano Enhanced Formulation Enterocyte Enterocyte PB_Free->Enterocyte Poor Permeation (Quaternary Ammonium) L_Type L-type Ca²⁺ Channel (Site of Action) PB_Free->L_Type Local Therapeutic Effect PB_Nano->Enterocyte Enhanced Permeation Enterocyte->PB_Free P-gp Efflux Blood Bloodstream Enterocyte->Blood Absorption

Caption: Bioavailability pathways for standard vs. nanoformulations.

G Depolarization Membrane Depolarization LType L-type Voltage-Gated Ca²⁺ Channel Depolarization->LType Opens Pinaverium This compound Pinaverium->LType Blocks Ca_Influx Ca²⁺ Influx LType->Ca_Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK_Activation MLCK Activation Ca_Calmodulin->MLCK_Activation Activates Contraction Smooth Muscle Contraction MLCK_Activation->Contraction Leads to

Caption: this compound's mechanism of action on smooth muscle cells.

G Start Goal: Enhance Bioavailability of this compound Formulation 1. Formulation Development (e.g., SLN, SNEDDS) Start->Formulation Characterization 2. In Vitro Characterization (Size, Zeta, EE%, Dissolution) Formulation->Characterization AnimalStudy 3. Animal Pharmacokinetic Study (e.g., Rats) Characterization->AnimalStudy Dosing Oral Gavage: - Control (Drug Suspension) - Test (Nanoformulation) AnimalStudy->Dosing Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Analysis 4. Bioanalysis (LC-MS/MS Quantification) Sampling->Analysis PK_Calc 5. Pharmacokinetic Analysis (Calculate Cmax, AUC, Tmax) Analysis->PK_Calc End Compare PK Parameters & Assess Bioavailability Enhancement PK_Calc->End

Caption: Experimental workflow for a bioavailability enhancement study.

References

Technical Support Center: Validating the Specificity of Pinaverium Bromide in a New Experimental Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of Pinaverium (B1222119) Bromide in new experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Pinaverium Bromide?

A1: this compound is a spasmolytic agent that acts as a selective L-type calcium channel blocker.[1][2] Its primary action is to inhibit the influx of calcium into smooth muscle cells of the gastrointestinal (GI) tract.[3] This reduction in intracellular calcium concentration leads to the relaxation of intestinal smooth muscle, thereby alleviating spasms and associated pain.[4]

Q2: How selective is this compound for L-type calcium channels in the gut?

A2: this compound exhibits a high degree of selectivity for the smooth muscle cells of the gastrointestinal tract.[3] Its pharmacokinetic properties, including low systemic absorption and preferential uptake by the GI tract, contribute significantly to this selectivity.[5] While its primary target is the L-type calcium channel, comprehensive public data on its affinity for other calcium channel subtypes (e.g., T-type, N-type) or other ion channels like potassium channels (e.g., hERG) is limited. However, studies have shown that it does not have significant anticholinergic effects and lacks notable cardiovascular side effects at therapeutic doses.[3] An electrophysiological study on cardiac tissue showed no effect on atrial excitability or atrioventricular conduction.[6]

Q3: What are the best practices for preparing this compound for in vitro experiments?

A3: For in vitro experiments, this compound can be dissolved in solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a stock solution.[7] It is also soluble in aqueous buffers like PBS (pH 7.2) at concentrations of ≥10 mg/ml.[7] When preparing a stock solution in an organic solvent, it is crucial to ensure the final concentration of the solvent in the experimental buffer is minimal, as solvents themselves can have physiological effects.[7] For aqueous solutions, it is recommended to prepare them fresh daily.[7]

Q4: What are some known IC50 values for this compound that I can use as a reference?

A4: IC50 values for this compound can vary depending on the experimental model and conditions. Published values include:

  • 1.5 µM for the inhibition of L-type voltage-gated calcium channels in isolated rabbit jejunal smooth muscle cells using patch-clamp electrophysiology.[7]

  • 1.0 x 10-6 M for the inhibition of cholinergic responses in canine colonic circular smooth muscle.[2]

  • 3.8 x 10-6 M for the inhibition of spontaneous contractile activity in canine colonic circular smooth muscle.[2]

  • 0.91 x 10-6 M for the inhibition of Acetylcholine (ACh)-induced contraction in control rat colonic circular muscle.[8]

  • 3.80 x 10-7 M for the inhibition of KCl-induced contraction in control rat colonic circular muscle.[8]

Data Presentation

Table 1: Comparative IC50 Values of L-type Calcium Channel Blockers on Gastrointestinal Smooth Muscle

CompoundExperimental ModelMeasured EffectIC50 Value (M)
This compound Canine colonic circular smooth muscleInhibition of cholinergic responses1.0 x 10-6[2]
DiltiazemCanine colonic circular smooth muscleInhibition of cholinergic responses4.1 x 10-7[2]
D600 (Gallopamil)Canine colonic circular smooth muscleInhibition of cholinergic responses5.3 x 10-7[2]
This compound Canine colonic circular smooth muscleInhibition of spontaneous contractile activity3.8 x 10-6[2]
DiltiazemCanine colonic circular smooth muscleInhibition of spontaneous contractile activity9.7 x 10-7[2]
D600 (Gallopamil)Canine colonic circular smooth muscleInhibition of spontaneous contractile activity8.0 x 10-7[2]
This compound Rat colonic circular muscle (control)Inhibition of ACh-induced contraction0.91 x 10-6[8]
This compound Rat colonic circular muscle (stressed)Inhibition of ACh-induced contraction1.66 x 10-6[8]
This compound Rat colonic circular muscle (control)Inhibition of KCl-induced contraction3.80 x 10-7[8]
This compound Rat colonic circular muscle (stressed)Inhibition of KCl-induced contraction8.13 x 10-7[8]

Experimental Protocols & Troubleshooting Guides

Patch-Clamp Electrophysiology for L-type Calcium Currents

This protocol is designed to validate the inhibitory effect of this compound on L-type calcium channels in isolated smooth muscle cells.

Methodology:

  • Cell Isolation:

    • Aseptically dissect the desired gastrointestinal smooth muscle tissue (e.g., colon, jejunum) and place it in a Ca2+-free physiological salt solution (PSS).

    • Mechanically and enzymatically digest the tissue using a solution containing collagenase and protease to isolate individual smooth muscle cells.

    • Gently triturate the tissue to release the cells and store them in a Ca2+-free solution at 4°C for use within a few hours.

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to record ionic currents.

    • Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • The internal solution should contain Cs+ as the main cation to block outward K+ currents and EGTA to chelate intracellular Ca2+. A typical composition is (in mM): 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, and 4 ATP-Mg, adjusted to pH 7.2 with CsOH.

    • The external solution should contain Ba2+ as the charge carrier to enhance the inward current through Ca2+ channels and block K+ channels. A typical composition is (in mM): 135 NaCl, 5.4 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.

    • Establish a giga-ohm seal between the micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV to ensure most L-type calcium channels are in a closed, available state.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium channel currents.

    • Record baseline currents before applying this compound.

    • Perfuse the recording chamber with increasing concentrations of this compound, allowing for equilibration at each concentration before recording the current.

  • Data Analysis:

    • Measure the peak inward current at each concentration of this compound.

    • Normalize the current to the baseline current recorded in the absence of the drug.

    • Plot the normalized current as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Unstable giga-ohm seal - Poor cell health- Debris on the cell membrane or pipette tip- Vibrations in the setup- Use freshly isolated, healthy cells.- Ensure clean solutions and pipettes.- Use a vibration isolation table.
Small or no L-type Ca2+ current - Low channel expression in the chosen cell type- "Run-down" of the current over time- Incorrect voltage protocol- Verify the presence of L-type calcium channels in your cell model.- Include ATP and GTP in the internal solution to minimize run-down.- Optimize the holding and test potentials.
"Noisy" recordings - Poor seal resistance- Electrical interference- Ensure a high-resistance seal (>1 GΩ).- Ground the setup properly and shield from electrical noise sources.
Inconsistent drug effect - Incomplete solution exchange- Instability of this compound in the buffer- Ensure the perfusion system allows for complete and rapid solution exchange.- Prepare fresh drug solutions daily.

Experimental Workflow for Patch-Clamp Electrophysiology

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellIsolation Isolate Smooth Muscle Cells GigaSeal Form Giga-ohm Seal CellIsolation->GigaSeal PipettePrep Prepare Patch Pipette PipettePrep->GigaSeal SolutionPrep Prepare Internal & External Solutions SolutionPrep->GigaSeal WholeCell Achieve Whole-Cell Configuration GigaSeal->WholeCell BaselineRecord Record Baseline Currents WholeCell->BaselineRecord DrugApplication Apply Pinaverium Bromide BaselineRecord->DrugApplication DrugRecord Record Currents with Drug DrugApplication->DrugRecord DataAnalysis Analyze Current Inhibition DrugRecord->DataAnalysis IC50 Determine IC50 DataAnalysis->IC50 G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTypeCaChannel L-type Ca2+ Channel CaInflux Ca2+ Influx LTypeCaChannel->CaInflux Depolarization Depolarization Depolarization->LTypeCaChannel opens AgonistReceptor Agonist Receptor (e.g., Muscarinic) AgonistReceptor->LTypeCaChannel modulates CaCalmodulin Ca2+-Calmodulin Complex CaInflux->CaCalmodulin activates MLCK Myosin Light Chain Kinase (MLCK) CaCalmodulin->MLCK activates MyosinPhosphorylation Myosin Phosphorylation MLCK->MyosinPhosphorylation catalyzes Contraction Muscle Contraction MyosinPhosphorylation->Contraction Pinaverium Pinaverium Bromide Pinaverium->LTypeCaChannel blocks

References

Validation & Comparative

Head-to-head comparison of Pinaverium Bromide and Verapamil on gut motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Pinaverium (B1222119) Bromide and Verapamil (B1683045), two calcium channel blockers with significant effects on gastrointestinal (GI) smooth muscle motility. While both drugs target L-type calcium channels, their pharmacological profiles, selectivity, and clinical applications in gastroenterology differ significantly. This document synthesizes experimental data to offer a clear perspective on their mechanisms, potency, and potential therapeutic applications.

Mechanism of Action and Selectivity

Both Pinaverium Bromide and Verapamil exert their primary effect by inhibiting the influx of extracellular calcium ions into smooth muscle cells through voltage-dependent L-type calcium channels.[1] This reduction in intracellular calcium concentration leads to the relaxation of GI smooth muscle, thereby reducing contractility and spasms.[2]

This compound is characterized by its high selectivity for the smooth muscle cells of the gastrointestinal tract.[2] This selectivity is largely attributed to its pharmacokinetic properties. As a quaternary ammonium (B1175870) compound, this compound exhibits low systemic absorption from the GI tract and undergoes significant hepato-biliary excretion.[3] Consequently, a higher concentration of the drug remains localized in the gut, minimizing cardiovascular side effects commonly associated with systemic calcium channel blockers.[3]

Verapamil , a phenylalkylamine derivative, is a well-established cardiovascular drug that also potently inhibits L-type calcium channels in the gut.[4][5][6] However, its systemic absorption and distribution lead to significant effects on both cardiac and vascular smooth muscle.[4][5] This lack of GI selectivity is responsible for its well-documented side effect of constipation, which results from a delay in colonic transit.[1][7]

The following diagram illustrates the shared signaling pathway of this compound and Verapamil in inhibiting gut smooth muscle contraction.

Stimulus Depolarization / Agonist Binding L_type_Ca_Channel L-type Calcium Channel Stimulus->L_type_Ca_Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_activation MLCK Activation Ca_Calmodulin->MLCK_activation Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->Myosin_Phosphorylation Contraction Smooth Muscle Contraction Myosin_Phosphorylation->Contraction Pinaverium This compound Pinaverium->L_type_Ca_Channel Inhibits Verapamil Verapamil Verapamil->L_type_Ca_Channel Inhibits

Shared mechanism of action on L-type calcium channels.

Quantitative Comparison of Potency

Experimental data consistently demonstrates that Verapamil is a more potent inhibitor of gut smooth muscle contraction than this compound in in vitro settings.

ParameterThis compoundVerapamilExperimental ModelReference
Relative Potency 30 times less potentMore potentIn vitro rat colonic segments[8][9]
IC50 (Cholinergic Response) 1.0 x 10⁻⁶ M5.3 x 10⁻⁷ M (D600, a Verapamil analog)Canine colonic circular smooth muscle[6]
IC50 (ACh-induced Contraction) 0.91 x 10⁻⁶ M (control) 1.66 x 10⁻⁶ M (stressed)-Rat colonic circular muscle strips[10][11]
IC50 (KCl-induced Contraction) 3.80 x 10⁻⁷ M (control) 8.13 x 10⁻⁷ M (stressed)-Rat colonic circular muscle strips[10][11]
Inhibition of ACh-induced Contraction -41% inhibition at 5 µMRat distal colon[12]

Note: D600 is a methoxy (B1213986) derivative of Verapamil, often used in experimental studies to represent the actions of Verapamil.

Experimental Protocols

The following sections detail the methodologies employed in key studies cited in this comparison.

In Vitro Inhibition of Intraluminal Pressure in Rat Colonic Segments

This protocol was used to directly compare the potency of this compound and Verapamil.

cluster_prep Tissue Preparation cluster_exp Experimental Procedure Rat_Colon Rat distal colon segment (5-7 cm) Mounting Mount in organ bath with Krebs solution Rat_Colon->Mounting Cannulation Cannulate both ends Mounting->Cannulation Pressure_Transducer Connect to pressure transducer Cannulation->Pressure_Transducer Stimulation Induce contractions (ACh, BaCl₂, field stimulation) Pressure_Transducer->Stimulation Drug_Addition Add cumulative concentrations of Pinaverium or Verapamil Stimulation->Drug_Addition Measurement Measure inhibition of intraluminal pressure Drug_Addition->Measurement

Workflow for in vitro rat colonic segment experiments.
  • Tissue Preparation: Segments of the distal colon (5-7 cm) are excised from rats and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂. Both ends of the segment are cannulated.

  • Experimental Procedure: One cannula is connected to a pressure transducer to record intraluminal pressure. Contractions are induced by various stimuli, including acetylcholine (B1216132) (ACh), barium chloride, or electrical field stimulation. Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or Verapamil to the organ bath and measuring the resulting inhibition of the contractile response.

Isometric Contraction of Colonic Circular Muscle Strips

This protocol is used to determine the IC50 values for the inhibition of agonist-induced contractions.

  • Tissue Preparation: Circular smooth muscle strips (2 mm x 8 mm) are prepared from the distal colon of rats. The mucosa and serosa are separated from the muscle layers. The strips are then mounted in individual tissue baths containing oxygenated Tyrode-Ringer solution at 37°C and attached to an isometric force transducer.

  • Experimental Procedure: Muscle strips are stimulated with agonists such as acetylcholine (ACh) or potassium chloride (KCl) to induce contraction. The contractile activity is measured as the change in tension. To determine the inhibitory effect of the drugs, muscle strips are incubated with different concentrations of this compound or Verapamil before the addition of the agonist. The contractile response is expressed as a percentage of the control response, and IC50 values are calculated.

In Vivo Effects on Gut Motility

This compound: In human studies, this compound has been shown to normalize stool frequency in patients with Irritable Bowel Syndrome (IBS), both in diarrheic and constipated subtypes.[13] It has also been observed to reduce post-prandial colonic motility in IBS patients.[14][15] However, some studies in healthy volunteers did not show a significant decrease in total or segmental colonic transit time.[16]

Verapamil: In contrast, Verapamil is known to delay colonic transit time in humans, which is consistent with its side effect of constipation.[7] In animal studies, Verapamil has been shown to have a profound inhibitory effect on intestinal motility in vivo.[3] It can suppress giant migrating contractions (GMCs), which are associated with diarrhea in inflammatory conditions of the small intestine.[17][18]

Summary and Conclusion

The comparison between this compound and Verapamil reveals a trade-off between potency and selectivity in the context of gut motility modulation.

  • Verapamil is a more potent inhibitor of gut smooth muscle contraction in vitro. However, its lack of selectivity for the GI tract leads to systemic effects, most notably on the cardiovascular system, and the common side effect of constipation.

  • This compound , while less potent in direct in vitro comparisons, offers the significant advantage of GI tract selectivity. Its localized action allows for the effective reduction of smooth muscle spasms and hypermotility in conditions like IBS, with a much lower risk of systemic side effects.

For drug development professionals, this comparison highlights the importance of considering tissue selectivity in the design of novel therapies for functional gastrointestinal disorders. While high potency is a desirable trait, the clinical utility of a drug is often determined by its ability to act on the target organ with minimal off-target effects. This compound serves as a successful example of achieving clinical efficacy through targeted local action, a strategy that could be further explored for future GI-focused therapeutics. Researchers investigating the role of calcium channels in gut pathophysiology can utilize both compounds as tools to differentiate between systemic and localized effects of calcium channel blockade.

References

A Comparative Guide to the Efficacy of Pinaverium Bromide in a Trinitrobenzene Sulfonic Acid-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential efficacy of Pinaverium Bromide in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model, a well-established preclinical model that mimics features of Crohn's disease. As direct experimental data on this compound in this specific colitis model is not currently available in published literature, this document outlines a proposed study design, hypothesizes outcomes based on the known mechanisms of action, and compares its potential performance against a standard-of-care comparator, Mesalazine.

Introduction

The TNBS-induced colitis model is a widely utilized in vivo assay for evaluating novel therapeutic agents for inflammatory bowel disease (IBD).[1][2] The model is characterized by a Th1-mediated immune response, leading to transmural inflammation that resembles Crohn's disease.[2] this compound is a gastrointestinal-selective calcium channel blocker, primarily prescribed for irritable bowel syndrome (IBS) to alleviate abdominal pain and cramping by relaxing intestinal smooth muscle.[3] Its mechanism of action, involving the blockade of L-type calcium channels, may also modulate inflammatory pathways, presenting a rationale for its investigation in IBD models.

This guide will compare the hypothetical efficacy of this compound with Mesalazine (5-aminosalicylic acid), a first-line therapy for IBD that is frequently used as a positive control in preclinical colitis studies.[4][5]

Experimental Protocols

A detailed methodology for a proposed comparative study is provided below.

TNBS-Induced Colitis Protocol
  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.[2] Animals are acclimatized for at least one week before the experiment.

  • Induction of Colitis:

    • Animals are fasted for 24 hours with free access to water.

    • Under light anesthesia, a catheter is inserted intrarectally to a depth of 8 cm in rats (4 cm in mice).

    • TNBS solution (e.g., 100 mg/kg in 50% ethanol (B145695) for rats) is slowly administered.[6]

    • Animals are kept in a head-down position for a few minutes to ensure the retention of the TNBS solution.[7]

  • Treatment Groups:

    • Control Group: Receives an intrarectal administration of saline or 50% ethanol.

    • TNBS Group (Vehicle): Receives TNBS and a vehicle control (e.g., saline or 0.5% carboxymethyl cellulose) orally.

    • This compound Group: Receives TNBS and this compound at a specified dose (e.g., 50 mg/kg, orally), based on established doses for other indications.

    • Mesalazine Group (Positive Control): Receives TNBS and Mesalazine (e.g., 100 mg/kg, orally) as a standard comparator.[5]

  • Monitoring and Evaluation:

    • Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

    • After a set period (e.g., 7 days), animals are euthanized, and the colon is excised for macroscopic and microscopic evaluation.

    • Tissue samples are collected for biochemical and histological analysis.

Data Presentation: A Comparative Analysis

The following tables summarize the anticipated quantitative data from the proposed study, comparing the hypothetical performance of this compound against Mesalazine in the TNBS-induced colitis model.

Table 1: Clinical and Macroscopic Scoring

ParameterControl GroupTNBS + VehicleTNBS + this compoundTNBS + Mesalazine
Change in Body Weight (%) GainSignificant LossAttenuated LossAttenuated Loss
Disease Activity Index (DAI) 0High (e.g., 3-4)ReducedSignificantly Reduced
Colon Length (cm) NormalSignificantly ShortenedPartially RestoredSignificantly Restored
Macroscopic Damage Score 0HighReducedSignificantly Reduced

Table 2: Histological and Biochemical Markers

ParameterControl GroupTNBS + VehicleTNBS + this compoundTNBS + Mesalazine
Histological Score 0Severe Inflammation & UlcerationModerate Reduction in InflammationSignificant Reduction in Inflammation
Myeloperoxidase (MPO) Activity (U/g tissue) LowSignificantly ElevatedReducedSignificantly Reduced
TNF-α (pg/mg protein) LowSignificantly ElevatedReducedSignificantly Reduced
IL-1β (pg/mg protein) LowSignificantly ElevatedReducedSignificantly Reduced
IL-6 (pg/mg protein) LowSignificantly ElevatedReducedSignificantly Reduced

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_setup Phase 1: Acclimatization & Grouping cluster_induction Phase 2: Colitis Induction cluster_treatment Phase 3: Therapeutic Intervention cluster_analysis Phase 4: Endpoint Analysis A Animal Acclimatization (Wistar Rats / C57BL/6 Mice) B Random Group Assignment (n=8-10 per group) A->B C 24h Fasting B->C D Intrarectal TNBS Administration (in 50% Ethanol) C->D E Control Group (Ethanol only) C->E F Vehicle Treatment (Oral Gavage) D->F G This compound (Oral Gavage) D->G H Mesalazine (Oral Gavage) D->H I Daily Monitoring (Weight, DAI) E->I F->I G->I H->I J Euthanasia & Colon Excision (Day 7) I->J K Macroscopic Scoring (Colon Length, Damage) J->K L Histopathology (H&E Staining) J->L M Biochemical Assays (MPO, Cytokines) J->M PB This compound LType L-type Calcium Channel (on Smooth Muscle Cell) PB->LType Blocks CaInflux Calcium (Ca2+) Influx LType->CaInflux Contraction Smooth Muscle Contraction & Spasm CaInflux->Contraction Pain Abdominal Pain Contraction->Pain TNBS TNBS + Ethanol Barrier Epithelial Barrier Damage TNBS->Barrier Immune Immune Cell Infiltration (Neutrophils, Macrophages) Barrier->Immune NFkB NF-κB Activation Immune->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Colonic Inflammation & Tissue Damage Cytokines->Inflammation Mesalazine Mesalazine Mesalazine->NFkB Inhibits

References

A Comparative Guide to HPLC and LC-MS/MS Methods for Pinaverium Bromide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Pinaverium (B1222119) Bromide. This document outlines the experimental protocols and performance characteristics of each method, offering a cross-validated perspective to aid in the selection of the most appropriate analytical technique for specific research, quality control, or bioanalytical needs.

Introduction to Pinaverium Bromide Analysis

This compound is a spasmolytic agent that acts as a calcium channel blocker, primarily prescribed for gastrointestinal disorders such as irritable bowel syndrome (IBS). Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, performing pharmacokinetic studies, and monitoring therapeutic efficacy. Both HPLC and LC-MS/MS are powerful analytical techniques widely employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and complexity.

Methodologies: A Detailed Comparison

The choice between HPLC and LC-MS/MS for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the intended application. Below is a detailed comparison of typical experimental protocols and performance parameters for both methods, compiled from various validated studies.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the routine quality control of this compound in pharmaceutical dosage forms.[1][2][3] It offers a good balance of performance and cost-effectiveness for analyzing relatively high concentrations of the drug.

Experimental Protocol: HPLC

A typical HPLC method for the analysis of this compound in tablet formulations involves the following steps:[1][4]

  • Sample Preparation: Tablets are crushed, and a powder equivalent to a specific amount of this compound is accurately weighed. The drug is then extracted using a suitable solvent, such as a mixture of acetonitrile (B52724) and water, followed by sonication and filtration to remove insoluble excipients.[1]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[1][4]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically employed in an isocratic elution mode.[1][4]

    • Flow Rate: A flow rate of around 1.0 mL/min is generally maintained.[1]

    • Detection: UV detection is performed at a wavelength where this compound shows significant absorbance, such as 214 nm.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for the bioanalysis of this compound in complex matrices like human plasma, owing to its superior sensitivity and selectivity.[5][6][7] This technique allows for the accurate quantification of the drug at very low concentrations (pg/mL levels), which is essential for pharmacokinetic studies.

Experimental Protocol: LC-MS/MS

A representative LC-MS/MS method for the determination of this compound in human plasma includes the following stages:[5][7]

  • Sample Preparation: Due to the complexity of the plasma matrix, a more rigorous sample preparation technique is required. Protein precipitation is a common and efficient method, where a precipitating agent like acetonitrile is added to the plasma sample to remove proteins.[7] This is often followed by centrifugation, and the supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.[7]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like ammonium formate (B1220265) is used, often in an isocratic elution.[6][7]

    • Flow Rate: Flow rates are generally lower than in conventional HPLC, in the range of 0.3-0.5 mL/min.[8]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for this compound.[7]

    • Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.[5][7] A common transition for this compound is m/z 511.2 → 230.[6][7]

Performance Characteristics: A Comparative Summary

The following tables summarize the key performance parameters for HPLC and LC-MS/MS methods for the analysis of this compound, based on data from published studies. It is important to note that these values are representative and can vary depending on the specific experimental conditions and laboratory.

Table 1: HPLC Method Performance for this compound Analysis in Pharmaceutical Formulations

ParameterTypical PerformanceReferences
Linearity Range5 - 100 µg/mL[2][3]
Correlation Coefficient (r²)> 0.999[1][2][3][8]
Accuracy (% Recovery)98 - 102%[1][8]
Precision (% RSD)< 2%[1][3]
Limit of Detection (LOD)0.32 - 1.41 µg/mL[2][8]
Limit of Quantification (LOQ)0.68 - 4.70 µg/mL[2][8]

Table 2: LC-MS/MS Method Performance for this compound Analysis in Human Plasma

ParameterTypical PerformanceReferences
Linearity Range10 - 12,000 pg/mL[5][6][7]
Correlation Coefficient (r²)> 0.997[5]
Accuracy (% Recovery)99.7 - 111.7%[5]
Precision (% RSD)< 15%[5]
Limit of Quantification (LOQ)10 - 12 pg/mL[5][6][7]

Cross-Validation Workflow and Method Comparison

A formal cross-validation study would involve analyzing the same set of quality control (QC) samples using both the HPLC and LC-MS/MS methods to ensure the data equivalency. The workflow for such a study is depicted below.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_data Data Evaluation QC_Samples Prepare QC Samples (Low, Mid, High Concentrations) HPLC_Analysis Analyze with Validated HPLC Method QC_Samples->HPLC_Analysis LCMS_Analysis Analyze with Validated LC-MS/MS Method QC_Samples->LCMS_Analysis Compare_Results Compare Concentrations (% Difference) HPLC_Analysis->Compare_Results LCMS_Analysis->Compare_Results Statistical_Analysis Statistical Analysis (e.g., Bland-Altman plot) Compare_Results->Statistical_Analysis

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.

The logical comparison between the two methods highlights their respective strengths and ideal applications.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS HPLC High-Performance Liquid Chromatography HPLC_Strength Strengths: - Robust & Reliable - Cost-Effective - Simple Operation HPLC->HPLC_Strength HPLC_App Ideal for: - Routine QC of Formulations - High Concentration Samples HPLC->HPLC_App LCMS Liquid Chromatography-Tandem Mass Spectrometry LCMS_Strength Strengths: - High Sensitivity (pg/mL) - High Selectivity - Suitable for Complex Matrices LCMS->LCMS_Strength LCMS_App Ideal for: - Bioanalysis (Plasma, Urine) - Pharmacokinetic Studies - Trace Level Analysis LCMS->LCMS_App Pinaverium_Analysis This compound Analysis Pinaverium_Analysis->HPLC Higher Concentrations Pinaverium_Analysis->LCMS Lower Concentrations

Caption: Logical comparison of HPLC and LC-MS/MS for this compound analysis.

Conclusion

Both HPLC and LC-MS/MS are valuable techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and reliable method, making it highly suitable for routine quality control of pharmaceutical formulations where the concentration of this compound is relatively high.[1][2][3]

  • LC-MS/MS offers unparalleled sensitivity and selectivity, which are critical for bioanalytical applications such as pharmacokinetic studies, where the drug needs to be quantified at very low levels in complex biological matrices like plasma.[5][6][7]

A thorough understanding of the strengths and limitations of each technique, as presented in this guide, will enable researchers and drug development professionals to make informed decisions for their analytical needs concerning this compound.

References

Pinaverium Bromide: A Comparative Analysis of its Inhibitory Potency on Calcium Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium (B1222119) bromide is a spasmolytic agent primarily utilized in the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2][3] Its therapeutic effects are largely attributed to its action as a calcium channel blocker.[1][2][4] By inhibiting the influx of calcium into smooth muscle cells of the gastrointestinal tract, pinaverium bromide leads to muscle relaxation and alleviation of spasms.[1][4] This guide provides a comparative overview of the inhibitory potency of this compound on different voltage-gated calcium channel subtypes, based on available experimental data.

Voltage-gated calcium channels are crucial for a variety of physiological processes, and their subtypes (L, T, N, P/Q, and R) exhibit distinct tissue distribution and physiological roles. The selectivity of a calcium channel blocker for a specific subtype can significantly influence its therapeutic efficacy and side-effect profile. This document summarizes the current state of knowledge regarding the interaction of this compound with these various channel subtypes.

Inhibitory Potency of this compound on Calcium Channel Subtypes

The vast majority of available research has focused on the inhibitory effects of this compound on L-type calcium channels, which are predominant in smooth muscle.[5][6][7] Data on its potency against other calcium channel subtypes, such as T-type, N-type, P/Q-type, and R-type, is notably scarce in the current scientific literature.

L-Type Calcium Channels

This compound demonstrates significant inhibitory activity on L-type calcium channels in gastrointestinal smooth muscle. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in various experimental settings.

Experimental ConditionTissue/Cell TypeIC50 (µM)Reference
Inhibition of Cholinergic ResponsesCanine Colonic Circular Smooth Muscle1.0[5]
Inhibition of Spontaneous Contractile ActivityCanine Colonic Circular Smooth Muscle3.8[5]
Inhibition of Acetylcholine (ACh)-induced Contraction (Control)Rat Colonic Circular Muscle0.91[6]
Inhibition of Acetylcholine (ACh)-induced Contraction (Stress)Rat Colonic Circular Muscle1.66[6]
Inhibition of Potassium Chloride (KCl)-induced Contraction (Control)Rat Colonic Circular Muscle0.38[6]
Inhibition of Potassium Chloride (KCl)-induced Contraction (Stress)Rat Colonic Circular Muscle0.813[6]
T-Type, N-Type, P/Q-Type, and R-Type Calcium Channels

Currently, there is a lack of published studies providing quantitative data (e.g., IC50 values) on the inhibitory potency of this compound on T-type, N-type, P/Q-type, and R-type calcium channels. While other spasmolytic agents, such as otilonium (B12848) bromide, have been shown to inhibit T-type calcium channels, similar investigations for this compound have not been reported. This represents a significant gap in the understanding of the complete pharmacological profile of this compound.

Experimental Protocols

The determination of the inhibitory potency of a compound on specific calcium channel subtypes is typically achieved through electrophysiological techniques, most notably the whole-cell patch-clamp method. This technique allows for the direct measurement of ion channel currents in isolated cells.

General Protocol for Whole-Cell Patch-Clamp Electrophysiology

A generalized protocol for assessing the inhibitory effect of this compound on a specific calcium channel subtype expressed in a heterologous system (e.g., HEK293 cells) is outlined below.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS).

  • Cells are transiently or stably transfected with the cDNA encoding the specific human calcium channel subtype of interest (e.g., CaV1.2 for L-type, CaV3.2 for T-type, CaV2.2 for N-type). Co-transfection with auxiliary subunits (e.g., α2δ and β) may be necessary for proper channel expression and function.

2. Electrophysiological Recording:

  • Transfected cells are identified, often through a co-transfected fluorescent marker.

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • The extracellular solution contains the appropriate charge carrier (e.g., Ba²⁺ or Ca²⁺) and blockers of other ion channels to isolate the current of interest.

  • The intracellular (pipette) solution is formulated to maintain the cell's integrity and control the intracellular environment.

3. Voltage-Clamp Protocol:

  • The cell membrane potential is held at a negative potential (e.g., -80 mV) to keep the channels in a closed state.

  • Depolarizing voltage steps are applied to elicit inward calcium channel currents. The specific voltage protocol (duration and amplitude of the pulse) is optimized for the specific channel subtype being studied.

4. Drug Application:

  • A stable baseline current is established.

  • This compound is applied to the cell at increasing concentrations via a perfusion system.

  • The effect of each concentration on the channel current is recorded until a steady-state inhibition is reached.

5. Data Analysis:

  • The peak inward current at each drug concentration is measured and normalized to the control current.

  • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of calcium channel-mediated smooth muscle contraction and a typical experimental workflow for assessing the inhibitory effect of this compound.

G cluster_0 Signaling Pathway of Smooth Muscle Contraction Depolarization Membrane Depolarization Ca_Channel L-type Ca²⁺ Channel (Voltage-Gated) Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM Binds to MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) CaM->MLCK_inactive Activates MLCK_active Active Ca²⁺-CaM-MLCK Complex MLCK_inactive->MLCK_active Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Light Chain Myosin->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction Pinaverium Pinaverium Bromide Pinaverium->Ca_Channel Blocks

Caption: Signaling pathway of L-type calcium channel-mediated smooth muscle contraction and the inhibitory action of this compound.

G cluster_1 Experimental Workflow for IC50 Determination start Start cell_prep Cell Culture & Transfection with Ca²⁺ Channel Subtype start->cell_prep patch_clamp Whole-Cell Patch-Clamp Setup cell_prep->patch_clamp baseline Record Baseline Ca²⁺ Current patch_clamp->baseline drug_app Apply Increasing Concentrations of This compound baseline->drug_app record_inhibition Record Steady-State Current Inhibition drug_app->record_inhibition data_analysis Data Analysis: Concentration-Response Curve & IC50 Calculation record_inhibition->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for determining the IC50 value of this compound on a specific calcium channel subtype.

Conclusion

This compound is a well-established L-type calcium channel blocker with proven efficacy in the management of gastrointestinal smooth muscle spasms. The available quantitative data consistently demonstrates its inhibitory potency on these channels in the low micromolar range. However, a significant knowledge gap exists regarding its effects on other calcium channel subtypes, including T-type, N-type, P/Q-type, and R-type channels. Further research, employing techniques such as whole-cell patch-clamp electrophysiology on cells expressing these specific channel subtypes, is necessary to fully elucidate the selectivity profile of this compound. A comprehensive understanding of its interactions with the full spectrum of calcium channels will provide a more complete picture of its pharmacological actions and may reveal novel therapeutic applications.

References

Replicating Published Findings on Pinaverium Bromide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Pinaverium (B1222119) Bromide and its therapeutic alternatives for the treatment of Irritable Bowel Syndrome (IBS) and other functional gastrointestinal disorders. The information presented is based on a review of published scientific literature, with a focus on quantitative data and experimental methodologies to aid in the replication and extension of these findings.

Introduction

Pinaverium Bromide is a spasmolytic agent that exerts a selective action on the smooth muscle of the gastrointestinal (GI) tract.[1][2][3][4] Its primary therapeutic application is in the management of symptoms associated with Irritable Bowel Syndrome (IBS), such as abdominal pain, bloating, and altered bowel habits.[1][2][5] The principal mechanism of action of this compound is the blockade of L-type calcium channels in colonic smooth muscle cells.[1][4][6][7][8][9][10] By inhibiting the influx of calcium, this compound reduces the contractility of these muscles, thereby alleviating spasms.[1][4] This guide compares the molecular mechanism and pharmacological profile of this compound with other commonly used agents for IBS, including Otilonium (B12848) Bromide, Mebeverine (B1676125), and Trimebutine (B1183).

Comparative Mechanism of Action

The therapeutic alternatives to this compound exhibit distinct and, in some cases, more complex mechanisms of action. A summary of their primary molecular targets is presented below.

DrugPrimary Mechanism of ActionSecondary Mechanism(s) of Action
This compound L-type calcium channel blocker in GI smooth muscle.[1][4][6][7][8][9][10]Mild local anesthetic properties.[1][4]
Otilonium Bromide L-type calcium channel blocker.[11][12][13][14]T-type calcium channel blocker, antimuscarinic (M3 receptor), and tachykinin NK2 receptor antagonist.[15][11][14][16]
Mebeverine Direct musculotropic antispasmodic; modulates ion channels.Blocks calcium and sodium ion channels; weak antimuscarinic effects.[6][7][17][18] The exact mechanism is not fully understood.[3]
Trimebutine Weak agonist at peripheral opioid receptors (μ, δ, and κ).[1][5][19][20][21][22]Modulates release of gut neurotransmitters (e.g., acetylcholine, substance P).[19]
Quantitative Comparison of In Vitro Efficacy

The following table summarizes the available quantitative data from in vitro studies, providing a basis for comparing the potency of this compound and its alternatives.

DrugExperimental ModelParameter MeasuredReported Value (IC50 / EC50)
This compound Canine colonic circular smooth muscleInhibition of cholinergic responsesIC50: 1.0 x 10⁻⁶ M[6][23]
Canine colonic circular smooth muscleInhibition of spontaneous contractile activityIC50: 3.8 x 10⁻⁶ M[6][23]
Rabbit small intestine smooth muscle cellsReduction of voltage-dependent inward currentsIC50: 1.5 µM[9]
Rat colonic circular muscle (stressed)Inhibition of Acetylcholine-induced contractionIC50: 1.66 x 10⁻⁶ mol/L[10]
Rat colonic circular muscle (control)Inhibition of Acetylcholine-induced contractionIC50: 0.91 x 10⁻⁶ mol/L[10]
Rat colonic circular muscle (stressed)Inhibition of KCl-induced contractionIC50: 8.13 x 10⁻⁷ mol/L[10]
Rat colonic circular muscle (control)Inhibition of KCl-induced contractionIC50: 3.80 x 10⁻⁷ mol/L[10]
Otilonium Bromide Human colonic cryptsInhibition of Acetylcholine-induced calcium signalsIC50: 880 nM[24]
Human cultured colonic smooth muscle cellsInhibition of KCl-induced calcium transientsEC50: 3.6 μM[16]
Human cultured colonic smooth muscle cellsInhibition of BayK8644-induced calcium transientsEC50: 4.0 μM[16]
Human cultured colonic smooth muscle cellsInhibition of carbachol-induced calcium transientsEC50: 8.4 μM[16]
Human cultured colonic smooth muscle cellsInhibition of Neurokinin A-induced calcium transientsEC50: 11.7 μM[16]
Rat colonic smooth muscleInhibition of spontaneous activitylogIC50: -5.31[25]
Rat colonic smooth muscle cellsInhibition of L-type Ca²⁺ currentEC50: 885 nmol L⁻¹[25]
Trimebutine Guinea-pig brain membraneBinding affinity for μ-opioid receptorKi: 100 (Selectivity Index)[26]
Guinea-pig brain membraneBinding affinity for δ-opioid receptorKi: 12 (Selectivity Index)[26]
Guinea-pig brain membraneBinding affinity for κ-opioid receptorKi: 14.4 (Selectivity Index)[26]

Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental models and conditions.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary mechanism of this compound involves the direct blockade of L-type calcium channels on gastrointestinal smooth muscle cells. This action inhibits the influx of extracellular calcium, which is a critical step in the initiation of muscle contraction.

Pinaverium_Bromide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Contraction Smooth Muscle Contraction Ca_int->Contraction Initiates Pinaverium Pinaverium Bromide Pinaverium->L_type_channel Blocks

Caption: this compound's mechanism of action.

Otilonium Bromide's Multi-Target Signaling Pathway

Otilonium Bromide exhibits a more complex mechanism, targeting multiple receptors and ion channels to induce smooth muscle relaxation.

Otilonium_Bromide_Mechanism cluster_channels Ion Channels cluster_receptors Receptors Otilonium Otilonium Bromide L_type L-type Ca²⁺ Channel Otilonium->L_type Blocks T_type T-type Ca²⁺ Channel Otilonium->T_type Blocks M3 Muscarinic M3 Receptor Otilonium->M3 Antagonizes NK2 Tachykinin NK2 Receptor Otilonium->NK2 Antagonizes Contraction Smooth Muscle Contraction L_type->Contraction Ca²⁺ Influx T_type->Contraction Ca²⁺ Influx M3->Contraction Signal Transduction NK2->Contraction Signal Transduction

Caption: Otilonium Bromide's multi-target mechanism.

Trimebutine's Opioid Receptor-Mediated Action

Trimebutine's unique modulatory effect on gut motility is mediated through its interaction with peripheral opioid receptors.

Trimebutine_Mechanism cluster_receptors Peripheral Opioid Receptors Trimebutine Trimebutine mu μ-opioid Trimebutine->mu Weak Agonist delta δ-opioid Trimebutine->delta Weak Agonist kappa κ-opioid Trimebutine->kappa Weak Agonist Modulation Modulation of Gut Motility (Stimulation or Inhibition) mu->Modulation delta->Modulation kappa->Modulation

Caption: Trimebutine's opioid receptor-mediated action.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound and its alternatives.

Electrophysiological Recording of Ion Channel Activity

This protocol is fundamental for assessing the effects of compounds on ion channel function, such as the L-type calcium channels targeted by Pinaverium and Otilonium Bromide.

Methodology (Patch-Clamp Technique): [12][25]

  • Cell Preparation: Isolate single smooth muscle cells from the desired region of the gastrointestinal tract (e.g., human jejunal circular smooth muscle).[12]

  • Recording: Use the whole-cell patch-clamp technique to record ion channel currents.

  • Solutions: Use appropriate intracellular and extracellular solutions to isolate the specific ion current of interest (e.g., L-type Ca²⁺ current).

  • Drug Application: Apply the test compound (e.g., this compound, Otilonium Bromide) at varying concentrations to the extracellular solution.

  • Data Acquisition and Analysis: Record changes in the current amplitude and kinetics in response to the drug. Calculate the concentration-response curve to determine the IC50.

Patch_Clamp_Workflow start Start: Isolate Smooth Muscle Cells establish_patch Establish Whole-Cell Patch-Clamp Configuration start->establish_patch record_baseline Record Baseline Ion Channel Currents establish_patch->record_baseline apply_drug Apply Test Compound (e.g., Pinaverium) record_baseline->apply_drug record_response Record Ion Channel Currents in Presence of Drug apply_drug->record_response analyze Analyze Data: - Current Amplitude - Kinetics - Calculate IC50 record_response->analyze end End analyze->end Organ_Bath_Workflow start Start: Prepare Isolated GI Smooth Muscle Strips mount_tissue Mount Tissue in Organ Bath start->mount_tissue induce_contraction Induce Contraction (e.g., with Acetylcholine) mount_tissue->induce_contraction add_drug Add Cumulative Concentrations of Test Compound induce_contraction->add_drug record_tension Record Isometric Tension add_drug->record_tension analyze Analyze Data: - Inhibition of Contraction - Calculate IC50 record_tension->analyze end End analyze->end Radioligand_Binding_Workflow start Start: Prepare Cell Membrane Homogenates incubation Incubate Membranes with Radioligand and Test Compound start->incubation filtration Separate Bound and Unbound Ligand via Filtration incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Analyze Data: - Displacement Curve - Calculate IC50 and Ki quantification->analysis end End analysis->end

References

A Comparative Analysis of the Long-Term Safety and Toxicity of Pinaverium Bromide and Other Antispasmodics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the long-term safety and toxicity profiles of pinaverium (B1222119) bromide and other commonly used antispasmodic agents for the treatment of Irritable Bowel Syndrome (IBS). The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data from animal studies, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.

Introduction

Pinaverium bromide is a spasmolytic agent that acts as a selective L-type calcium channel blocker in the gastrointestinal tract.[1][2] Its localized action and low systemic absorption contribute to its favorable safety profile. This guide assesses its long-term safety in animal models and compares it with other antispasmodics, including otilonium (B12848) bromide, mebeverine, and alverine (B1665750) citrate (B86180), to provide a comprehensive overview for preclinical research and drug development.

Quantitative Toxicity Data Summary

The following tables summarize the long-term toxicity data for this compound and its alternatives in various animal models.

Table 1: Long-Term Toxicity of this compound in Animal Models

SpeciesDurationRoute of AdministrationDose LevelsKey FindingsReference
Wistar Rat2 monthsIntragastric25-50 mg/kg/dayNo clinical, biological, or histological signs of intolerance; no deaths.[3]
Sprague-Dawley Rat3 monthsDiet250, 500, 1000 mg/kg/dayAnorexia, weight loss, and liquid feces at 500 and 1000 mg/kg/day. No other signs of toxicity.[3]
Sprague-Dawley Rat52 weeksDietNot specifiedMinimal toxic dose in the range of 100 to 300 mg/kg/day.[3]
Dog6 monthsOral10, 25 mg/kg/dayNo toxic signs observed.[3]
DogNot specifiedIntravenous10, 20 mg/kg/h for 30 minStrong inhibition of gastrointestinal contractile activity. No significant side effects on circulatory or respiratory systems.[4]

Table 2: Reproductive and Developmental Toxicity of this compound

SpeciesStudy TypeDose LevelsKey FindingsReference
RatTeratologyNot specifiedNo anatomical anomalies, developmental, or behavioral modifications in offspring. Not considered teratogenic.[3]
RabbitTeratology2.5, 5, 10 mg/kg/dayNo visceral or skeletal abnormalities in fetuses.[3]

Table 3: Comparative Long-Term Toxicity of Alternative Antispasmodics

| Drug | Species | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Otilonium Bromide | Rat, Dog | 180 days (oral) | Minimal toxicity. Doses up to 80 mg/kg did not cause changes in blood chemistry or histology. No embryotoxicity, teratogenic, or mutagenic effects. |[5] | | Mebeverine | Pregnant Rat | Gestation Period | Evidence suggests it may cross the placenta and cause some abnormal changes in fetal kidney tissues. |[6] | | Alverine Citrate | Cat | Not specified | Inhibited vagal activity in response to chemical stimuli, suggesting a decrease in intestinal mechanoreceptor sensitivity. |[7] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the long-term safety assessment of this compound and its alternatives. These protocols are synthesized from general guidelines for toxicity studies.[8][9][10][11]

Chronic Oral Toxicity Study (Rodent Model)
  • Test System: Sprague-Dawley Rats (at least 20 animals per sex per group).[10][11]

  • Housing: Group housed (up to five per cage for females, up to three for males in chronic studies) in controlled environmental conditions (72°F ± 3°F, 50% ± 15% humidity).[12]

  • Dose Selection: Based on results from shorter-term (e.g., 90-day) studies. A high dose that induces mild toxicity, a low dose with no expected effects, and an intermediate dose are selected.[9] A concurrent control group receives the vehicle only.

  • Administration: Test substance administered daily in the diet for a period of up to 12 months.[9][11]

  • Observations:

    • Clinical Signs: Daily observation for any signs of toxicity.[10]

    • Body Weight and Food/Water Intake: Measured weekly for the first 13 weeks and then at least every 4 weeks.[9][10]

    • Hematology and Clinical Chemistry: Blood samples collected at approximately 6-month intervals and at termination for analysis of parameters such as total protein, albumin, and liver enzymes.[10]

  • Pathology:

    • Gross Necropsy: A full post-mortem examination is performed on all animals.[10]

    • Histopathology: Microscopic examination of major organs and any observed lesions.

Reproductive and Developmental Toxicity Study (Teratology)
  • Test System: Pregnant female rats or rabbits (number of litters is the experimental unit, at least 20 per group).[8]

  • Administration: The test substance is administered daily during the period of organogenesis (e.g., gestation days 6-18 for rabbits).[3]

  • Maternal Observations: Daily monitoring for clinical signs of toxicity, body weight, and food consumption.

  • Fetal Examination: Near the end of gestation, fetuses are delivered by cesarean section. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound exerts its spasmolytic effect by blocking L-type voltage-gated calcium channels on the smooth muscle cells of the gastrointestinal tract. This action inhibits the influx of extracellular calcium, which is a critical step in the initiation of muscle contraction.

Pinaverium_Bromide_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_Channel L-type Calcium Channel Ca_ext->L_type_Ca_Channel Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int influx Contraction Muscle Contraction Ca_int->Contraction triggers Pinaverium Pinaverium Bromide Pinaverium->L_type_Ca_Channel blocks Depolarization Depolarization Depolarization->L_type_Ca_Channel opens

Figure 1: Mechanism of action of this compound.

Comparative Signaling Pathways of Antispasmodics

Different antispasmodics target various pathways to achieve smooth muscle relaxation.

Comparative_Pathways cluster_stimuli Stimuli cluster_receptors Receptors / Channels cluster_drugs Antispasmodic Drugs Neurotransmitter Neurotransmitters (e.g., Acetylcholine) Muscarinic_Receptor Muscarinic Receptors Neurotransmitter->Muscarinic_Receptor Hormone Hormones (e.g., Cholecystokinin) Tachykinin_Receptor Tachykinin Receptors Hormone->Tachykinin_Receptor Ca_Channel L-type Ca²⁺ Channels Muscarinic_Receptor->Ca_Channel Tachykinin_Receptor->Ca_Channel Contraction Smooth Muscle Contraction Ca_Channel->Contraction Mechanoreceptor Mechanoreceptors Mechanoreceptor->Contraction Pinaverium This compound Pinaverium->Ca_Channel Otilonium Otilonium Bromide Otilonium->Muscarinic_Receptor Otilonium->Tachykinin_Receptor Otilonium->Ca_Channel Mebeverine Mebeverine Mebeverine->Ca_Channel Alverine Alverine Citrate Alverine->Mechanoreceptor

Figure 2: Comparative targets of different antispasmodic drugs.

General Experimental Workflow for Long-Term Toxicity Assessment

The workflow for assessing the long-term toxicity of a new chemical entity (NCE) in animal models typically follows a standardized process.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_data Data Collection & Analysis cluster_outcome Outcome Dose_Range_Finding Dose Range-Finding Studies (e.g., 28-day) Chronic_Toxicity Chronic Toxicity Studies (6-12 months) Dose_Range_Finding->Chronic_Toxicity informs dose selection Reproductive_Toxicity Reproductive & Developmental Toxicity Studies Dose_Range_Finding->Reproductive_Toxicity Carcinogenicity Carcinogenicity Studies (2 years) Dose_Range_Finding->Carcinogenicity In_Life_Observations In-Life Observations (Clinical signs, body weight, etc.) Chronic_Toxicity->In_Life_Observations Clinical_Pathology Clinical Pathology (Hematology, blood chemistry) Chronic_Toxicity->Clinical_Pathology Gross_Pathology Gross Pathology (Necropsy) Chronic_Toxicity->Gross_Pathology Safety_Profile Establish Safety Profile (NOAEL, toxicity targets) Reproductive_Toxicity->Safety_Profile Carcinogenicity->Safety_Profile In_Life_Observations->Safety_Profile Clinical_Pathology->Safety_Profile Histopathology Histopathology (Microscopic examination) Gross_Pathology->Histopathology Histopathology->Safety_Profile

Figure 3: General workflow for long-term toxicity studies.

Conclusion

The available data from long-term animal studies indicate that this compound has a favorable safety and toxicity profile, particularly due to its localized action on the gastrointestinal tract and low systemic absorption.[3][4] It did not show teratogenic effects in rats or rabbits.[3] When compared to alternatives, otilonium bromide also demonstrates a good safety profile with minimal systemic effects.[5] Mebeverine, while generally well-tolerated, has shown some potential for placental transfer in animal models, warranting further investigation.[6] Alverine citrate acts via a different mechanism on mechanoreceptors.[7]

This comparative guide highlights the importance of comprehensive preclinical safety assessments in drug development. The choice of an appropriate antispasmodic for further development or clinical use should consider the specific mechanism of action, long-term safety data, and the overall risk-benefit profile.

References

Validating the Therapeutic Potential of Pinaverium Bromide in a Non-Rodent IBS Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pinaverium (B1222119) Bromide's therapeutic potential in a non-rodent model of Irritable Bowel Syndrome (IBS). While direct, comparative studies of Pinaverium Bromide in validated non-rodent IBS models are limited in published literature, this document synthesizes available data on its effects on gastrointestinal motility in a relevant non-rodent species (canine) and contrasts its mechanism of action with other antispasmodic agents. Furthermore, it outlines established experimental protocols for non-rodent models that could be leveraged to further validate this compound's efficacy.

Mechanism of Action: this compound

This compound is a gastrointestinal-selective calcium channel blocker.[1][2][3] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in the smooth muscle cells of the intestine.[4][5][6] This blockade prevents the influx of calcium ions, which is a critical step in muscle contraction, thereby leading to smooth muscle relaxation and a reduction in intestinal spasms.[3] Notably, as a quaternary ammonium (B1175870) derivative, this compound has low gastrointestinal absorption, which contributes to its localized action within the gut and a favorable safety profile with minimal cardiovascular side effects.[4][7]

This compound in a Non-Rodent Model: Evidence from a Canine Study

A study investigating the effects of this compound on gastrointestinal motility in conscious dogs provides the most direct evidence of its activity in a non-rodent species. The study demonstrated that intravenous administration of this compound significantly inhibited contractile activity in the stomach, small intestine, and colon in both digestive and interdigestive states.[8]

Table 1: Effect of this compound on Gastrointestinal Contractility in Conscious Dogs

Gastrointestinal RegionDosage (i.v.)Effect on Contractile ActivityNoteworthy Observations
Stomach10 and 20 mg/kg/hStrongest inhibition observedNo significant circulatory or respiratory side effects noted.[8]
Small Bowel10 and 20 mg/kg/hSignificant inhibitionNo nausea, vomiting, or diarrhea observed.[8]
Large Bowel10 and 20 mg/kg/hSignificant inhibitionThe inhibitory effect was observed during both digestive and interdigestive phases.[8]
Comparative Analysis with Other Antispasmodic Agents

This compound is one of several antispasmodic agents used in the management of IBS, each with a distinct mechanism of action. The following table provides a comparison with other commonly used antispasmodics.

Table 2: Comparison of Antispasmodic Agents

DrugMechanism of ActionPrimary Therapeutic EffectEvidence in Animal Models (General)
This compound L-type calcium channel blocker[4][5]Reduces smooth muscle spasms and improves motility disorders.[4][5]Inhibits gastrointestinal contractility in conscious dogs.[8]
Otilonium Bromide L-type calcium channel blocker, antimuscarinic, and tachykinin NK2 receptor antagonist.[4]Reduces pain and improves defecation alterations.[4]Can abolish visceral hypersensitivity in animal models.[4]
Alverine Citrate Decreases sensitivity of smooth muscle contractile proteins to calcium; selective 5-HT1A receptor antagonist.[5]Reduces abdominal pain and discomfort.[5]General spasmolytic effects demonstrated.
Mebeverine Musculotropic agent; blocks intestinal peristalsis.[4]Symptom control in IBS.Limited data from placebo-controlled animal studies.
Phloroglucinol Non-specific antispasmodic.[4][5]Reduces pain in IBS.[4][5]Limited specific data in IBS animal models.

Experimental Protocols

Protocol 1: Assessment of this compound on Gastrointestinal Motility in Conscious Dogs

This protocol is based on the methodology used to evaluate the inhibitory effect of this compound on gastrointestinal contractile activity.[8]

1. Animal Model:

  • Six conscious dogs of either sex.

  • Animals are chronically implanted with force transducers on the stomach, small intestine, and colon to monitor motor activity.

2. Drug Administration:

  • This compound is administered intravenously (i.v.) continuously for 30 minutes.

  • Dosages of 10 and 20 mg/kg/h are used.

  • Administration occurs during both the digestive and interdigestive states.

3. Data Collection:

  • Gastrointestinal motor activity is continuously monitored and recorded via the implanted force transducers.

  • Cardiovascular and respiratory parameters are monitored for any potential side effects.

  • Behavioral observations for signs of nausea, vomiting, or diarrhea are recorded.

4. Outcome Measures:

  • Changes in the frequency and amplitude of gastrointestinal contractions in the stomach, small bowel, and large bowel.

  • Comparison of contractile activity before, during, and after this compound infusion.

Protocol 2: Porcine Model of Early Life Stress-Induced Visceral Hypersensitivity

While not yet tested with this compound, this model is a valuable non-rodent system for studying the mechanisms of visceral pain and the effects of therapeutic agents.[9]

1. Animal Model:

  • Piglets are used due to the anatomical and physiological similarities of their gastrointestinal and nervous systems to humans.[9]

  • Early weaning stress (EWS) is induced by weaning piglets at 15 days of age, compared to the standard 28 days for control animals. This stressor mimics human early life adversity.[9]

2. Induction of Visceral Hypersensitivity:

  • The EWS induces psychological, dietary, and environmental stress.[9]

  • This stress leads to changes in intestinal permeability, enteric nervous system development, and mast cell activation, which are hallmarks of IBS.[9]

3. Assessment of Therapeutic Potential (Proposed for this compound):

  • Following the establishment of the EWS model, this compound would be administered orally at varying doses.

  • Visceral Sensitivity Assessment: Colorectal distension (CRD) is performed by inflating a balloon catheter in the colon and measuring the abdominal muscle response (visceromotor reflex) as an indicator of pain.

  • Intestinal Permeability: Oral administration of non-metabolizable sugars (e.g., lactulose, mannitol) and subsequent measurement of their urinary excretion.

  • Gut Motility: Measurement of colonic transit time using radiopaque markers.

  • Histological and Molecular Analysis: Examination of colonic tissue for markers of inflammation, mast cell activation, and changes in calcium channel expression.

Visualizations

Signaling Pathway of this compound

Pinaverium_Bromide_Pathway Ca_channel L-type Calcium Channel Ca_ion Ca²⁺ Contraction Muscle Contraction Ca_ion->Contraction Activates Relaxation Muscle Relaxation Pinaverium This compound Pinaverium->Ca_channel Blocks Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Mechanism of action of this compound in intestinal smooth muscle cells.

Experimental Workflow for Canine Motility Study

Canine_Motility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Implantation Chronic Implantation of Force Transducers Recovery Post-Surgical Recovery Implantation->Recovery Baseline Baseline Motility Recording Recovery->Baseline Infusion This compound Infusion (10 & 20 mg/kg/h) Baseline->Infusion Post_Infusion Post-Infusion Recording Infusion->Post_Infusion Data_Collection Continuous Data Acquisition Post_Infusion->Data_Collection Comparison Compare Contractile Activity (Pre vs. During vs. Post) Data_Collection->Comparison Side_Effects Monitor for Adverse Effects

Caption: Workflow for evaluating this compound's effect on canine gut motility.

References

A Comparative Analysis of Pinaverium Bromide's Effects on Healthy and Inflamed Intestinal Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinaverium (B1222119) bromide is a spasmolytic agent that acts as a selective L-type calcium channel blocker with high specificity for the gastrointestinal tract.[1][2][3] It is primarily prescribed for the treatment of Irritable Bowel Syndrome (IBS), a functional gastrointestinal disorder characterized by abdominal pain, bloating, and altered bowel habits.[1][3][4] While its efficacy in managing symptoms of IBS is established, a detailed comparative understanding of its pharmacological effects on healthy versus inflamed intestinal tissue is crucial for expanding its therapeutic potential, particularly in the context of inflammatory bowel diseases (IBD). This guide provides a comprehensive comparison of Pinaverium Bromide's effects on key physiological parameters in both healthy and inflamed intestinal tissues, supported by experimental data and detailed methodologies.

Mechanism of Action

This compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels on the smooth muscle cells of the intestine.[2][4][5] This inhibition of calcium influx reduces the contractility of intestinal smooth muscle, thereby alleviating spasms.[2][5] Additionally, this compound has been shown to inhibit the contractile effects of various gastrointestinal hormones and inflammatory mediators, such as cholecystokinin, gastrin, and substance P.[4] This dual mechanism contributes to its therapeutic effects in disorders of gut motility and sensitivity.[4]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from preclinical and clinical studies, comparing the effects of this compound on intestinal smooth muscle contractility and visceral sensitivity in healthy versus inflamed or hypersensitive states.

Table 1: Effect of this compound on Intestinal Smooth Muscle Contractility

ParameterHealthy/Control TissueInflamed/Hypersensitive TissueKey Findings & References
Inhibition of Acetylcholine (ACh)-induced Contraction (IC50) 0.91 x 10⁻⁶ mol/L (Rat Colon)1.66 x 10⁻⁶ mol/L (Stressed Rat Colon)This compound inhibits ACh-induced contractions in both healthy and stressed rat colonic muscle. The higher IC50 in the stressed group suggests a potentially altered sensitivity to the drug in a state of visceral hypersensitivity.[1][5][6]
Inhibition of Potassium Chloride (KCl)-induced Contraction (IC50) 3.80 x 10⁻⁷ mol/L (Rat Colon)8.13 x 10⁻⁷ mol/L (Stressed Rat Colon)Similar to ACh-induced contractions, this compound effectively inhibits KCl-induced depolarization and contraction. The IC50 is again higher in the stressed tissue.[1][5][6]
Inhibition of Cholecystokinin (CCK)-8-induced Contraction Significant inhibition at 1µM (Human Colon)Higher efficacy than diltiazem (B1670644) or nicardipine (B1678738) at 1µM (Inflamed Human Colon)In human colonic smooth muscle cells, this compound demonstrates significant inhibition of agonist-induced contractions. Notably, its efficacy is enhanced in inflamed tissue compared to other calcium channel blockers.
Effect on Spontaneous Contractions A significant but weak decrease in the frequency of contractions (Healthy Humans)Not directly measured in inflamed human tissue in this study.In healthy human subjects, oral administration of this compound resulted in a modest decrease in the frequency of jejunal contractions.[7]

Table 2: Effect of this compound on Visceral Hypersensitivity

ParameterHealthy/Control StateInflamed/Hypersensitive StateKey Findings & References
Visceral Pain Threshold (Response to Colorectal Distension) No direct studies on the effect of this compound on baseline visceral sensitivity in healthy animals were found.Animal models of visceral hypersensitivity (e.g., TNBS-induced colitis) show a lowered pain threshold.[2][8][9] this compound is clinically effective in reducing abdominal pain in IBS, a condition associated with visceral hypersensitivity.[4][10]While direct preclinical comparative data is lacking, the clinical efficacy of this compound in IBS strongly suggests a modulatory effect on visceral hypersensitivity.[4][10] This is likely mediated through its spasmolytic action, which reduces the mechanical stimulation of sensory nerves.
Abdominal Pain Score (Clinical Studies in IBS) Not applicableSignificant reduction in abdominal pain scores compared to placebo.Multiple clinical trials have demonstrated the superiority of this compound over placebo in reducing abdominal pain in patients with IBS.[4][10]

Table 3: Effect of this compound on Inflammatory Markers

ParameterHealthy/Control TissueInflamed TissueKey Findings & References
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) No direct studies on the effect of this compound on baseline cytokine levels in healthy intestinal tissue were found.In a systemic inflammation model (LPS-induced), this compound significantly suppressed the expression of pro-inflammatory cytokines.[11]Although not directly tested in a colitis model, the ability of this compound to reduce systemic inflammation suggests a potential anti-inflammatory effect in the gut. Further research is warranted to confirm this in models of IBD.[11]
Myeloperoxidase (MPO) Activity No data available.No data available.MPO is a key marker of neutrophil infiltration and inflammation in the gut.[12] Studies investigating the effect of this compound on MPO activity in colitis models are needed.
Histological Score of Inflammation No data available.No data available.Histological evaluation is a critical endpoint in preclinical colitis studies. The potential of this compound to improve histological scores in inflamed intestinal tissue remains to be investigated.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Induction of Intestinal Inflammation (TNBS Model)

This protocol describes the induction of colitis in rats using 2,4,6-trinitrobenzenesulfonic acid (TNBS), a widely used model of IBD.

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Procedure:

    • Rats are lightly anesthetized.

    • A catheter is inserted into the colon, approximately 8 cm from the anus.

    • A solution of TNBS (e.g., 20 mg in 50% ethanol) is instilled into the colon.[2][8][9]

    • Control animals receive saline or 50% ethanol.

    • The animals are kept in a head-down position for a few minutes to ensure the distribution of the solution within the colon.

  • Assessment: The severity of colitis can be assessed through clinical signs (weight loss, stool consistency, bleeding), macroscopic scoring of the colon at necropsy, histological analysis, and measurement of inflammatory markers like MPO and cytokines.[13]

Measurement of Intestinal Smooth Muscle Contractility (Organ Bath)

This ex vivo technique allows for the direct measurement of smooth muscle contractility in response to various stimuli.

  • Tissue Preparation:

    • Segments of the colon are excised and placed in cold, oxygenated Krebs-Ringer bicarbonate solution.

    • The mucosa is removed, and longitudinal or circular muscle strips are prepared.

  • Experimental Setup:

    • Muscle strips are mounted in an organ bath containing Krebs solution at 37°C and bubbled with 95% O2 and 5% CO2.

    • One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Procedure:

    • The tissue is allowed to equilibrate under a resting tension.

    • Contractile agents (e.g., Acetylcholine, KCl) are added to the bath in a cumulative concentration-response manner.

    • The effect of this compound is assessed by pre-incubating the tissue with the drug before adding the contractile agent.

    • The force of contraction is recorded and analyzed.[1][6][14]

Assessment of Visceral Sensitivity (Colorectal Distension)

This in vivo method is the gold standard for assessing visceral pain in conscious animals.

  • Procedure:

    • A small balloon catheter is inserted into the rectum and descending colon of the rat.

    • The balloon is connected to a barostat or a pressure-controlled inflation device.

    • The balloon is inflated to various pressures to elicit a visceromotor response (VMR), which is a reflex contraction of the abdominal and hind limb musculature.

  • Measurement:

    • The VMR can be quantified by visual observation of abdominal muscle contractions and scored on a graded scale.

    • Alternatively, electromyographic (EMG) activity of the abdominal muscles can be recorded for a more objective measure of the response.

  • Data Analysis: The pressure at which a VMR is elicited is considered the pain threshold. A lower threshold indicates visceral hypersensitivity.[2][8][9]

Mandatory Visualizations

Signaling Pathway of this compound

Pinaverium_Bromide_Pathway cluster_extracellular Extracellular Space cluster_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ L_type L-type Ca²⁺ Channel Voltage-gated Ca2+->L_type:p Influx Contraction Muscle Contraction L_type->Contraction Leads to Relaxation Muscle Relaxation Pinaverium Pinaverium Bromide Pinaverium->L_type Blocks Pinaverium->Relaxation Promotes

Caption: Signaling pathway of this compound in intestinal smooth muscle cells.

Experimental Workflow for Assessing Visceral Sensitivity

Visceral_Sensitivity_Workflow cluster_animal_prep Animal Preparation cluster_distension Colorectal Distension cluster_measurement Response Measurement cluster_analysis Data Analysis Animal Rodent Model (Healthy vs. Colitis) Anesthesia Light Anesthesia (if applicable) Animal->Anesthesia Catheter Balloon Catheter Insertion Anesthesia->Catheter Inflation Graded Pressure Inflation Catheter->Inflation Stimulus VMR Visceromotor Response (VMR) Observation Inflation->VMR Elicits EMG EMG Recording of Abdominal Muscles Inflation->EMG Elicits Threshold Pain Threshold Determination VMR->Threshold EMG->Threshold Comparison Comparison between Groups Threshold->Comparison

Caption: Experimental workflow for assessing visceral sensitivity using colorectal distension.

Conclusion

This compound is an effective inhibitor of intestinal smooth muscle contractility in both healthy and hypersensitive/inflamed states. Preclinical and clinical data suggest that its spasmolytic effects are preserved, and in some aspects, potentially enhanced in the context of inflammation. While its role in reducing visceral hypersensitivity associated with IBS is well-documented, its direct anti-inflammatory effects in the gut require further investigation. The experimental protocols and comparative data presented in this guide provide a foundation for future research aimed at elucidating the full therapeutic potential of this compound in a broader range of gastrointestinal disorders, including IBD. Further in vivo studies directly comparing its effects on inflammatory markers, smooth muscle function, and visceral pain in validated models of intestinal inflammation versus healthy controls are warranted to fill the existing gaps in the literature.

References

Safety Operating Guide

Proper Disposal of Pinaverium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides essential safety and logistical information for the proper disposal of pinaverium (B1222119) bromide in a laboratory setting. It outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this compound in compliance with regulatory standards. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker on the smooth muscle of the intestinal tract. As with all pharmaceutical compounds, proper disposal is crucial to prevent environmental contamination and ensure workplace safety. This guide synthesizes information from safety data sheets (SDS) and general pharmaceutical waste disposal regulations to provide a clear protocol for laboratory personnel.

Health and Safety Information

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative to prevent its release into the environment. Direct contact should be avoided, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling the compound.[1][3]

Regulatory Framework

The disposal of pharmaceutical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[4][5] In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, which can include certain pharmaceuticals.[4] It is crucial to adhere to all applicable federal, state, and local regulations.[6]

Disposal Procedure for this compound

The following step-by-step procedure should be followed for the disposal of this compound in a research laboratory setting.

4.1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is considered hazardous. While not explicitly listed as a P- or U-listed hazardous waste by the RCRA, its toxicity to aquatic life warrants careful management.[1][2] It is best practice to manage it as a hazardous chemical waste unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) office determines otherwise.

  • Segregate the Waste: Do not mix this compound waste with non-hazardous laboratory trash or solvents. It should be collected in a dedicated, properly labeled waste container.

4.2. Waste Collection and Storage:

  • Container Selection: Use a compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from drains or areas where a spill could enter the environment.

4.3. Final Disposal:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.

  • Licensed Disposal Vendor: The EHS office will coordinate with a licensed hazardous waste disposal vendor for the final treatment and disposal of the this compound waste. The preferred method of disposal for pharmaceutical waste is typically incineration at a permitted facility.[5]

  • Do NOT:

    • Do not flush this compound down the drain or toilet. [6][7] This can lead to the contamination of waterways and is harmful to aquatic life.[1][2]

    • Do not dispose of this compound in the regular trash.

Spill Management

In the event of a spill of solid this compound:

  • Evacuate and Secure: Evacuate the immediate area to prevent exposure.

  • Wear appropriate PPE: This includes a lab coat, gloves, and safety goggles.

  • Contain the Spill: Cover the powder spill with a plastic sheet or tarp to minimize spreading.[6]

  • Clean-up:

    • Carefully sweep or scoop the spilled material into a designated hazardous waste container.[6][8] Avoid creating dust.[6]

    • Clean the contaminated surface thoroughly with a suitable solvent (e.g., water, if appropriate, but check the SDS for incompatibilities) and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the spill to your laboratory supervisor and EHS office.

Data Presentation

ParameterGuidelineSource
Disposal Method Incineration via a licensed hazardous waste facility[5]
Environmental Hazard Very toxic to aquatic life with long-lasting effects[1][2]
Sewer Disposal Prohibited[6][7]
Solid Waste Disposal ProhibitedN/A

Experimental Protocols

The proper disposal of this compound is not an experimental procedure but a standardized safety protocol. The methodology is based on established principles of hazardous waste management.

Mandatory Visualization

Pinaverium_Bromide_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Disposal Pathway cluster_2 Prohibited Actions start This compound Waste Generated characterize Characterize Waste (Assume Hazardous) start->characterize no_drain Do NOT Flush Down Drain start->no_drain no_trash Do NOT Dispose in Regular Trash start->no_trash segregate Segregate from Non-Hazardous Waste characterize->segregate collect Collect in Labeled Hazardous Waste Container segregate->collect store Store in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs licensed_vendor Transfer to Licensed Hazardous Waste Vendor contact_ehs->licensed_vendor incineration Incineration at Permitted Facility licensed_vendor->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Pinaverium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling of pinaverium (B1222119) bromide, a substance classified as harmful if swallowed and known to cause skin and serious eye irritation.[1][2][3] Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary when handling pinaverium bromide. This includes comprehensive protection for the eyes, face, hands, and body, as well as respiratory protection when ventilation is inadequate.

Protection TypeEquipment SpecificationRationale
Eye/Face Protection Tight-sealing safety goggles or a face shield.[1][4]To prevent contact with eyes, which can cause serious irritation.[1][2][3]
Hand Protection Protective, chemical-impermeable gloves.[1][5]To avoid skin contact, which can cause irritation.[1][2][3]
Skin and Body Protection Wear protective, fire/flame-resistant, and impervious clothing. Safety shoes are also recommended.[1][4][5]To protect the skin from exposure and potential irritation.[1][2][3]
Respiratory Protection NIOSH/MSHA-approved respiratory protection should be worn if exposure limits are exceeded or irritation is experienced. A respiratory filter device is suitable for brief exposure or low pollution, while a self-contained breathing apparatus is necessary for intensive or longer exposure or in case of fire.[1][2][3][4]To prevent respiratory tract irritation.[1][2][3]

Operational Plan for Handling this compound

A systematic workflow ensures that this compound is handled safely from receipt to disposal. This plan outlines the key steps to be followed within the laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place.[4][5]

  • The recommended storage temperature is between -10°C and -25°C in an explosion-proof freezer.[1][6]

  • Keep away from heat, sparks, flame, and strong oxidizing agents.[1][4]

  • Ensure it is kept out of the reach of children and unauthorized personnel.[7]

2. Handling and Preparation:

  • Handle in a well-ventilated area, preferably with local exhaust ventilation.[4][5]

  • Ensure that emergency eye wash fountains and safety showers are immediately accessible.[1]

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.[5] Do not breathe dust, mist, or spray.[1][3]

  • Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the handling area.[3][4]

3. In Case of a Spill:

  • Evacuate unnecessary personnel from the area.[1]

  • Wear full personal protective equipment, including respiratory protection.[3]

  • Prevent further leakage or spillage if it is safe to do so.[4] Do not let the chemical enter drains or waterways.[2][5]

  • For solid spills, cover with a plastic sheet or tarp to minimize spreading.[4] Sweep or shovel the material into a suitable, labeled container for disposal.[1]

  • Clean the contaminated surface thoroughly.[4]

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[3][4][5]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][4][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Disposal of waste material should be in accordance with all applicable regional, national, and local laws and regulations.[4]

  • The substance may be disposed of by removing it to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Do not reuse the container.[4]

  • For unused or expired medicine, consider a drug take-back program if available.[8]

  • If a take-back program is not accessible, the medicine can be disposed of in household trash by first mixing it with an undesirable substance like used coffee grounds, dirt, or cat litter.[8] This mixture should then be placed in a sealed container (e.g., a resealable bag or can) before being thrown in the trash.[8]

  • Never flush this compound down the toilet or drain unless specifically instructed to do so, as it is very toxic to aquatic life with long-lasting effects.[2][5]

PinaveriumBromideHandlingWorkflow cluster_setup Preparation & Setup cluster_handling Handling Operations cluster_disposal Waste & Disposal cluster_emergency Emergency Procedures Receiving Receiving & Inspection Storage Secure Storage (-10°C to -25°C) Receiving->Storage PPE Don Appropriate PPE Storage->PPE Ventilation Ensure Proper Ventilation PPE->Ventilation Handling Weighing & Handling Ventilation->Handling Experiment Experimental Procedure Handling->Experiment Spill Spill Occurs Handling->Spill FirstAid First Aid Required Handling->FirstAid Decontamination Decontaminate Work Area Experiment->Decontamination Waste Segregate Chemical Waste Decontamination->Waste Disposal Dispose via Authorized Incinerator Waste->Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.